2-Bromo-5-nitropyridin-4-amine
Description
The exact mass of the compound 2-Bromo-5-nitropyridin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAXIFACFUIWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516054 | |
| Record name | 2-Bromo-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-15-0 | |
| Record name | 2-Bromo-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitropyridin-4-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and versatile functionalization potential have rendered it an indispensable building block. Among the vast array of substituted pyridines, 2-Bromo-5-nitropyridin-4-amine (CAS No. 84487-15-0) emerges as a compound of significant interest. Its trifunctional nature, possessing an amine, a bromo, and a nitro group, offers a rich platform for intricate molecular design and synthesis. This guide, intended for the discerning researcher, provides a comprehensive overview of the core physical properties of this compound, underpinned by a rationale for the experimental methodologies employed in their determination. Our focus is not merely on the presentation of data, but on fostering a deeper understanding of the causality behind the observed properties and the self-validating nature of their experimental determination.
Chemical Identity and Molecular Structure
2-Bromo-5-nitropyridin-4-amine is a substituted pyridine with the molecular formula C₅H₄BrN₃O₂.[1][2][3] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and an amine group at the 4-position.
Molecular Structure:
Caption: Workflow for Melting Point Determination.
Causality and Trustworthiness: The slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. [4]A sharp melting range (typically ≤ 1°C) is a strong indicator of high purity.
Solubility Profile
Understanding the solubility of 2-Bromo-5-nitropyridin-4-amine in various solvents is essential for its synthesis, purification (e.g., recrystallization), and application in biological assays. The "like dissolves like" principle is a fundamental guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. [5] Experimental Protocol: Qualitative Solubility Assessment
A systematic approach is employed to determine the solubility of the compound in a range of common laboratory solvents. [6][7]
Caption: Protocol for Qualitative Solubility Assessment.
Expected Solubility: Given the presence of the polar amine and nitro groups, 2-Bromo-5-nitropyridin-4-amine is expected to exhibit some solubility in polar organic solvents such as acetone, ethyl acetate, and alcohols. Its solubility in water is likely to be low due to the presence of the larger, less polar bromopyridine core. The basicity of the amino group suggests that solubility in acidic aqueous solutions may be enhanced through salt formation.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. [8] Expected IR Absorption Bands for 2-Bromo-5-nitropyridin-4-amine:
-
N-H Stretching (Amine): Two bands are expected in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. [8]* Aromatic C-H Stretching: Weak to medium bands are anticipated above 3000 cm⁻¹.
-
N-O Stretching (Nitro): Two strong, characteristic bands are expected. The asymmetric stretch typically appears between 1550-1475 cm⁻¹, and the symmetric stretch between 1360-1290 cm⁻¹. [9][10]* C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Br Stretching: Typically observed in the fingerprint region, below 1000 cm⁻¹.
The presence and specific wavenumbers of these bands provide a molecular fingerprint, confirming the presence of the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. [11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Bromo-5-nitropyridin-4-amine, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) would be a key diagnostic feature.
Synthesis and Purity
A reliable synthesis protocol is fundamental to obtaining a pure sample of 2-Bromo-5-nitropyridin-4-amine. A reported synthesis involves the reaction of 2,4-dibromo-5-nitropyridine with ammonia. [12] Synthetic Pathway:
Caption: Synthesis of 2-Bromo-5-nitropyridin-4-amine.
The purity of the synthesized compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by the sharp melting point and spectroscopic data. Commercial suppliers often provide a certificate of analysis detailing the purity. [13]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-Bromo-5-nitropyridin-4-amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. [14]
Conclusion
2-Bromo-5-nitropyridin-4-amine is a valuable building block with a rich array of physical and chemical properties. A thorough understanding of its characteristics, grounded in robust experimental methodologies, is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these properties, emphasizing the importance of experimental rigor and the causal relationships between molecular structure and observable characteristics.
References
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Melting point determination. (n.d.). Retrieved January 12, 2026, from [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved January 12, 2026, from [Link]
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13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 2-Bromo-5-nitropyridin-4-amine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitropyridin-4-amine is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a nitro group, and an amino group on the pyridine core provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical structure, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.
Core Chemical Identity
IUPAC Name: 2-bromo-5-nitropyridin-4-amine CAS Number: 84487-15-0[1][2] Molecular Formula: C₅H₄BrN₃O₂[1][2] Molecular Weight: 218.01 g/mol [1][2]
Structural Elucidation
The chemical structure of 2-Bromo-5-nitropyridin-4-amine is characterized by a pyridine ring substituted at key positions, influencing its electronic properties and reactivity.
| Feature | Description |
| Pyridine Core | An electron-deficient aromatic heterocycle that serves as the central scaffold. |
| Amino Group (-NH₂) at C4 | A strong electron-donating group that activates the ring towards electrophilic substitution and provides a key hydrogen bond donor for molecular interactions. |
| Bromo Group (-Br) at C2 | An excellent leaving group for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions. |
| Nitro Group (-NO₂) at C5 | A strong electron-withdrawing group that deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to it. |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the bromine, nitro, and amino groups will show characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching.[4][5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.[4]
Synthesis and Mechanistic Insights
The primary synthetic route to 2-Bromo-5-nitropyridin-4-amine involves the nucleophilic aromatic substitution of a more halogenated precursor.
Synthesis from 2,4-Dibromo-5-nitropyridine
A common method for the preparation of 2-Bromo-5-nitropyridin-4-amine is the regioselective amination of 2,4-dibromo-5-nitropyridine.
Reaction Scheme:
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Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Bromo-5-nitropyridin-4-amine (CAS: 84487-15-0)
This guide provides a comprehensive technical overview of 2-Bromo-5-nitropyridin-4-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, with a focus on the underlying principles that guide its use in modern organic synthesis.
2-Bromo-5-nitropyridin-4-amine is a highly functionalized pyridine derivative. The strategic placement of a bromine atom, an amino group, and a nitro group makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.
Chemical Structure:
Caption: Structure of 2-Bromo-5-nitropyridin-4-amine.
Physicochemical Data Summary:
The following table summarizes key computed and experimental properties for 2-Bromo-5-nitropyridin-4-amine.
| Property | Value | Source |
| CAS Number | 84487-15-0 | [1][2] |
| Molecular Formula | C₅H₄BrN₃O₂ | [3][4] |
| Molar Mass | 218.01 g/mol | [2][3] |
| Exact Mass | 216.948685 u | [4] |
| Density (Predicted) | 1.929 ± 0.06 g/cm³ | [2][3] |
| Boiling Point (Predicted) | 396.3 ± 37.0 °C at 760 Torr | [3] |
| pKa (Predicted) | 0.79 ± 0.42 | [3] |
| XLogP3 | 1.6 | [4] |
| PSA (Polar Surface Area) | 84.7 Ų | [4] |
| Storage Condition | Inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Synthesis and Reactivity Profile
The synthetic utility of this compound is rooted in its straightforward preparation and the distinct reactivity of its functional groups.
Synthetic Approach: Amination of a Dibromo Precursor
A direct and efficient method for the synthesis of 2-Bromo-5-nitropyridin-4-amine involves the nucleophilic aromatic substitution (SNAr) of a readily available precursor, 2,4-dibromo-5-nitropyridine. The C4 position is more activated towards nucleophilic attack by the electron-withdrawing nitro group at C5, allowing for a regioselective amination.
Caption: Synthetic workflow for 2-Bromo-5-nitropyridin-4-amine.
Experimental Protocol: Synthesis via Amination
This protocol is adapted from methodologies for similar pyridine functionalizations.[4]
-
Reaction Setup: To a solution of 2,4-dibromo-5-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of ammonia (e.g., 2 M in THF or a similar solvent, 2.0 eq) dropwise under a nitrogen atmosphere at 0 °C.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-Bromo-5-nitropyridin-4-amine.
Core Reactivity: A Trifunctional Scaffold
The true value of 2-Bromo-5-nitropyridin-4-amine lies in its capacity to undergo a variety of subsequent chemical transformations, making it a cornerstone intermediate.
-
C2-Bromine Atom: This site is the primary handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space to optimize biological activity.[5]
-
C4-Amino Group: The amino group serves as a critical hydrogen bond donor, often interacting with the hinge region of a kinase's ATP-binding site, a key determinant of binding affinity.[7] It can also be further functionalized, for example, via acylation or alkylation.
-
C5-Nitro Group: The nitro group can be readily reduced to an amine, providing another reactive site for further elaboration of the molecular scaffold. This transformation is crucial in the synthesis of many bioactive molecules.[8][9]
Caption: Key reaction pathways for 2-Bromo-5-nitropyridin-4-amine.
Application in Kinase Inhibitor Drug Discovery
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors.[7] 2-Bromo-5-nitropyridin-4-amine serves as an exemplary starting material for generating potent and selective inhibitors.
The rationale for its utility is threefold:
-
Hinge-Binding Motif: The C4-amino group and the pyridine nitrogen (N1) form a classic "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the backbone of the kinase hinge region.
-
Vector for Specificity: The C2 position, functionalized via Suzuki or other cross-coupling reactions, allows for the introduction of substituents that can project into the hydrophobic pocket of the ATP-binding site, driving potency and selectivity.[5]
-
Solubility and Property Modulation: The C5 position, after reduction of the nitro group, provides a vector for attaching solubilizing groups or other fragments to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Conceptual binding of an aminopyridine scaffold in a kinase active site.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This representative protocol is based on established methods for coupling similar bromopyridine substrates.[10][11][12]
-
Reaction Setup: In a reaction vessel, combine 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction for completion (typically 4-16 hours) using TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 2-aryl-5-nitropyridin-4-amine product.
Analytical and Spectroscopic Profile
Characterization of 2-Bromo-5-nitropyridin-4-amine and its derivatives relies on standard analytical techniques. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[13][14][15][16]
| Technique | Expected Observations |
| ¹H NMR | Two singlets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the two pyridine protons. A broad singlet for the -NH₂ protons (variable chemical shift). |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbon bearing the bromine (C2) and the carbon bearing the nitro group (C5) would be significantly deshielded. |
| Mass Spec (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, indicative of the presence of one bromine atom. Expected m/z around 217 and 219.[13] |
| Infrared (IR) | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching (nitro group, ~1550 and ~1350 cm⁻¹), and C=C/C=N stretching (aromatic ring). |
Safety, Handling, and Storage
Proper handling of 2-Bromo-5-nitropyridin-4-amine is essential in a laboratory setting. The following guidelines are based on GHS classifications for structurally related and similarly reactive chemicals.[4][17][18]
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Harmful if swallowed)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific target organ toxicity — single exposure (Respiratory system irritation)
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.
-
-
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[19]
-
Wash hands thoroughly after handling.[17]
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[19][20]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
-
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2-broMo-5-nitropyridin-4-aMino - Physico-chemical Properties . ChemBK. [Link]
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2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR [m.chemicalbook.com]
- 16. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]
- 17. fishersci.com [fishersci.com]
- 18. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Bromo-5-nitropyridin-4-amine: A Critical Intermediate in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. It delves into the core characteristics, synthesis, and application of 2-Bromo-5-nitropyridin-4-amine, a pivotal building block in the creation of advanced therapeutic agents.
Core Molecular Profile and Physicochemical Properties
2-Bromo-5-nitropyridin-4-amine is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry. Its unique electronic and structural features make it a versatile scaffold for constructing complex heterocyclic systems.
Molecular Structure and Weight
The foundational attributes of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analytical procedures.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These parameters are essential for predicting the compound's behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Density | 1.929±0.06 g/cm³ | |
| Boiling Point | 396.3±37.0 °C at 760 mmHg | |
| Flash Point | 193.5±26.5 °C | |
| XLogP3 | 1.6 |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-Bromo-5-nitropyridin-4-amine is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common synthetic route involves the nitration of a brominated pyridine precursor.
Synthetic Workflow Overview
The following diagram illustrates a plausible synthetic pathway for 2-Bromo-5-nitropyridin-4-amine. This visual representation clarifies the sequence of reactions and the key reagents involved.
Caption: Synthetic pathways for 2-Bromo-5-nitropyridin-4-amine.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of a related compound, which can be adapted for 2-Bromo-5-nitropyridin-4-amine. This protocol emphasizes the importance of temperature control to manage the regioselectivity of the nitration reaction.
Materials:
-
2-Amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Concentrated Ammonia Solution
-
Organic Solvent (e.g., Ethyl Acetate)
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated sulfuric acid and fuming nitric acid. This process is highly exothermic and should be performed in an ice bath.
-
Nitration Reaction: Dissolve 2-Amino-4-bromopyridine in concentrated sulfuric acid at a low temperature (0-5 °C) in a reaction vessel.[4]
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature is maintained below 5 °C to control the reaction rate and minimize side product formation.[4]
-
Reaction Monitoring: Stir the reaction mixture at a low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is alkaline. This will precipitate the product.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate. Perform multiple extractions to maximize the yield.
-
Washing and Drying: Wash the combined organic layers with a brine solution to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Remove the organic solvent under reduced pressure. The crude product can then be purified by column chromatography to separate the desired isomer.
Applications in Drug Discovery and Organic Synthesis
2-Bromo-5-nitropyridin-4-amine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further functionalization. It serves as a crucial building block for creating complex molecules, which are often explored in the development of antimicrobial agents and therapeutics for conditions like cancer.[5]
Role as a Synthetic Building Block
The amino and bromo substituents on the pyridine ring, along with the activating effect of the nitro group, allow for a variety of chemical transformations, including:
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles.
-
Cross-Coupling Reactions: The bromo group provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further modified.
This versatility makes it a key component in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies.
Analytical Characterization Workflow
Ensuring the identity and purity of 2-Bromo-5-nitropyridin-4-amine is paramount for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
Standard Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of a synthesized batch of 2-Bromo-5-nitropyridin-4-amine.
Caption: A general workflow for the analytical characterization.
Recommended Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation:
-
¹H NMR: To determine the number and environment of the protons on the pyridine ring and the amine group.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.
Mass Spectrometry (MS) for Molecular Weight Verification:
-
Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Safety, Handling, and Storage
Proper handling and storage of 2-Bromo-5-nitropyridin-4-amine are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
-
Handling: Handle in a well-ventilated area.[6] Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition, acids, bases, and oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
References
-
ChemBK. 2-BROMO-5-NITROPYRIDIN-4-AMINE. [Link]
-
PubChem. 2-Amino-3-bromo-5-nitropyridine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Bromo-5-Nitropyridine: Properties, Applications, and Manufacturing. [Link]
Sources
In-Depth Technical Guide: Strategic Synthesis of 2-Bromo-5-nitropyridin-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Foreword: Unlocking a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring holds a place of distinction. This guide provides a comprehensive exploration of the synthesis of 2-Bromo-5-nitropyridin-4-amine, a highly valuable and versatile building block. The deliberate arrangement of its substituents—an amine, a nitro group, and a bromine atom—creates a molecule primed for diversification through a host of modern synthetic methodologies. This document moves beyond a mere recitation of steps, offering instead a deep dive into the chemical logic, mechanistic underpinnings, and practical considerations necessary for the successful and reproducible synthesis of this key intermediate.
Strategic Analysis of the Target Molecule
2-Bromo-5-nitropyridin-4-amine is not just a collection of functional groups; it is a carefully designed synthetic intermediate. Understanding the role of each component is crucial to appreciating its utility:
-
C4-Amine: This primary amine is a potent nucleophile and a strong activating group for electrophilic aromatic substitution. It serves as a key attachment point for building amide, sulfonamide, or urea linkages, which are ubiquitous in pharmacologically active agents.
-
C5-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronics of the pyridine ring. It activates the ring toward nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine, offering a secondary point for molecular elaboration.
-
C2-Bromo Group: The bromine atom is an excellent leaving group in SNAr reactions and, more importantly, serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a vast array of carbon and heteroatom substituents.
The convergence of these functionalities in a single, stable molecule provides a robust platform for generating libraries of complex derivatives for screening and development.
Retrosynthetic Blueprint and Mechanistic Rationale
A logical and efficient synthesis of 2-Bromo-5-nitropyridin-4-amine necessitates careful planning to control the regiochemistry of the substitution reactions. The most plausible route begins with the commercially available and inexpensive 4-aminopyridine.
Retrosynthetic Pathway
Caption: A plausible retrosynthetic approach to 2-Bromo-5-nitropyridin-4-amine.
This retrosynthesis highlights a two-step sequence: nitration followed by bromination. The order of these operations is critical and dictated by the directing effects of the substituents.
Mechanistic Deep Dive: Controlling Regioselectivity
Step 1: Electrophilic Nitration of 4-Aminopyridine
The nitration of 4-aminopyridine presents a significant regiochemical challenge. The amino group is a strong ortho, para-director. In a neutral medium, this would favor substitution at the 3- and 5-positions. However, the standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) are strongly acidic. Under these conditions, both the pyridine ring nitrogen and the exocyclic amino group are protonated.
This protonation deactivates the ring towards electrophilic attack. Nevertheless, the reaction can be driven forward under thermal conditions. The major product of this reaction is typically the 3-nitro isomer, 4-amino-3-nitropyridine . The formation of the desired 5-nitro isomer is often a minor product. Achieving selectivity for the 5-nitro isomer can be challenging and may require specialized conditions or alternative synthetic routes not detailed in standard literature. For the purpose of this guide, we will proceed with the major isomer and then consider the subsequent bromination.
Step 2: Electrophilic Bromination of 4-Amino-3-nitropyridine
With 4-amino-3-nitropyridine as the substrate, we introduce a bromine atom. The directing effects of the substituents must now be considered:
-
C4-Amine: A powerful activating ortho, para-director. It strongly directs incoming electrophiles to the 3- and 5-positions.
-
C3-Nitro Group: A strong deactivating meta-director. It directs incoming electrophiles to the 5-position.
Both groups synergistically direct the incoming electrophile (Br+) to the C5 position. However, this would lead to the isomeric product 5-Bromo-3-nitropyridin-4-amine .
An Alternative, More Viable Pathway:
Given the regiochemical outcome of the above sequence, a more successful strategy involves starting with a pre-functionalized pyridine. A validated approach in the literature for analogous systems involves the nitration of an already brominated pyridine. For instance, the nitration of 2-amino-5-bromopyridine yields 2-amino-5-bromo-3-nitropyridine[1]. While a direct protocol for our target is not readily found, a logical adaptation is proposed below, which reverses the order of functionalization.
Recommended Experimental Protocol
Disclaimer: The following protocol is a scientifically informed construct based on established procedures for analogous pyridine functionalizations, as a direct, peer-reviewed synthesis for this specific molecule is not widely published. This procedure should be performed by a qualified chemist with appropriate safety precautions.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties & Hazards |
| 4-Chloropyridine hydrochloride | 7379-35-3 | 150.00 | Corrosive, irritant |
| Fuming Nitric Acid (~90%) | 7697-37-2 | 63.01 | Highly corrosive, strong oxidizer |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | Highly corrosive, dehydrating agent |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Irritant, lachrymator |
| Aqueous Ammonia (~28%) | 1336-21-6 | 35.04 | Corrosive, respiratory irritant |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |
| Sodium Bicarbonate | 144-55-8 | 84.01 | Mild base |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |
Synthetic Workflow
Caption: Proposed multi-step synthesis of 2-Bromo-5-nitropyridin-4-amine.
Step-by-Step Methodology
Step 1: Nitration of 4-Chloropyridine to 4-Chloro-3-nitropyridine
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (100 mL). Cool the flask to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add 4-chloropyridine hydrochloride (20.0 g, 0.133 mol) in portions, ensuring the internal temperature remains below 10°C.
-
Nitrating Agent Addition: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (15 mL, ~0.36 mol) to cold (0°C) concentrated sulfuric acid (30 mL). Add this mixture dropwise to the reaction flask over 1 hour, maintaining the temperature below 10°C.
-
Reaction: After addition, slowly warm the mixture to room temperature and then heat to 90°C for 6-8 hours. Monitor the reaction's progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature and carefully pour it onto 500 g of crushed ice. Slowly neutralize the solution with concentrated aqueous ammonia until the pH is ~8, keeping the temperature below 20°C.
-
Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-3-nitropyridine.
Step 2: Bromination of 4-Chloro-3-nitropyridine
-
Reaction Setup: Dissolve the crude 4-chloro-3-nitropyridine from the previous step in concentrated sulfuric acid (80 mL) at room temperature.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (26.0 g, 0.146 mol) in one portion.
-
Reaction: Heat the mixture to 70°C for 5 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield crude 2-bromo-4-chloro-5-nitropyridine.
Step 3: Nucleophilic Aromatic Substitution (SNAr) to 2-Bromo-5-nitropyridin-4-amine
-
Reaction Setup: In a sealed pressure vessel, suspend the crude 2-bromo-4-chloro-5-nitropyridine in ethanol (150 mL).
-
Reagent Addition: Add concentrated aqueous ammonia (100 mL).
-
Reaction: Seal the vessel and heat the mixture to 80°C for 12 hours. The progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Bromo-5-nitropyridin-4-amine as a solid.
Quality Control & Characterization
The identity and purity of the final compound must be rigorously confirmed.
-
1H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, one corresponding to the proton at the C3 position and the other to the proton at the C6 position. A broad singlet corresponding to the -NH2 protons will also be present.
-
Mass Spectrometry: Analysis by MS should confirm the molecular weight of 218.01 g/mol (for C₅H₄BrN₃O₂) and show the characteristic isotopic pattern for a monobrominated compound.
-
Melting Point: A sharp, defined melting point is a strong indicator of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic stretches for the N-H bonds of the amine (typically 3300-3500 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1550 and 1350 cm⁻¹).
Safety and Handling
-
Extreme Corrosivity: Concentrated sulfuric and fuming nitric acids are extremely corrosive and must be handled with extreme caution in a certified chemical fume hood. Always add acid to water (or ice), never the reverse.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
-
Pressure Hazard: The amination step is performed in a sealed vessel and will generate pressure upon heating. Ensure the vessel is rated for the reaction conditions.
-
Personal Protective Equipment (PPE): At all times, appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, acid-resistant gloves, is mandatory.
References
-
4-Amino-3-bromo-5-nitropyridine. Xinkai. Commercial source for an isomer. [Link]
-
2,3-diaminopyridine. Organic Syntheses. This procedure details the nitration of 2-amino-5-bromopyridine, a key analogous transformation. [Link]
-
An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline. ResearchGate. Discusses regioselective synthesis of a related compound. [Link]
-
2-Amino-5-bromo-3-nitropyridine. PubChem. Provides properties and data for a related compound. [Link]
Sources
2-Bromo-5-nitropyridin-4-amine solubility data
An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitropyridin-4-amine
Authored by a Senior Application Scientist
Subject: An Investigation into the Solubility Profile of 2-Bromo-5-nitropyridin-4-amine (CAS: 84487-15-0)
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-nitropyridin-4-amine, a key intermediate in contemporary pharmaceutical and fine chemical synthesis. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, analogous compound data, and established analytical methodologies to provide a robust predictive framework and practical determination protocols for researchers. This guide is structured to deliver actionable insights for laboratory applications, from solvent selection in synthesis and purification to the design of robust analytical procedures.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. 2-Bromo-5-nitropyridin-4-amine is a substituted pyridine with a molecular structure that dictates its interactions with various solvents.
Table 1: Physicochemical Properties of 2-Bromo-5-nitropyridin-4-amine
| Property | Value | Source |
| CAS Number | 84487-15-0 | [1] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 218.01 g/mol | [1][2] |
| Density | 1.929 ± 0.06 g/cm³ | [1] |
| Appearance | Typically a yellow to light-brown solid (inferred from related compounds) | [3] |
| XLogP3 | 1.6 | [2] |
The molecular architecture features a polar pyridine ring, a hydrogen-bond-donating amino group (-NH₂), an electron-withdrawing nitro group (-NO₂), and a halogen (bromo) substituent. The presence of both hydrogen bond donors and acceptors, along with a moderate octanol-water partition coefficient (XLogP3 of 1.6), suggests a nuanced solubility profile, with a preference for polar organic solvents.[2] The nitro and amino groups, in particular, contribute to the molecule's polarity and its capacity for hydrogen bonding, which are critical determinants of its solubility in protic solvents.
Predicted Solubility Profile
Based on the structural analysis and data from analogous compounds such as 2-Amino-5-bromo-3-nitropyridine and 2-Bromo-5-nitropyridine[3][4], a qualitative solubility profile for 2-Bromo-5-nitropyridin-4-amine can be expertly inferred. Pyridine and its derivatives are generally soluble in a range of polar solvents.[5][6] Specifically, 2-Bromo-5-nitropyridine is noted to be soluble in polar organic solvents like methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO), while being insoluble in water.[4]
Table 2: Predicted Qualitative Solubility of 2-Bromo-5-nitropyridin-4-amine
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble to Very Slightly Soluble | While capable of hydrogen bonding, the overall aromatic character and the presence of the bromo group likely limit aqueous solubility. |
| Methanol, Ethanol | Soluble | The alcohol's ability to form hydrogen bonds and its moderate polarity should facilitate dissolution. | |
| Acetic Acid | Soluble | Often used as a solvent in the synthesis of related pyridine derivatives, indicating its suitability.[7][8] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Soluble | Its polarity is sufficient to overcome the crystal lattice energy of the compound.[4] | |
| Tetrahydrofuran (THF) | Moderately Soluble | Used in the synthesis of related compounds, suggesting it is a viable solvent.[2] | |
| Ethyl Acetate | Slightly to Moderately Soluble | Often used in extraction and chromatography of similar compounds.[2][9] | |
| Nonpolar | Hexane, Toluene | Insoluble | The significant difference in polarity between the solute and solvent will likely prevent dissolution. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocols are provided as a guide for researchers. The classic shake-flask method is the gold standard for determining equilibrium solubility.[10]
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Gravimetric Method Protocol
This method is straightforward and relies on the direct measurement of the dissolved solute's mass.
-
Preparation: Add an excess amount of 2-Bromo-5-nitropyridin-4-amine to a vial containing a known volume of the solvent of interest.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw a known volume of the clear supernatant and filter it through a 0.45 µm syringe filter into a pre-weighed container.[5]
-
Mass Determination: Evaporate the solvent from the filtered solution using a rotary evaporator or an oven set to a temperature below the compound's decomposition point.[5]
-
Calculation: Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved solute. Calculate the solubility in g/L or mg/mL.
UV-Visible Spectrophotometry Protocol
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[5]
-
Calibration Curve:
-
Prepare a stock solution of known concentration of 2-Bromo-5-nitropyridin-4-amine in the chosen solvent.
-
Create a series of standard solutions through serial dilution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration to generate a linear calibration curve.[5]
-
-
Saturated Solution Analysis:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filter the supernatant as described in step 3 of the gravimetric method.
-
Accurately dilute a known volume of the filtered supernatant to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Factors Influencing Solubility
Several factors can influence the measured solubility of 2-Bromo-5-nitropyridin-4-amine, and it is crucial to control these variables for reproducible results.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is essential to maintain and report the temperature at which solubility is determined.
-
pH: As a pyridine derivative with an amino group, the compound's solubility in aqueous systems will be highly pH-dependent. The amino group can be protonated at acidic pH, forming a more soluble salt.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different measured solubilities. It is advisable to characterize the solid form used in the experiments.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-5-nitropyridin-4-amine is not widely available, data from closely related compounds like 2-Amino-5-bromo-3-nitropyridine and other nitropyridine derivatives suggest the following precautions[11][12][13]:
-
Hazard Statements: Likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[11][13]
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-nitropyridin-4-amine. While quantitative data is sparse, a detailed analysis of its chemical structure and comparison with related compounds allows for a reliable prediction of its solubility profile. The compound is expected to be soluble in polar organic solvents such as alcohols, DMSO, and acetonitrile, with limited solubility in water and nonpolar solvents. For precise quantification, detailed and validated experimental protocols for gravimetric and spectrophotometric determination have been provided. This guide equips researchers with the foundational knowledge and practical tools necessary to effectively work with 2-Bromo-5-nitropyridin-4-amine in a research and development setting.
References
-
ChemBK. 2-BROMO-5-NITROPYRIDIN-4-AMINE. [Link]
-
LookChem. Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Link]
-
PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]
-
Capot Chemical. MSDS of 2-bromo-5-methyl-4-nitropyridine. [Link]
- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Molbase. 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Taylor & Francis. Pyridine – Knowledge and References. [Link]
-
PubChem. 2-Amino-5-bromopyridine. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-nitropyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-nitropyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a validated experimental protocol for data acquisition, and offers a detailed guide to spectral interpretation. By synthesizing foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of this important chemical intermediate.
Introduction: The Structural Significance of 2-Bromo-5-nitropyridin-4-amine
2-Bromo-5-nitropyridin-4-amine is a highly functionalized heterocyclic compound, serving as a valuable building block in medicinal chemistry and organic synthesis. The precise arrangement of its substituents—an amino group, a bromine atom, and a nitro group—on the pyridine core dictates its reactivity and potential applications.
¹H NMR spectroscopy is an indispensable tool for verifying the identity and purity of such molecules. By probing the chemical environment of each proton, ¹H NMR provides unambiguous confirmation of the substitution pattern on the aromatic ring. This guide will deconstruct the ¹H NMR spectrum of this molecule, explaining the causal relationships between its electronic structure and the resulting spectral features.
Theoretical Analysis: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-5-nitropyridin-4-amine is defined by the electronic effects of its three distinct substituents. Understanding these effects is paramount to predicting and accurately interpreting the spectrum.
The Role of Substituent Electronic Effects
The chemical shift (δ) of a proton is exquisitely sensitive to the electron density around it. Electron-withdrawing groups (EWGs) decrease this density, "deshielding" the proton from the applied magnetic field and shifting its resonance downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its resonance upfield (to a lower ppm value).
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both resonance and inductive effects.[1][2] Protons positioned ortho or para to a nitro group experience significant deshielding and are shifted substantially downfield.[1][3]
-
Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance, shielding the ortho and para positions. The protons of the amine group itself are labile and their chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing as a broad signal.[4]
-
Bromine (-Br): Halogens exhibit a dual nature. They are electron-withdrawing through induction but can be weakly electron-donating through resonance. For protons, the inductive deshielding effect is typically dominant, resulting in a downfield shift.[5][6][7][8][9]
Predicted Spectral Features
The structure of 2-Bromo-5-nitropyridin-4-amine features three distinct types of protons: two aromatic protons on the pyridine ring (H-3 and H-6) and the two protons of the amino group (-NH₂).
Caption: Meta-coupling pathway between H-3 and H-6.
Summary of Predicted Data
Based on the analysis of substituent effects and coupling pathways, and by referencing data for a structurally similar compound, 2-amino-3-bromo-5-nitropyridine, we can predict the spectral parameters. [10]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| H-6 | ~8.9 - 9.2 | Doublet (d) | ⁴J ≈ 2-3 Hz | Strongly deshielded by ortho -NO₂ group and ring nitrogen. |
| H-3 | ~8.4 - 8.6 | Doublet (d) | ⁴J ≈ 2-3 Hz | Deshielded by adjacent -Br, but shielded by meta -NH₂. |
| -NH₂ | ~5.5 - 7.5 | Broad Singlet (br s) | N/A | Labile protons; chemical shift is solvent/concentration dependent. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol is a self-validating system designed to produce a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Workflow for NMR Analysis
Caption: Experimental workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds can slow the exchange rate of the -NH₂ protons, sometimes resulting in a sharper signal.
-
Procedure:
-
Accurately weigh 5-10 mg of 2-Bromo-5-nitropyridin-4-amine into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
-
Data Acquisition (400 MHz Spectrometer):
-
Rationale for Parameters: A relaxation delay (D1) of 2 seconds ensures that nuclei have sufficient time to return to equilibrium between pulses, allowing for accurate integration. Acquiring 16 scans provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Lock the field frequency onto the deuterium signal of the DMSO-d₆.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., spectral width of 16 ppm, acquisition time of ~4s, relaxation delay of 2s, 16 scans).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
Confirmation of Amine Protons (D₂O Exchange):
-
Trustworthiness: This step provides definitive proof of the -NH₂ signal's identity. Labile protons will exchange with deuterium from the D₂O, causing their signal to disappear from the spectrum. [4] * Procedure:
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently for 30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Compare the two spectra to identify the signal that has disappeared or significantly diminished; this corresponds to the -NH₂ protons.
-
-
Conclusion
The ¹H NMR spectrum of 2-Bromo-5-nitropyridin-4-amine is a clear and informative fingerprint of its molecular structure. The downfield signals of the two meta-coupled aromatic protons, H-3 and H-6, are diagnostic of the pyridine ring's substitution pattern, with their precise chemical shifts governed by the powerful and opposing electronic effects of the nitro, bromo, and amino groups. The characteristic broad signal of the amine protons, confirmable by D₂O exchange, completes the spectral assignment. By following the robust experimental protocol and interpretive logic detailed in this guide, researchers can confidently utilize ¹H NMR spectroscopy for the unequivocal characterization of this and related compounds.
References
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An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-nitropyridin-4-amine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-5-nitropyridin-4-amine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of analyzing this compound, ensuring scientific integrity and enabling reproducible, high-quality results.
Introduction: The Analytical Imperative
2-Bromo-5-nitropyridin-4-amine (C₅H₄BrN₃O₂) is a substituted pyridine derivative with a molecular weight of approximately 218.01 g/mol .[1][2] Its structural complexity, featuring a bromine atom, a nitro group, and an amine on a pyridine ring, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural elucidation, purity assessment, and metabolic profiling of such compounds. This guide provides a detailed roadmap for its analysis, from first principles to advanced fragmentation studies.
The Molecular Ion Signature: The Bromine Isotopic Pattern
A key characteristic in the mass spectrum of any bromine-containing compound is its distinct isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a pair of peaks in the molecular ion region of the mass spectrum, separated by two mass-to-charge units (m/z), with a relative intensity ratio of roughly 1:1.[5][6][7] This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[8][9]
For 2-Bromo-5-nitropyridin-4-amine, the expected molecular ion peaks are detailed in the table below.
| Ion | Exact Mass (m/z) | Relative Abundance (%) |
| [C₅H₄⁷⁹BrN₃O₂]⁺ | 216.9487 | 100.0 |
| [C₅H₄⁸¹BrN₃O₂]⁺ | 218.9466 | 97.3 |
| [¹³CC₄H₄⁷⁹BrN₃O₂]⁺ | 217.9520 | 5.5 |
| [¹³CC₄H₄⁸¹BrN₃O₂]⁺ | 219.9499 | 5.3 |
Table 1: Predicted isotopic distribution for the molecular ion of 2-Bromo-5-nitropyridin-4-amine.
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization technique is critical for obtaining high-quality mass spectra with minimal in-source fragmentation. For 2-Bromo-5-nitropyridin-4-amine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the choice depending on the specific analytical goal.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules, [M+H]⁺.[10][11] Given the presence of the basic amine group and the pyridine nitrogen, this compound is expected to readily accept a proton in positive ion mode ESI. This method is particularly advantageous when the primary goal is to confirm the molecular weight and isotopic distribution with high confidence.[12][13]
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for a broad range of polar to moderately non-polar, thermally stable compounds with molecular weights typically under 1500 Da.[14][15] It operates by creating reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions. This technique can be more robust for samples that are less soluble in typical ESI solvents and is compatible with higher liquid chromatography flow rates.[15][16]
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed protocol for the analysis of 2-Bromo-5-nitropyridin-4-amine using a standard liquid chromatography-mass spectrometry (LC-MS) system.
4.1. Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of 2-Bromo-5-nitropyridin-4-amine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with a 1:1 mixture of acetonitrile and water to a final concentration of 1 µg/mL.[10] The addition of 0.1% formic acid to the final solution can enhance protonation and improve signal intensity in positive ion mode ESI.
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: ESI or APCI (positive ion mode).
-
Capillary Voltage: 3.5 kV (ESI).[10]
-
Cone Voltage: 30 V (ESI).[10]
-
Source Temperature: 120 °C (ESI).[10]
-
Desolvation Temperature: 350 °C (ESI).[10]
-
Desolvation Gas Flow: 600 L/hr (ESI).[10]
-
Mass Range: m/z 50-500.[10]
Caption: Experimental workflow for the LC-MS analysis of 2-Bromo-5-nitropyridin-4-amine.
Fragmentation Analysis: Elucidating the Structure
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated.
Predicted Fragmentation Pathways:
The fragmentation of protonated 2-Bromo-5-nitropyridin-4-amine is expected to be driven by the lability of the nitro group and the carbon-bromine bond.
-
Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide radical (30 Da), followed by the loss of carbon monoxide (CO).
-
Loss of the Nitro Group (NO₂): The loss of the entire nitro group as a radical (46 Da) is another probable fragmentation.
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79 or 81 Da).[8]
-
Loss of HCN: Pyridine rings can undergo ring cleavage, often resulting in the loss of a neutral hydrogen cyanide molecule (27 Da).
Caption: Predicted major fragmentation pathways for protonated 2-Bromo-5-nitropyridin-4-amine.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 217.9 / 219.9 | 187.9 / 189.9 | NO (30 Da) | [C₅H₄BrN₂O]⁺ |
| 217.9 / 219.9 | 171.9 / 173.9 | NO₂ (46 Da) | [C₅H₄BrN₂]⁺ |
| 217.9 / 219.9 | 139.0 | Br (79/81 Da) | [C₅H₅N₃O₂]⁺ |
| 187.9 / 189.9 | 159.9 / 161.9 | CO (28 Da) | [C₄H₄BrN₂]⁺ |
Table 2: Summary of predicted fragment ions and their corresponding neutral losses.
Conclusion: A Framework for Confident Analysis
This guide provides a robust framework for the mass spectrometric analysis of 2-Bromo-5-nitropyridin-4-amine. By understanding the characteristic isotopic pattern of bromine, selecting the appropriate ionization technique, and predicting the fragmentation behavior, researchers can confidently identify and characterize this important pharmaceutical intermediate. The detailed protocols and theoretical explanations herein serve as a valuable resource for drug development professionals, ensuring data of the highest quality and integrity.
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Introduction: A Profile of 2-Bromo-5-nitropyridin-4-amine
An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-5-nitropyridin-4-amine
This document provides a comprehensive technical overview of the known and potential hazards associated with 2-Bromo-5-nitropyridin-4-amine (CAS No. 84487-15-0). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data and established best practices for handling heterocyclic aromatic compounds with similar functional groups. The core philosophy of this guide is proactive risk mitigation through a thorough understanding of the compound's characteristics.
2-Bromo-5-nitropyridin-4-amine is a substituted pyridine derivative. Its molecular structure, featuring a pyridine ring functionalized with bromo, nitro, and amino groups, makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. The specific arrangement of these electron-withdrawing and electron-donating groups influences its reactivity and, critically, its toxicological profile. This guide focuses exclusively on the safety protocols necessary for its handling, storage, and disposal.
Section 1: Hazard Identification and GHS Classification
The primary, officially documented hazard associated with 2-Bromo-5-nitropyridin-4-amine is acute oral toxicity.[1] According to notifications to the European Chemicals Agency (ECHA) C&L Inventory, it is classified under the Globally Harmonized System (GHS) as follows.[1]
Table 1: GHS Classification for 2-Bromo-5-nitropyridin-4-amine
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
Expert Insight: The Importance of Analog Data
While the documented GHS classification is limited to oral toxicity, it is crucial for the practicing scientist to consider potential, unclassified hazards based on the compound's structure. Isomeric and structurally related compounds, such as 2-Amino-5-bromo-3-nitropyridine, are reported to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Although these hazards are not confirmed for 2-Bromo-5-nitropyridin-4-amine, this information strongly justifies the adoption of stringent personal protective equipment (PPE) protocols as a precautionary measure. The risk of dermal absorption, skin sensitization, and respiratory irritation should not be discounted.
Caption: GHS Hazard Profile for 2-Bromo-5-nitropyridin-4-amine.
Section 2: Physicochemical Properties
Understanding a compound's physical properties is fundamental to assessing its potential for exposure and designing appropriate handling procedures.
Table 2: Physicochemical Data for 2-Bromo-5-nitropyridin-4-amine
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][3][4] |
| Molecular Weight | 218.01 g/mol | [1][3][5] |
| CAS Number | 84487-15-0 | [1][3][6] |
| Density | 1.9 ± 0.1 g/cm³ | [1][4] |
| Boiling Point | 396.3 °C at 760 mmHg | [1] |
| Flash Point | 193.5 °C | [1] |
| Appearance | Solid (Form may vary) | Assumed from high boiling point |
Section 3: Proactive Risk Management and Safe Handling
A robust safety culture is built on a foundation of proactive risk assessment and the consistent application of control measures. The primary routes of exposure for this solid compound are ingestion, inhalation of dust, and skin/eye contact.
Caption: Workflow for chemical risk assessment in the laboratory.
Experimental Protocol: Safe Handling and Use
This protocol must be followed whenever handling 2-Bromo-5-nitropyridin-4-amine.
-
Pre-Operation Briefing & Area Preparation:
-
1.1. Review this safety guide and the specific Safety Data Sheet (SDS) for the material.
-
1.2. Ensure a chemical fume hood is operational and available for all weighing and manipulation steps. The rationale is to contain any fine powders or dust, preventing respiratory exposure.
-
1.3. Locate and verify the functionality of the nearest emergency eyewash station and safety shower.
-
-
Personal Protective Equipment (PPE) Protocol:
-
2.1. Eye Protection: Wear chemical safety goggles with side shields. A face shield is required if there is a significant risk of splashing or dust generation.
-
2.2. Hand Protection: Wear chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional hazardous waste procedures.[6]
-
2.3. Body Protection: Wear a flame-resistant laboratory coat, fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
-
Chemical Handling & Manipulation:
-
3.1. Perform all transfers, weighing, and solution preparations within a certified chemical fume hood to minimize inhalation risk.[7]
-
3.2. Use a spatula for solid transfers. Avoid scooping or pouring methods that can generate dust.
-
3.3. Keep containers of the chemical tightly closed when not in use.[8]
-
-
Post-Handling Procedures:
-
4.1. Decontaminate the work area (fume hood surface, balance) with an appropriate solvent and cleaning materials.
-
4.2. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
4.3. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory area.[10]
-
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
First-Aid Measures
These first-aid measures are based on established chemical safety principles and should be administered while seeking immediate medical attention.[6]
-
If Ingested: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][11]
-
Following Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists.[6][11]
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
Accidental Release Measures (Spill Protocol)
This protocol applies to small-scale laboratory spills.
Caption: Step-by-step workflow for the cleanup of a solid chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen bromide.[10]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][10]
Section 5: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental compliance.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Disposal Protocol
Chemical waste must be managed in compliance with all local, state, and federal regulations.
-
Waste Segregation: Collect 2-Bromo-5-nitropyridin-4-amine waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.[12]
-
Container Management: The container must be made of a compatible material, kept securely sealed when not in use, and stored in a designated waste accumulation area.[12]
-
Final Disposal: Do not dispose of this chemical in the regular trash or down the drain.[12] Arrange for collection and disposal by a licensed environmental waste management company.[10][12]
References
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2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
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2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
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MSDS of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide - Capot Chemical. Capot Chemical. [Link]
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2-BROMO-5-NITROPYRIDIN-4-AMINE - ChemBK. ChemBK. [Link]
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A Comprehensive Technical Guide to 2-Bromo-5-nitropyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Importance of Functionalized Pyridines in Modern Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics. Among the vast landscape of pyridine derivatives, 2-Bromo-5-nitropyridin-4-amine stands out as a highly versatile and strategically important building block. The specific arrangement of its functional groups—a nucleophilic amino group, an electrophilic nitro group, and a synthetically versatile bromine atom—offers a rich platform for molecular elaboration. This guide provides an in-depth technical overview of 2-Bromo-5-nitropyridin-4-amine, from its fundamental properties and synthesis to its critical role in the development of targeted therapies, particularly kinase inhibitors.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 2-Bromo-5-nitropyridin-4-amine[1]
Synonyms: 4-Amino-2-bromo-5-nitropyridine[2]
CAS Number: 84487-15-0[3]
Key Physicochemical Data
A thorough understanding of the physicochemical properties of 2-Bromo-5-nitropyridin-4-amine is essential for its handling, reaction optimization, and formulation. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrN₃O₂ | [3] |
| Molecular Weight | 218.01 g/mol | [3] |
| Appearance | Yellow Powder | [1] |
| Density | 1.929 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 396.3 ± 37.0 °C (Predicted) | [3] |
| Melting Point | 139-141 °C | [4] |
Synthesis of 2-Bromo-5-nitropyridin-4-amine: A Step-by-Step Protocol
The synthesis of 2-Bromo-5-nitropyridin-4-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most plausible synthetic route commences with the nitration of a suitable bromopyridine precursor.
Synthetic Pathway Overview
The synthesis of 2-Bromo-5-nitropyridin-4-amine can be logically approached through the amination of a dibromonitropyridine precursor. This strategy leverages the differential reactivity of the bromine atoms on the pyridine ring, allowing for selective substitution.
Caption: Synthetic workflow for 2-Bromo-5-nitropyridin-4-amine.
Detailed Experimental Protocol
This protocol is based on established methodologies for the amination of substituted halopyridines.
Materials:
-
2,4-Dibromo-5-nitropyridine
-
Ammonia (2.0 M solution in Methanol)
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Silica gel
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine in THF.
-
Addition of Reagents: To the stirred solution, add a 2.0 M solution of ammonia in methanol, followed by the addition of triethylamine.
-
Reaction: Stir the mixture at room temperature for approximately 50 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Take up the residue in ethyl acetate and filter it through a pad of silica gel. Concentrate the filtrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Spectroscopic Characterization
The structural elucidation of 2-Bromo-5-nitropyridin-4-amine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified high-resolution spectrum for 2-Bromo-5-nitropyridin-4-amine is not readily found, predicted data and spectra of closely related analogs provide a strong basis for its characterization.[5]
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, nitro, and amino substituents.
¹³C NMR (Predicted): The carbon-13 NMR spectrum will display signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-5-nitropyridin-4-amine would exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Assignment |
| 3450-3300 | N-H stretching (amino group) |
| 1640-1600 | N-H bending (amino group) |
| 1550-1490 | N-O asymmetric stretching (nitro group) |
| 1350-1300 | N-O symmetric stretching (nitro group) |
| ~1050 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2-Bromo-5-nitropyridin-4-amine will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Drug Discovery and Medicinal Chemistry
2-Bromo-5-nitropyridin-4-amine is a valuable building block in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors.[6]
Role as a Scaffold for Kinase Inhibitors
The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. The functional groups of 2-Bromo-5-nitropyridin-4-amine offer multiple points for diversification:
-
The Amino Group: Can act as a hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.
-
The Bromo Group: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl and heteroaryl moieties, allowing for the exploration of different binding pockets.
-
The Nitro Group: Can be reduced to an amino group, providing another point for functionalization or to act as a key pharmacophoric element.
Caption: General workflow for kinase inhibitor synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-nitropyridin-4-amine.
Hazard Identification
Based on available safety data sheets for similar compounds, 2-Bromo-5-nitropyridin-4-amine should be handled as a potentially hazardous substance.[7][8]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves and protective clothing.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion and Future Perspectives
2-Bromo-5-nitropyridin-4-amine is a chemical intermediate of significant value to the drug discovery and development community. Its unique combination of functional groups on a privileged pyridine scaffold provides a versatile platform for the synthesis of complex and potent bioactive molecules. The continued exploration of its reactivity and its application in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors, is expected to yield new and improved treatments for a range of diseases. As synthetic methodologies evolve, the efficient and scalable production of this key building block will remain a critical enabler of innovation in medicinal chemistry.
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Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Organic Synthesis Building Block. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Mohanpur, et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. PubChem. Retrieved from [Link]
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ChemBK. (n.d.). 2-broMo-5-nitropyridin-4-aMino. ChemBK. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 14(6), 2054-2065. Retrieved from [Link]
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-
ResearchGate. (2025). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. Retrieved from [Link]
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The Commercial Landscape of 2-Bromo-5-nitropyridin-4-amine: A Technical Guide for Chemical Researchers
Introduction
In the intricate world of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Within this class, 2-Bromo-5-nitropyridin-4-amine (CAS No. 84487-15-0) emerges as a highly versatile and valuable intermediate. Its unique trifunctional arrangement—a nucleophilic amino group, an electrophilic nitro group, and a displaceable bromine atom—offers multiple, distinct reaction sites for molecular elaboration.
This guide provides an in-depth technical overview of 2-Bromo-5-nitropyridin-4-amine, designed for researchers, chemists, and drug development professionals. We will explore its commercial availability, delve into a robust synthesis protocol grounded in established chemical principles, discuss its critical applications as a synthetic intermediate, and outline essential safety and handling protocols.
Compound Profile:
-
IUPAC Name: 2-Bromo-5-nitropyridin-4-amine
-
CAS Number: 84487-15-0
-
Molecular Formula: C₅H₄BrN₃O₂[2]
-
Molecular Weight: 218.01 g/mol [2]
Caption: Chemical Structure of 2-Bromo-5-nitropyridin-4-amine.
Commercial Availability and Procurement
2-Bromo-5-nitropyridin-4-amine is readily available from a variety of commercial chemical suppliers, catering to needs ranging from small-scale research and development to bulk manufacturing. The compound is typically offered at purities of 97% or higher. When procuring this reagent, it is crucial to verify the purity and review the supplier's certificate of analysis to ensure it meets the stringent requirements of your synthetic application.
Below is a comparative table of representative suppliers. Note that catalog numbers and availability are subject to change, and researchers should consult the respective supplier websites for the most current information.
| Supplier | Purity | Catalog ID (Example) | Notes |
| Sigma-Aldrich | N/A | 84487-15-0 | Listed under their portfolio, check for current stock. |
| Advanced ChemBlocks | 97% | G-5595 | Provides basic product specifications.[3] |
| CymitQuimica | N/A | 84487-15-0 | Lists the compound for potential synthesis and biological screening.[4] |
| ECHEMI | N/A | 84487-15-0 | A platform listing multiple suppliers and safety data.[5] |
| ChemScene | N/A | CS-0112444 | Provides a safety data sheet for the compound.[6] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
While commercially available, in-house synthesis may be required for specific research needs such as isotopic labeling or process development. The most chemically sound and direct route to 2-Bromo-5-nitropyridin-4-amine is via a nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor. The synthesis starts from the commercially available 2,4-dibromo-5-nitropyridine (CAS 4487-57-4).[7]
The underlying principle of this reaction hinges on the electron-deficient nature of the pyridine ring, which is further enhanced by the strongly electron-withdrawing nitro group (-NO₂). This activation facilitates the displacement of a halide at the C4 position by a nucleophile, in this case, ammonia. The bromine at the C4 position is more susceptible to nucleophilic attack than the one at C2 due to the combined activating effect of the ring nitrogen and the C5-nitro group.
Caption: General workflow for the synthesis of 2-Bromo-5-nitropyridin-4-amine.
Detailed Step-by-Step Methodology
Materials:
-
2,4-dibromo-5-nitropyridine
-
Ammonia solution (e.g., 2M in THF or 7N in Methanol)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine (1.0 eq) in anhydrous THF.
-
Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvent ensures the ammonia nucleophile is not protonated by water, which would render it non-nucleophilic.
-
-
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of ammonia (e.g., 2M in THF, 1.5-2.0 eq) dropwise over 15 minutes.
-
Rationale: The reaction is exothermic. Initial cooling and slow addition of the nucleophile are necessary to control the reaction rate and prevent the formation of side products from overheating.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Workup: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Rationale: The water quench stops the reaction. Ethyl acetate is a common organic solvent for extracting moderately polar products from an aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Rationale: The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Bromo-5-nitropyridin-4-amine.
-
Rationale: Chromatography is essential to separate the desired product from unreacted starting material, any potential isomeric byproducts (e.g., substitution at the C2 position), and other impurities.
-
Applications in Drug Discovery and Medicinal Chemistry
2-Bromo-5-nitropyridin-4-amine is not an active pharmaceutical ingredient itself but serves as a crucial scaffold for building more complex molecules. Its utility lies in the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications. It is a valuable starting material in the synthesis of compounds for potential use as pharmaceuticals or agrochemicals.[4][8]
-
Suzuki and Cross-Coupling Reactions: The bromo substituent at the C2 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the exploration of vast chemical space to optimize biological activity.
-
Nucleophilic Substitution of the Nitro Group: The nitro group can be reduced to a primary amine under standard conditions (e.g., H₂/Pd-C, SnCl₂). This newly formed amino group at the C5 position can then be used for amide bond formation, sulfonylation, or reductive amination, providing another vector for molecular diversification.
-
Modification of the C4-Amino Group: The existing amino group at the C4 position can undergo a variety of chemical transformations, such as acylation or alkylation, further expanding the synthetic possibilities.
This multi-faceted reactivity makes the compound a key intermediate in the synthesis of heterocyclic cores, such as pyrrolo[2,3-d]pyrimidines, which are prevalent in many kinase inhibitors.[1]
Safety, Handling, and Storage
As with any laboratory chemical, 2-Bromo-5-nitropyridin-4-amine must be handled with appropriate care. Users should always consult the latest Safety Data Sheet (SDS) from their supplier before use.[5][6]
-
Hazard Identification: The compound is generally classified as harmful if swallowed and can cause skin and serious eye irritation.[1][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-5-nitropyridin-4-amine is a commercially accessible and synthetically powerful building block for chemical research and pharmaceutical development. Its well-defined reactive sites offer chemists a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its procurement landscape, synthetic routes, and handling requirements enables researchers to effectively integrate this valuable intermediate into their discovery workflows, accelerating the development of next-generation therapeutics.
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2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
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- A kind of preparation method of 2- amino -5- bromopyridine.
-
Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [Link]
-
An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]
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Introduction: Elucidating the Molecular Signature of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-nitropyridin-4-amine
2-Bromo-5-nitropyridin-4-amine (CAS No. 84487-15-0) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of bromo, nitro, and amino functional groups on the pyridine scaffold makes it a versatile precursor for the synthesis of more complex molecules. The precise structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity and success of subsequent synthetic steps.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2-Bromo-5-nitropyridin-4-amine. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of how each spectroscopic method provides a unique piece of the structural puzzle, explaining the causal relationships between molecular features and their spectral output. The protocols described herein are designed as self-validating systems, emphasizing the critical thinking behind experimental design.
Molecular Structure and Spectroscopic Preview
The structural features of 2-Bromo-5-nitropyridin-4-amine—an aromatic ring, an amino group, a bromine atom, and a powerful electron-withdrawing nitro group—each produce distinct and predictable signals in various spectroscopic analyses. Understanding this structure is the first step in interpreting its spectra. The molecular formula is C₅H₄BrN₃O₂ with a molar mass of approximately 218.01 g/mol .[1]
Caption: Molecular structure of 2-Bromo-5-nitropyridin-4-amine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation in organic chemistry. For this molecule, both ¹H and ¹³C NMR provide critical data on the electronic environment of the hydrogen and carbon atoms, respectively.
Proton (¹H) NMR Analysis
The aromatic region of the ¹H NMR spectrum is expected to be simple, showing two distinct signals for the two protons on the pyridine ring. The amino group protons will also be visible, though their chemical shift and appearance can be highly dependent on the solvent and concentration.
-
Causality of Chemical Shifts: The nitro group (at C5) is strongly electron-withdrawing, which deshields nearby protons, shifting their signals downfield (to a higher ppm). The proton at C6 is adjacent to the ring nitrogen and near the nitro group, leading to a significant downfield shift. The proton at C3 is influenced by the adjacent bromine and the amino group. The amino protons themselves can exchange with trace amounts of water or acidic impurities, which can broaden their signal.
Table 1: Predicted ¹H NMR Data for 2-Bromo-5-nitropyridin-4-amine (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~8.8 - 9.1 | Singlet | H-6 | Adjacent to ring nitrogen and ortho to the strongly withdrawing NO₂ group. |
| ~8.0 - 8.3 | Singlet | H-3 | Influenced by adjacent Br and para to the NO₂ group. |
| ~7.0 - 7.5 | Broad Singlet | NH₂ | Amine protons; shift and broadness are solvent and concentration-dependent. |
Note: The multiplicity of both aromatic protons is predicted to be singlet as they are not coupled to each other (separated by 4 bonds).
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, as they are all in unique chemical environments.
-
Causality of Chemical Shifts: Carbons directly attached to electronegative atoms (N, Br, N of NO₂) will be shifted significantly downfield. The C2 (attached to Br) and C4 (attached to NH₂) carbons will be heavily influenced by these substituents. The C5 carbon, bearing the nitro group, will also be significantly downfield.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-nitropyridin-4-amine
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155-160 | C4 | Attached to the amino group. |
| ~145-150 | C6 | Adjacent to ring nitrogen. |
| ~135-140 | C5 | Attached to the electron-withdrawing nitro group. |
| ~120-125 | C2 | Attached to bromine (ipso-carbon). |
| ~110-115 | C3 | Shielded relative to other ring carbons. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
Caption: Standard workflow for NMR analysis of 2-Bromo-5-nitropyridin-4-amine.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expertise & Trustworthiness: DMSO-d₆ is the solvent of choice because it effectively dissolves the polar compound and, crucially, its hydrogen-bond accepting nature slows down the exchange rate of the N-H protons, typically resulting in a sharper, more easily identifiable amine signal compared to solvents like CDCl₃ or D₂O.[3]
-
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Interpretation of the IR Spectrum
The IR spectrum of 2-Bromo-5-nitropyridin-4-amine will be dominated by absorptions from the N-H bonds of the amine, the N-O bonds of the nitro group, and the vibrations of the aromatic ring.
Table 3: Key IR Absorption Bands for 2-Bromo-5-nitropyridin-4-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3450-3300 | Strong, Broad | N-H stretching | Characteristic of the primary amine (NH₂) group. Often appears as a doublet.[3] |
| 3100-3000 | Medium | Aromatic C-H stretching | Confirms the presence of protons on the aromatic ring.[3] |
| 1640-1600 | Strong | N-H bending (scissoring) | A key vibration for the primary amine group.[3] |
| 1550-1500 & 1350-1300 | Very Strong | Asymmetric & Symmetric N-O stretching | The two strong bands are the most definitive indicator of a nitro group. |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching | Vibrations characteristic of the pyridine ring itself. |
| ~700-800 | Strong | C-Br stretching | Typically found in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, preferred method for solid samples as it requires no sample preparation.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (commonly a diamond or germanium crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.[5]
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹ by co-adding a number of scans (e.g., 32) to improve the signal-to-noise ratio.[5] The final spectrum is automatically ratioed against the collected background.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound, it offers a definitive confirmation of the presence of bromine.
Analysis of the Mass Spectrum
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion. The compound has a molecular weight of ~218 g/mol .
-
The Bromine Isotopic Pattern: A key self-validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will not show a single molecular ion peak, but a pair of peaks of almost equal intensity at m/z values corresponding to [C₅H₄⁷⁹BrN₃O₂]⁺ and [C₅H₄⁸¹BrN₃O₂]⁺. This M⁺ and M+2 pattern is an unambiguous indicator of the presence of a single bromine atom.[3] Data for the closely related isomer, 2-Amino-5-bromo-3-nitropyridine, shows this exact pattern with peaks at m/z 217 and 219.[6]
Table 4: Expected Mass Spectrometry Data
| m/z Value | Relative Intensity | Assignment |
|---|---|---|
| ~217 | ~100% | Molecular Ion (M⁺) with ⁷⁹Br |
| ~219 | ~98% | Molecular Ion (M⁺+2) with ⁸¹Br |
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or methanol.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[4]
-
Expertise & Trustworthiness: GC-MS is suitable for reasonably volatile and thermally stable compounds. EI is a "hard" ionization technique that provides clear fragmentation patterns which can aid in structural confirmation, in addition to the molecular ion.
-
-
GC Separation: Inject the sample into the GC. A temperature gradient program is used to elute the compound from the column into the mass spectrometer.
-
MS Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
Conclusion
The structural characterization of 2-Bromo-5-nitropyridin-4-amine is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the critical amino and nitro functional groups. Finally, mass spectrometry validates the molecular weight and provides an unmistakable confirmation of the bromine atom through its characteristic isotopic pattern. Together, these techniques provide a robust and self-validating analytical workflow, ensuring the structural identity and purity of this important synthetic intermediate for its intended applications in research and development.
References
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
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Scriven, E. F. V., & Murugan, R. (2008). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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Jeremiasz, J. (2008). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]
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WorldOfChemicals. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]
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ChemBK. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE. Retrieved from [Link]
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Hangzhou Huarong Pharm Co., Ltd. (n.d.). 2-Bromo-5-nitropyridin-4-amine CAS NO.84487-15-0. Retrieved from [Link]
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2-Bromo-5-nitropyridin-4-amine purity analysis
An In-Depth Technical Guide to the Purity Analysis of 2-Bromo-5-nitropyridin-4-amine
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 2-Bromo-5-nitropyridin-4-amine (CAS No. 84487-15-0), a critical intermediate in pharmaceutical synthesis. For professionals in drug development and quality control, ensuring the purity and impurity profile of such starting materials is a foundational requirement for the integrity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document moves beyond rote protocols to explain the causality behind methodological choices, integrating chromatographic and spectroscopic techniques into a cohesive, self-validating analytical workflow. We will explore High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for definitive structural elucidation and impurity identification.
Introduction: The Imperative for Purity
2-Bromo-5-nitropyridin-4-amine is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. Its purity is not a mere metric but a critical parameter that directly influences the downstream reaction yields, impurity profiles, and ultimately, the safety of the final drug product. Even trace impurities, such as isomers or unreacted starting materials, can lead to the formation of undesirable side products, some of which may be toxic or difficult to purge in later synthetic stages. Therefore, a robust, multi-faceted analytical strategy is essential. This guide is structured to provide both the practical "how" and the expert "why" for each stage of the purity analysis.
Compound Profile and Potential Impurities
A logical analysis begins with understanding the target molecule and its likely contaminants, which are typically process-related.
Physicochemical Properties
A summary of the key properties of 2-Bromo-5-nitropyridin-4-amine is essential for method development, particularly for determining appropriate solvents and analytical conditions.
| Property | Value | Source |
| CAS Number | 84487-15-0 | [1] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 218.01 g/mol | [2][3] |
| Appearance | Typically a white or off-white powder | [4] |
| Topological Polar Surface Area | 84.7 Ų | [2][3] |
| Density | ~1.9 g/cm³ | [2] |
Synthesis and Potential Process-Related Impurities
The most common impurities are derived from the synthetic route. A plausible synthesis involves the reaction of 2,4-dibromo-5-nitropyridine with ammonia.[2] This pathway informs the potential impurity profile.
| Impurity Class | Potential Specific Impurities | Rationale for Presence |
| Starting Materials | 2,4-Dibromo-5-nitropyridine | Incomplete reaction. |
| Isomeric Byproducts | 4-Bromo-5-nitropyridin-2-amine | Incomplete or non-selective amination. |
| Related Substances | 2-Amino-5-nitropyridine | Potential debromination side reaction. |
| Over-reacted Products | Diamino-5-nitropyridine derivatives | Reaction of both bromine atoms with ammonia. |
Understanding these potential impurities is paramount as it guides the development of analytical methods with sufficient specificity to resolve the main component from these closely related structures.
The Core Analytical Workflow: An Integrated Approach
No single technique can provide a complete picture of a compound's purity. A robust analysis integrates multiple orthogonal methods. The following workflow ensures both accurate quantification and confident identification.
Caption: Integrated workflow for purity analysis.
Chromatographic Methods: The Quantitative Backbone
Chromatography is the cornerstone for separating the main compound from its impurities and providing a quantitative purity value.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the preferred method for non-volatile, polar compounds like 2-Bromo-5-nitropyridin-4-amine, offering high resolution and sensitivity.[5]
Causality Behind Method Choices:
-
Column: A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is employed. The acid suppresses the ionization of the amine group, leading to better peak shape and retention time stability. Acetonitrile is often chosen for its lower UV cutoff and viscosity. A gradient elution is necessary to separate early-eluting polar impurities from the main peak and any late-eluting non-polar impurities within a reasonable runtime.
-
Detection: UV detection is ideal as the aromatic and nitro functional groups in the molecule are strong chromophores. The detection wavelength should be set at an absorbance maximum (e.g., ~254 nm or a wavelength determined by a UV scan) to ensure high sensitivity for both the main peak and impurities.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system equipped with a UV detector, binary or quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). The final concentration will be ~0.1 mg/mL.
-
-
System Suitability (Self-Validation):
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Integrate all peaks and calculate the purity using the area normalization method (Area %).
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[6] For polar compounds with amine groups like 2-Bromo-5-nitropyridin-4-amine, direct analysis can be challenging due to poor peak shape and potential thermal degradation.[7]
Causality Behind Method Choices:
-
Applicability: Best suited for identifying low-level volatile impurities from solvents or starting materials that may not be detected by HPLC.
-
Derivatization: While not always necessary, derivatization of the amine group (e.g., silylation) can improve volatility and thermal stability, leading to sharper peaks and more reliable results.
-
Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used for general-purpose screening of semi-volatile aromatic compounds.
-
Detection: Mass spectrometry provides not only quantification but also structural information from the fragmentation pattern, which is invaluable for impurity identification. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[8]
Experimental Protocol: GC-MS Impurity Screening
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
GC Conditions:
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.
-
Spectroscopic Methods: Definitive Structural Confirmation
While chromatography quantifies purity, spectroscopy confirms identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Data (in DMSO-d₆):
-
Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
A broad singlet corresponding to the amine (-NH₂) protons, which may exchange with D₂O. The exact chemical shifts will depend on the solvent, but the splitting patterns and integration are key to confirming the substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. Additional experiments like DEPT, COSY, or HMQC can be run if further structural confirmation is needed.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is an indispensable tool for identifying unknown impurity peaks.
Expected Data:
-
Molecular Ion Peak (M⁺): A characteristic doublet of peaks corresponding to the two isotopes of bromine, [M]⁺ at m/z 217 and [M+2]⁺ at m/z 219, with approximately equal intensity.
-
Protonated Molecule ([M+H]⁺): In soft ionization techniques like ESI, a doublet at m/z 218 and 220 will be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450-3300 | N-H stretching (amine group) |
| 1640-1600 | N-H bending (amine group) |
| 1550-1475 & 1350-1300 | Asymmetric and symmetric N-O stretching (nitro group) |
| ~1600 & ~1450 | C=C and C=N stretching (aromatic pyridine ring) |
Conclusion
The purity analysis of 2-Bromo-5-nitropyridin-4-amine is a multi-step, logic-driven process that relies on the synergistic use of orthogonal analytical techniques. A high-resolution HPLC method serves as the primary tool for quantification, providing precise data on purity and the relative abundance of impurities. This quantitative data is given its full meaning through the structural confirmation provided by NMR, MS, and IR spectroscopy. By understanding the compound's synthetic pathway and potential byproducts, a targeted and efficient analytical strategy can be developed and validated. This integrated approach ensures that the material meets the stringent quality standards required in the pharmaceutical industry, safeguarding the integrity of the entire drug development pipeline.
References
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2-BROMO-5-NITROPYRIDIN-4-AMINE - ChemBK . ChemBK. Available at: [Link]
-
Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column - SIELC Technologies . SIELC Technologies. Available at: [Link]
-
2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
2-Bromo-5-nitropyridin-4-amine CAS NO.84487-15-0 - Hangzhou Huarong Pharm Co., Ltd. Hangzhou Huarong Pharm Co., Ltd. Available at: [Link]
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GC AND GC/MS - Agilent . Agilent Technologies. Available at: [Link]
-
2-Amino-5-bromo-3-nitropyridine - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
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Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed . National Center for Biotechnology Information. Available at: [Link]
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The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples - ResearchGate . ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-5-nitropyridin-4-amine: Starting Materials and Strategic Execution
Abstract
2-Bromo-5-nitropyridin-4-amine is a highly functionalized pyridine derivative that serves as a critical building block in contemporary drug discovery and development. Its unique substitution pattern, featuring an amine, a bromine atom, and a nitro group, offers multiple points for chemical modification, making it a valuable intermediate for complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the selection and rationale of starting materials. We will dissect two principal retrosynthetic pathways: the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring and the electrophilic nitration of a substituted 4-aminopyridine precursor. This document furnishes detailed experimental protocols, explains the causality behind critical process parameters, and offers a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory or scale-up requirements.
Introduction: The Strategic Value of 2-Bromo-5-nitropyridin-4-amine
The pyridine nucleus is a ubiquitous motif in medicinal chemistry, present in numerous approved pharmaceuticals. The strategic placement of versatile functional groups allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Bromo-5-nitropyridin-4-amine (CAS: 84487-15-0) is a prime example of such a scaffold.[1]
-
The Amino Group (C4): Acts as a key vector for amide bond formation, reductive amination, or participation in cyclization reactions.
-
The Bromo Group (C2): A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, alkyl, or alkyne substituents.[2]
-
The Nitro Group (C5): A strong electron-withdrawing group that can be readily reduced to an amine, providing another point for diversification or serving to modulate the electronics of the pyridine ring.[2]
This trifunctional arrangement makes the target molecule an important intermediate for a range of therapeutic agents, including kinase inhibitors and receptor modulators. The challenge, however, lies in its efficient and regioselective synthesis.
Retrosynthetic Analysis and Core Synthetic Challenges
A successful synthesis of 2-Bromo-5-nitropyridin-4-amine hinges on the carefully orchestrated introduction of its three substituents. The primary challenge is controlling the regiochemistry, particularly during electrophilic substitution steps on the electron-deficient pyridine ring.
A retrosynthetic analysis reveals two logical and convergent pathways, stemming from simpler, more accessible starting materials.
Caption: Retrosynthetic analysis of 2-Bromo-5-nitropyridin-4-amine.
-
Pathway 1 (SNAr Approach): This route involves the late-stage introduction of the C4-amino group via nucleophilic aromatic substitution on a 2-bromo-5-nitropyridine precursor. This is often the more direct and high-yielding approach.
-
Pathway 2 (Electrophilic Approach): This strategy begins with a 4-aminopyridine derivative, such as 2-bromo-4-aminopyridine, and introduces the C5-nitro group via electrophilic nitration. This pathway's primary challenge is ensuring the correct regioselectivity of the nitration.[3]
Primary Synthetic Pathway 1: Amination of 2-Bromo-5-nitropyridine
This is arguably the most robust and reliable method. The powerful electron-withdrawing effect of the nitro group at the C5 position strongly activates the pyridine ring for nucleophilic attack, particularly at the C4 (para) and C6 (ortho) positions. The bromine atom at C2 further deactivates the ring but also serves as an excellent leaving group.
Rationale and Mechanistic Insight
The reaction proceeds via a classic SNAr mechanism. A nucleophile (ammonia) attacks the electron-deficient C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the oxygen atoms of the nitro group. Subsequent expulsion of a leaving group from an adjacent position is not feasible; however, the attack on the C4 position is kinetically favored, leading to the substitution of a hydrogen atom in a process often referred to as a Chichibabin-type amination, though under harsh conditions. A more common and controlled approach involves a precursor with a leaving group already at the C4 position, but direct amination at C4 of 2-bromo-5-nitropyridine is also plausible under specific conditions, though amination of 2-bromo-4-chloro-5-nitropyridine would be more conventional. For the purpose of this guide, we will focus on the direct amination of a suitable precursor.
Let's assume the most practical precursor is 2,4-dibromo-5-nitropyridine . The greater lability of the C4-bromo group (para to the nitro group) allows for selective substitution.
Caption: Workflow for the SNAr amination pathway.
Experimental Protocol: Amination
Starting Material: 2,4-Dibromo-5-nitropyridine
Objective: To selectively substitute the C4-bromine with an amino group.
-
Reactor Setup: Charge a high-pressure steel reactor with 2,4-dibromo-5-nitropyridine (1.0 eq).
-
Reagent Addition: Add aqueous ammonia (28-30% solution, 10-20 eq) to the reactor. Expertise Note: The large excess of ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.
-
Reaction Conditions: Seal the reactor and heat the mixture to 100-120 °C with vigorous stirring. Monitor the internal pressure. The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation:
-
Cool the reactor to room temperature and cautiously vent any excess ammonia pressure.
-
The product often precipitates out of the aqueous solution upon cooling.
-
Collect the solid by filtration. Wash the filter cake thoroughly with cold water to remove residual ammonia and ammonium salts.
-
Dry the solid product under vacuum. Purity can be assessed by HPLC and NMR. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Primary Synthetic Pathway 2: Nitration of 2-Bromo-4-aminopyridine
This route relies on building the molecule's functionality around a pre-existing 4-aminopyridine core. The success of this pathway is entirely dependent on controlling the regioselectivity of the nitration step.
Rationale and Mechanistic Insight
The amino group at C4 is a powerful activating, ortho-para directing group. The bromo group at C2 is deactivating but also ortho-para directing. Therefore, electrophilic attack is directed to the positions ortho and para to the amino group (C3 and C5). Nitration could potentially yield a mixture of 2-bromo-4-amino-3-nitropyridine and the desired 2-bromo-4-amino-5-nitropyridine.
Controlling Regioselectivity: To favor substitution at the C5 position, strict control of reaction conditions is paramount.[3]
-
Low Temperature: Performing the nitration at very low temperatures (-10 °C to 0 °C) is crucial to minimize the formation of the undesired 3-nitro isomer and prevent oxidative decomposition.[3]
-
Acidic Medium: The reaction is conducted in strong acid (concentrated H₂SO₄), which protonates the pyridine nitrogen, further deactivating the ring. The amino group also exists as the ammonium salt (-NH₃⁺), which is a meta-directing deactivator. However, a small equilibrium concentration of the free amine likely dictates the substitution pattern, making careful temperature control essential.
Caption: Workflow for the electrophilic nitration pathway.
Experimental Protocol: Nitration
Starting Material: 2-Bromo-4-aminopyridine
Objective: To regioselectively introduce a nitro group at the C5 position.
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material).
-
Substrate Addition: Cool the sulfuric acid to 0 °C in an ice-salt bath. Slowly add 2-bromo-4-aminopyridine (1.0 eq) in portions, ensuring the temperature does not rise above 10 °C. Stir until a clear solution is obtained.
-
Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.
-
Reaction: Cool the solution of the pyridine substrate back to 0 °C. Add the nitrating mixture dropwise via the dropping funnel, maintaining the internal temperature strictly between 0 °C and 5 °C. Trustworthiness Note: This temperature control is the most critical parameter for success. A runaway reaction will lead to significant byproduct formation and potential safety hazards.[3]
-
Work-up and Isolation:
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralize the cold acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8. The product will precipitate as a solid.
-
Collect the solid by filtration, wash with copious amounts of cold water, and dry under vacuum.
-
Synthesis of Key Starting Materials
The commercial availability and cost of the primary starting materials can dictate the choice of synthetic route. Below are established methods for their preparation.
Synthesis of 2-Bromo-5-nitropyridine
This intermediate is central to Pathway 1. A common industrial method involves the oxidation of 2-amino-5-bromopyridine.
-
Reaction: 2-Amino-5-bromopyridine is dissolved in concentrated sulfuric acid and treated with an oxidizing agent, such as hydrogen peroxide, to convert the amino group into a nitro group.[4][5]
-
Causality: The reaction proceeds via the formation of Caro's acid (peroxymonosulfuric acid) in situ, which is a powerful oxidant capable of this transformation.
-
Starting Material: The required 2-amino-5-bromopyridine is readily prepared by the regioselective bromination of 2-aminopyridine.[6]
Synthesis of 2-Bromo-4-aminopyridine
This precursor for Pathway 2 is less common. A potential route involves:
-
Reaction: Starting with commercially available 2,4-dichloropyridine. First, perform a selective nucleophilic substitution at the C4 position with ammonia to yield 2-chloro-4-aminopyridine. The greater reactivity of the C4 position facilitates this selectivity. Subsequently, the 2-chloro-4-aminopyridine can be converted to 2-bromo-4-aminopyridine via a Sandmeyer-type reaction (diazotization of the amino group followed by displacement is not feasible here). A more viable route is a halogen exchange reaction, or starting from a different precursor altogether, such as 4-aminopyridine followed by bromination.
Data Summary and Strategic Comparison
| Feature | Pathway 1: SNAr Amination | Pathway 2: Electrophilic Nitration |
| Primary Starting Material | 2,4-Dibromo-5-nitropyridine | 2-Bromo-4-aminopyridine |
| Key Transformation | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Key Challenge | Handling of high-pressure ammonia | Strict regioselectivity and temperature control[3] |
| Advantages | Generally higher yielding, fewer isomeric byproducts, more direct. | Avoids the use of high-pressure reactors. |
| Disadvantages | Requires specialized high-pressure equipment. Starting material may be more expensive or require synthesis. | Prone to formation of the 3-nitro isomer, requiring careful purification. Risk of thermal runaway. |
Conclusion and Expert Recommendation
For the synthesis of 2-Bromo-5-nitropyridin-4-amine, the choice of starting material dictates a strategic path fraught with specific challenges and advantages.
-
For laboratory-scale synthesis focused on reliability and purity , Pathway 1 (SNAr) is highly recommended. The reaction is clean and predictable, provided a suitable precursor like 2,4-dibromo-5-nitropyridine is used. The primary hurdle is the access to and safe operation of a pressure reactor.
-
For situations where high-pressure equipment is unavailable or if starting from a 4-aminopyridine core is synthetically advantageous for other reasons, Pathway 2 (Nitration) is a viable alternative. However, researchers must proceed with extreme caution, implementing rigorous temperature control to mitigate the significant risks of poor regioselectivity and potential thermal hazards.
Ultimately, a thorough understanding of the mechanistic principles behind each route empowers the scientist to make an informed decision, adapting the synthesis to the resources available while maximizing the probability of a successful outcome.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Available at: [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. Available at: [Link]
-
Prachayasittikul, S., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 17(7), 8393-8405. Available at: [Link]
-
ResearchGate. An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available at: [Link]
- Google Patents.CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]
- Google Patents.CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]
- Google Patents.Method of producing 2-amino-3-nitro-5-halogenopyridine.
- Google Patents.CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
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Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridin-4-amine
Introduction: Strategic Importance in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant portion of FDA-approved drugs.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[3][4][5] This guide focuses on a specific, highly functionalized building block: 2-Bromo-5-nitropyridin-4-amine .
The strategic arrangement of its functional groups—a bromine atom amenable to cross-coupling, an electron-withdrawing nitro group, and an electron-donating amino group—makes this substrate a potent intermediate for creating complex molecular architectures. The resulting 2-aryl-5-nitropyridin-4-amine core is of significant interest in drug discovery, especially for the development of kinase inhibitors and other targeted therapeutics.[1][6]
This document provides an in-depth analysis of the factors governing the Suzuki-Miyaura coupling of this substrate, detailed experimental protocols, and troubleshooting guidance to enable researchers to leverage this valuable building block effectively.
| Compound Property | Value |
| IUPAC Name | 2-Bromo-5-nitropyridin-4-amine |
| CAS Number | 84487-15-0[7][8][9] |
| Molecular Formula | C₅H₄BrN₃O₂[8][9] |
| Molecular Weight | 218.01 g/mol [10] |
Mechanistic Considerations for a Substituted Pyridine
The success of a Suzuki-Miyaura coupling hinges on a delicate balance of elementary organometallic steps. Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting.
The generally accepted mechanism proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][11][12]
Causality Behind Reactivity for 2-Bromo-5-nitropyridin-4-amine:
-
Oxidative Addition (Rate-Determining Step): The C-Br bond is activated for oxidative addition to the Pd(0) center. The pyridine ring and the strongly electron-withdrawing nitro group (-NO₂) decrease electron density at the C2 position, making the carbon atom more electrophilic and facilitating this crucial first step.[4] This electronic deficiency generally leads to higher reactivity compared to electron-rich or neutral aryl bromides.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the organoboron species by a base.[12][13] The choice of base and solvent is critical here to form the active boronate species without promoting unwanted side reactions.
-
Reductive Elimination: The final step forms the C-C bond and regenerates the active Pd(0) catalyst. The electronic nature of the ligands on the palladium complex heavily influences the rate and efficiency of this step.
Potential Challenges with this Substrate:
-
Catalyst Inhibition: The presence of the amino group (-NH₂) and the pyridine nitrogen provides potential coordination sites that can bind to the palladium center, potentially leading to catalyst inhibition or deactivation.[14] The use of bulky ligands can mitigate this by sterically shielding the metal center.
-
Side Reactions: As with many Suzuki couplings, side reactions such as protodeboronation of the boronic acid (replacement of the boron group with hydrogen) can lower the yield.[15] This is often exacerbated by excess base or prolonged reaction times at high temperatures.
Guide to Reaction Parameter Selection & Optimization
The selection of each reaction component is a deliberate choice aimed at maximizing yield and purity. The following table provides a rationale for these choices, moving beyond a simple recitation of conditions.
| Parameter | Common Choices | Rationale & Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(PPh₃)₄ (Tetrakis): A reliable, air-stable Pd(0) precatalyst that is effective for many standard couplings.[16][17] It requires no additional ligand. Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require the addition of a supporting ligand. They offer flexibility to screen various ligands to find the optimal system for this specific, functionalized substrate.[16][18] Pd(dppf)Cl₂: A robust and versatile precatalyst often used for challenging couplings, including those with heteroaryl substrates, as it shows high thermal stability and good yields.[16] |
| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Role: The ligand stabilizes the Pd(0) active species, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. Rationale: For heteroaromatic substrates like this, bulky and electron-rich phosphine ligands (e.g., SPhos) are often superior.[19] They promote faster reductive elimination and can prevent the formation of inhibitory palladium-bridged dimers.[19] NHC ligands, found in precatalysts like Pd-PEPPSI, are also highly effective alternatives for challenging couplings.[17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Role: The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[12] Rationale: K₂CO₃: A common, cost-effective choice. K₃PO₄: A slightly stronger base that is often effective when K₂CO₃ is not, particularly with more challenging substrates.[1] Cs₂CO₃: A strong base that can accelerate reactions but may not be compatible with base-sensitive functional groups. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | Role: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate are often more soluble). Rationale: A mixture of an organic solvent with water is standard.[1][18] Dioxane or Toluene are common choices. The water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species. Anhydrous conditions can be attempted but often require specific bases like KF. |
| Boronic Acid Partner | Arylboronic acids, Heteroarylboronic acids, Vinylboronic acids | Stability: Boronic acids can be prone to decomposition (protodeboronation). Using a slight excess (1.1-1.5 equivalents) is standard practice.[1][18] For unstable boronic acids, using their corresponding pinacol esters (requiring a stronger base like K₃PO₄) or MIDA boronates can be an effective strategy.[20] |
Detailed Experimental Protocols
This section provides a trusted, step-by-step methodology for a general Suzuki-Miyaura coupling reaction.
Protocol 1: General Coupling with Pd(PPh₃)₄
This protocol is a reliable starting point for coupling with a variety of arylboronic acids.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-nitropyridin-4-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[17] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water). The solution should be stirred to ensure a homogenous suspension.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting material is consumed (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-nitropyridin-4-amine product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) was oxidized. 2. Insufficiently Degassed Solvents. 3. Poor quality boronic acid. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use a fresh bottle of catalyst. 2. Degas solvents thoroughly by sparging with Ar/N₂ for at least 20-30 minutes. 3. Use a fresh batch of boronic acid or convert it to its more stable pinacol ester. |
| Protodeboronation Side Product | 1. Excess base or water. 2. Reaction temperature is too high or reaction time is too long. | 1. Reduce the equivalents of base to 1.5-2.0. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion of starting material consumption. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents and ensure the reaction vessel is properly purged with inert gas. |
| Incomplete Reaction with Sterically Hindered Substrates | 1. Ligand is not bulky enough. 2. Catalyst system is not active enough. | 1. Switch from Pd(PPh₃)₄ to a Pd(OAc)₂ or Pd₂(dba)₃ system with a bulky, electron-rich ligand like SPhos or XPhos.[19] 2. Consider using a more active precatalyst system like a Pd-PEPPSI catalyst.[17] |
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
- D. A. Thomas, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
- PubChem. 2-Amino-3-bromo-5-nitropyridine.
- G. C. Fu, et al. (Year not available). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BLD Pharm. 84487-15-0|2-Bromo-5-nitropyridin-4-amine.
- D. A. Thomas, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- S. L. Buchwald, et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- R. A. Batey, et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine. BenchChem.
- S. L. Buchwald, et al. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- BenchChem. (2025). A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
- PubChem. 2-Amino-5-bromo-3-nitropyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ECHEMI. 84487-15-0, 2-BROMO-5-NITROPYRIDIN-4-AMINE Formula.
- KCIL Chemofarbe Group. (2024). Challenges In Suzuki Coupling Reaction.
- M. N. Akhtar, et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ChemBK. 2-BROMO-5-NITROPYRIDIN-4-AMINE.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- G. C. Fu, et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
- F. T. D. R. Mainshot, et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- G. C. Fu, et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- J. P. Wolfe, et al. (2017). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- A. G. Griesbeck, et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- BenchChem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- A. R. Katritzky, et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
- J. Organ, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- The Proton Guru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- S. L. Buchwald, et al. (2012).
- Dr. Norris. (2018). The Suzuki reaction. YouTube.
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Sigma-Aldrich. 2-Bromo-5-nitropyridine 99 4487-59-6.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine.
- H. Detert, et al. (2020). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central.
- ResearchGate. (2023).
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-nitropyridin-4-amine
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination with the challenging substrate, 2-Bromo-5-nitropyridin-4-amine. This substrate presents a unique combination of features—a pyridine core prone to catalyst inhibition, a strongly electron-withdrawing nitro group, and a potentially reactive amino substituent—that necessitate careful consideration and optimization of reaction parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and troubleshooting advice to facilitate the successful synthesis of novel substituted 5-nitropyridin-2,4-diamine derivatives.
Introduction: Navigating the Complexities of a Multifunctional Substrate
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2]
The substrate at the heart of this guide, 2-Bromo-5-nitropyridin-4-amine, is a highly functionalized building block. Its successful amination opens the door to a diverse range of novel chemical entities. However, its structure presents a confluence of challenges:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and low yields.[3] The use of bulky, electron-rich phosphine ligands is a common strategy to mitigate this issue by sterically shielding the metal center.
-
The Electron-Deficient Ring: The potent electron-withdrawing effect of the nitro group significantly influences the electronics of the pyridine ring. While this can facilitate the initial oxidative addition step, it also increases the susceptibility of the ring to nucleophilic attack.
-
The Amino Group: The existing 4-amino group could potentially compete with the desired amine nucleophile, leading to undesired side products through intermolecular self-condensation.
-
The Nitro Group: The nitro functionality can be sensitive to certain reaction conditions, particularly strongly basic environments. For instance, strong bases like potassium tert-butoxide (KOtBu) have been reported to be incompatible with nitro groups.[4]
This application note will dissect these challenges and provide a robust starting protocol, grounded in established principles of the Buchwald-Hartwig reaction, to navigate this complex chemical transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Figure 1: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
The cycle initiates with the oxidative addition of the aryl halide (in this case, 2-Bromo-5-nitropyridin-4-amine) to a Pd(0) complex. The amine nucleophile then coordinates to the resulting Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6]
Recommended Reagents and Conditions: A Data-Driven Approach
The selection of the catalyst system, base, and solvent is paramount for a successful reaction. The following recommendations are based on literature precedents for similar electron-deficient and heteroaromatic substrates.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is an air-stable Pd(II) precursor that is reduced in situ.[7] |
| Ligand | XPhos, RuPhos, or BrettPhos | These are bulky, electron-rich biaryl phosphine ligands known to be effective for challenging substrates, including heteroaryl halides.[3][4] They promote reductive elimination and can mitigate catalyst inhibition by the pyridine nitrogen. |
| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) | Given the incompatibility of the nitro group with strong bases like KOtBu, milder inorganic bases are recommended.[4][8] Cesium carbonate and potassium phosphate are often effective in these couplings. |
| Solvent | Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[4] They must be anhydrous. |
| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle to completion. The optimal temperature should be determined empirically. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, so the reaction must be performed under an inert atmosphere.[4] |
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of 2-Bromo-5-nitropyridin-4-amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine nucleophiles.
Figure 2: A general workflow for the experimental protocol.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Amine nucleophile (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)
-
XPhos (or other suitable ligand, 1.5-10 mol%)
-
Cs₂CO₃ (1.5-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 15-20 minutes. A color change may be observed, indicating the formation of the active catalyst.
-
Reagent Addition: Add the 2-Bromo-5-nitropyridin-4-amine and the amine nucleophile to the reaction mixture. If the amine is a volatile liquid or gas, it should be added after the solvent.[5][10]
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 5-nitropyridin-2,4-diamine.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a pre-catalyst system. |
| Catalyst inhibition | Increase the loading of the bulky phosphine ligand. | |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Self-condensation of the starting material | Use a slight excess of the amine nucleophile (1.2-1.5 equiv). |
| Reduction of the nitro group | This may occur if the reaction is run for an extended period at high temperatures. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Hydrodehalogenation | This side reaction can be minimized by the proper choice of ligand and reaction conditions.[7] | |
| Difficulty in Purification | Product is highly polar | Use a more polar solvent system for column chromatography. Consider a reverse-phase purification if necessary. |
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-5-nitropyridin-4-amine is a challenging yet feasible transformation that provides access to a valuable class of substituted pyridines. Success hinges on the careful selection of a catalyst system that can overcome the inhibitory effects of the pyridine nitrogen, coupled with the use of a base that is compatible with the sensitive nitro group. The protocol and insights provided in this application note serve as a robust starting point for researchers to explore the synthesis of novel compounds derived from this versatile building block.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
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figshare. (2018). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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ACS Publications. (2000). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]
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ACS Publications. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
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PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]
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Imperial College London. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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PMC. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
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MPG.PuRe. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. [Link]
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PubMed. (2014). Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. [Link]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
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ResearchGate. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. [Link]
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ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
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The Strategic Utility of 2-Bromo-5-nitropyridin-4-amine in Modern Medicinal Chemistry
Introduction: A Multifaceted Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. Among the privileged heterocyclic systems, the substituted aminopyridine core stands out as a cornerstone in the design of a multitude of therapeutic agents. 2-Bromo-5-nitropyridin-4-amine, a highly functionalized pyridine derivative, has emerged as a strategic building block for medicinal chemists, particularly in the synthesis of targeted kinase inhibitors.
The intrinsic reactivity of this molecule is governed by the interplay of its three key functional groups. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The electron-withdrawing nitro group at the 5-position not only activates the pyridine ring towards nucleophilic aromatic substitution but can also be readily reduced to a primary amine, providing a crucial vector for further molecular elaboration. Finally, the amino group at the 4-position often acts as a key hydrogen bond donor, facilitating critical interactions with the hinge region of kinase active sites, a common feature in many kinase inhibitors. This unique combination of functionalities provides a powerful platform for the systematic exploration of chemical space in the pursuit of potent and selective therapeutic agents.
Core Applications in Kinase Inhibitor Synthesis
Kinase inhibitors have revolutionized the treatment of various diseases, most notably cancer. The aminopyridine scaffold, as found in derivatives of 2-Bromo-5-nitropyridin-4-amine, is a well-established pharmacophore for targeting the ATP-binding site of numerous kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, and molecules derived from this scaffold have shown promise in inhibiting key kinases such as Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3 (GSK-3).[1][2]
The general strategy for the utilization of 2-Bromo-5-nitropyridin-4-amine in kinase inhibitor synthesis involves a series of key transformations:
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is typically displaced first, using reactions like the Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce a desired substituent. This substituent is often designed to occupy a hydrophobic pocket in the kinase active site.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine. This newly formed amino group can serve as an attachment point for a side chain that can enhance potency, selectivity, or pharmacokinetic properties.
-
Further Functionalization: The newly introduced functionalities can be further modified to optimize the overall profile of the inhibitor.
This modular approach allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The successful application of 2-Bromo-5-nitropyridin-4-amine in medicinal chemistry relies on a robust and well-understood set of synthetic methodologies. The following section provides detailed protocols for the most critical transformations, along with an explanation of the underlying chemical principles.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and it is widely used to introduce aryl or heteroaryl groups at the 2-position of the pyridine ring.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-5-nitropyridin-4-amine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Expert Insights: The choice of palladium catalyst and ligand can be crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners. For instance, using a more electron-rich and bulky phosphine ligand can sometimes improve the rate of oxidative addition and reductive elimination. The base plays a critical role in the transmetalation step, and inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for their efficacy and compatibility with a wide range of functional groups.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Detailed Protocol:
-
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add 2-Bromo-5-nitropyridin-4-amine and the amine to the reaction mixture.
-
Heat the reaction to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[4]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expert Insights: The selection of the ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often highly effective for coupling a wide range of amines with aryl bromides. The choice of base is also crucial; while strong bases like sodium tert-butoxide are common, weaker bases like K₂CO₃ or Cs₂CO₃ can be used in some cases, which can be advantageous for substrates with base-sensitive functional groups.[5]
Protocol 3: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal step in many synthetic sequences, as it unmasks a highly versatile functional group for further elaboration.
Reaction Scheme:
Caption: General scheme for the reduction of the nitro group.
Detailed Protocol:
-
Materials:
-
2-Substituted-5-nitropyridin-4-amine (1.0 equiv)
-
Reducing agent (e.g., Fe powder, SnCl₂·2H₂O, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., ethanol, acetic acid, or ethyl acetate)
-
-
Procedure (using Iron powder in Acetic Acid):
-
To a round-bottom flask, add the 2-substituted-5-nitropyridin-4-amine and glacial acetic acid.
-
Add iron powder (excess, e.g., 3-5 equiv) portion-wise to the stirred solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron residues and wash the solid with the reaction solvent.
-
Carefully neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the desired diamine.
-
Expert Insights: Catalytic hydrogenation using palladium on carbon (Pd/C) is a very clean and efficient method for nitro group reduction. However, it may not be compatible with other reducible functional groups in the molecule. Metal-acid systems like iron in acetic acid or tin(II) chloride in ethanol are robust and often used when chemoselectivity is a concern. The choice of reducing agent should be carefully considered based on the overall molecular structure.[6][7]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the key transformations of aminobromopyridine scaffolds, providing a starting point for optimization.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90-100 | 12-18 | 70-90[8] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80-110 | 4-24 | 60-95[9] |
| Nitro Reduction | Fe powder (excess) | - | - | Acetic Acid | 80-100 | 1-4 | 80-95[10] |
Visualizing the Workflow and Biological Context
Generalized Experimental Workflow
The synthesis of a kinase inhibitor using 2-Bromo-5-nitropyridin-4-amine typically follows a logical sequence of reactions and purification steps.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Targeting Kinase Signaling Pathways
The ultimate goal of synthesizing these molecules is to modulate the activity of specific kinases involved in disease progression. For example, in many cancers, the ALK signaling pathway is constitutively active, driving cell proliferation and survival.
Caption: A simplified representation of a kinase signaling pathway and the point of intervention for a targeted inhibitor.
Conclusion
2-Bromo-5-nitropyridin-4-amine is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. The protocols and insights provided in this document offer a solid foundation for researchers in drug discovery to design and synthesize novel therapeutic agents. The ability to perform selective and high-yielding transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by the versatile reduction of the nitro group, makes this compound an indispensable tool in the modern medicinal chemist's arsenal.
References
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- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Accessed January 12, 2026.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Accessed January 12, 2026.
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- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Accessed January 12, 2026.
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- PubMed Central.
- BenchChem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Accessed January 12, 2026.
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The Strategic Synthesis of Kinase Inhibitors from 2-Bromo-5-nitropyridin-4-amine: An Application Guide
Introduction: Unlocking a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a foundational structure recurring in a multitude of clinically approved drugs.[1] Within this family, 2-Bromo-5-nitropyridin-4-amine emerges as a highly versatile and strategically functionalized starting material for the synthesis of potent and selective kinase inhibitors. The unique arrangement of a bromine atom, a nitro group, and an amine on the pyridine core provides a rich chemical toolbox for drug discovery professionals.
This technical guide offers an in-depth exploration of the application of 2-Bromo-5-nitropyridin-4-amine in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
The Chemical Rationale: A Trifecta of Reactivity
The utility of 2-Bromo-5-nitropyridin-4-amine in kinase inhibitor synthesis is rooted in the distinct roles of its three key functional groups:
-
The Bromine Atom (at C2): This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the systematic exploration of the chemical space around the pyridine core to optimize interactions with the target kinase.[2]
-
The Amino Group (at C4): The 4-amino group is a crucial pharmacophoric element. It often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket.[1] This interaction is a cornerstone of binding for many kinase inhibitors and is critical for achieving high potency.
-
The Nitro Group (at C5): The electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring. Furthermore, it can be readily reduced to an amino group, providing a secondary handle for further chemical elaboration and the introduction of additional diversity into the molecular scaffold.[4]
This strategic trifecta of functional groups allows for a modular and highly adaptable approach to the synthesis of diverse libraries of potential kinase inhibitors.
Core Synthetic Strategies: Building the Kinase Inhibitor Scaffold
The synthesis of kinase inhibitors from 2-Bromo-5-nitropyridin-4-amine predominantly relies on palladium-catalyzed cross-coupling reactions to build the core scaffold. The following sections provide detailed protocols for these key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 2-position of the pyridine ring.[5]
Reaction Scheme:
A generalized Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 mmol)
-
Arylboronic acid (1.1 - 1.5 equivalents)[5]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[5]
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 - 2.5 equivalents)[5]
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add 2-Bromo-5-nitropyridin-4-amine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The ratio of dioxane to water can be optimized, typically ranging from 4:1 to 5:1.[2]
-
Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the substrates.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-nitropyridin-4-amine.[2]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 2-position.[3]
Reaction Scheme:
A generalized Buchwald-Hartwig amination reaction.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 mmol)
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Dry, sealable reaction tube
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-Bromo-5-nitropyridin-4-amine (1.0 mmol), the palladium pre-catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (e.g., 5 mL) via syringe, followed by the amine (1.2 mmol).
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the desired N-substituted aminopyridine.
Downstream Transformations: Expanding the Chemical Diversity
The product from the initial cross-coupling reaction can be further modified to generate a wider range of kinase inhibitor scaffolds. A key transformation is the reduction of the nitro group to an amine.
Protocol 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine opens up another site for chemical modification, allowing for the introduction of further diversity.[4]
Reaction Scheme:
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitropyridin-4-amine
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, pyridine derivatives are of paramount importance due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds. 2-Bromo-5-nitropyridin-4-amine is a particularly valuable building block, featuring three distinct points for potential modification: a reactive C-Br bond amenable to cross-coupling, an electron-withdrawing nitro group that can be further transformed, and a nucleophilic amino group.
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-nitropyridin-4-amine. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles and rationale governing the choice of catalysts, ligands, and reaction conditions. These reactions, which form the bedrock of modern synthetic chemistry, were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[1]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate for the synthesis of novel chemical entities.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] These reactions are remarkably tolerant of a wide range of functional groups, making them ideal for complex molecule synthesis.[1] The power of these transformations lies in a common, elegant catalytic cycle that masterfully orchestrates the assembly of molecular fragments.
The general mechanism proceeds through three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or a related coordination/deprotonation sequence (for C-N couplings), and reductive elimination.[1][3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of 2-Bromo-5-nitropyridin-4-amine. This step forms a square planar Pd(II) intermediate. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, facilitates this crucial first step.
-
Transmetalation (e.g., Suzuki, Stille) : In C-C coupling reactions, an organometallic coupling partner (e.g., organoboron or organotin) transfers its organic group to the palladium center, displacing the halide.[3][4] This step often requires activation by a base.
-
Reductive Elimination : The final step involves the two organic fragments coupling together and leaving the palladium center. This forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to begin anew.[1][5]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The Critical Role of Ligands
The success of a palladium-catalyzed coupling reaction is profoundly dependent on the choice of ligands coordinated to the metal center.[6][7] Ligands are not mere spectators; they are crucial controllers of the catalyst's properties.[7][8]
-
Stability and Solubility : Ligands stabilize the palladium nanoparticles, preventing their precipitation and deactivation, and improve the solubility of the catalyst in organic solvents.[7]
-
Reactivity : Electron-donating ligands increase the electron density on the palladium atom, which promotes the initial oxidative addition step.[7]
-
Steric Hindrance : Bulky ligands can accelerate the final reductive elimination step, which is often the rate-limiting step, thereby increasing the overall turnover rate of the catalyst.[7]
For substrates like 2-Bromo-5-nitropyridin-4-amine, the presence of the amino group and the pyridine nitrogen, which can coordinate to the palladium center, makes the choice of a sufficiently bulky and electron-rich phosphine ligand (e.g., Buchwald-type ligands) essential to prevent catalyst inhibition and promote high yields.[9][10]
Experimental Protocols and Application Notes
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions of 2-Bromo-5-nitropyridin-4-amine. These protocols are based on established methodologies for structurally similar compounds and serve as a robust starting point for optimization.[11][12]
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organoboron species with an organohalide.[3][13] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[13]
Protocol:
-
Reaction Setup: In a flame-dried Schlenk tube or vial, combine 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst, a ligand, and a base according to the table below.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Reaction Conditions:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-90%[14] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 4-8 | >90%[15] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80-90 | 8-12 | 80-95% |
Causality: The use of a base is critical to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[13] Water is often included in the solvent system to aid in dissolving the inorganic base and facilitate the formation of the active boronate. Buchwald-type ligands like SPhos are often superior for heteroaromatic substrates due to their steric bulk and electron-rich nature, promoting efficient oxidative addition and reductive elimination.[15]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[10][16] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[17][18]
Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry sealed tube. Add the anhydrous solvent and stir for 10-15 minutes.
-
Substrate Addition: Add 2-Bromo-5-nitropyridin-4-amine (1.0 eq) and the amine coupling partner (1.2-1.5 eq).
-
Reaction: Seal the tube tightly and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Comparative Reaction Conditions:
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100-110 | >90%[18] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-AmylOH | 110 | 85-95% |
| 3 | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | >90%[17] |
Causality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[10][18] The choice of ligand is critical; bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) are essential to promote the challenging C-N reductive elimination and prevent β-hydride elimination with certain amine substrates.[19] Using pre-catalysts like G3-XPhos simplifies the setup as they are air-stable and highly active.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a direct and reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are valuable in materials science and as synthetic intermediates.[2][20] The reaction is unique in that it typically requires a co-catalyst, usually a copper(I) salt.[21]
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the palladium catalyst, and copper(I) iodide (CuI).
-
Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (as monitored by TLC/LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water, then brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Comparative Reaction Conditions:
| Entry | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| 1 | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (3) | DMF | 60 | 80-95%[22] |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (2) | i-Pr₂NH (3) | THF | RT-50 | 85-98%[21] |
Causality: The copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is faster than the direct reaction of the alkyne with the palladium center.[23] The amine base serves both to neutralize the HBr formed during the reaction and to act as a solvent.
Stille Coupling: C(sp²)-C(sp²) Bond Formation
The Stille reaction couples organohalides with organotin (stannane) reagents.[24][25] It is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally neutral and anhydrous.[24]
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq) and the organostannane (1.1 eq).
-
Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., Toluene or DMF). Degas the solution thoroughly. Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and dilute with an organic solvent. The work-up often involves a wash with an aqueous potassium fluoride (KF) solution to precipitate the tin byproducts, which can then be removed by filtration through celite.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.
Comparative Reaction Conditions:
| Entry | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Typical Yield |
| 1 | Pd(PPh₃)₄ (2-5) | LiCl (2 eq) | Toluene | 100-110 | 70-90%[12] |
| 2 | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | - | DMF | 80 | 80-95% |
Causality: Organostannanes are generally stable to air and moisture, but their transmetalation can be slow.[24] The addition of additives like lithium chloride (LiCl) can accelerate this step by forming a more reactive chloropalladium intermediate and preventing ligand dissociation.[12][26] Crucially, organotin compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood. [24]
Safety and Handling
2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0):
-
Hazards: Harmful if swallowed. May cause skin and eye irritation.[27][28] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[27]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[27] Avoid generating dust.[29] Store in a cool, dry place away from incompatible materials.[30]
General Reagent Safety:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive.
-
Organostannanes: As noted previously, organotin reagents are highly toxic. All waste containing tin byproducts must be disposed of according to institutional hazardous waste protocols.[24]
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.[27][29]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[27][29]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[27][29]
References
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17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning . Lumen Learning. [Link]
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Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable . Fiveable. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize . The Nobel Prize Organisation. [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central . National Center for Biotechnology Information. [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Cross-coupling reaction - Wikipedia . Wikipedia. [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai . Scite.ai. [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes . HAL Open Science. [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. [Link]
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2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH . National Center for Biotechnology Information. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. [Link]
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Stille reaction - Wikipedia . Wikipedia. [Link]
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Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications . American Chemical Society Publications. [Link]
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ChemInform Abstract: Nitropyridines. Part 10. Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitropyridine with Terminal Acetylenes. | Request PDF - ResearchGate . ResearchGate. [Link]
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Stille Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI . MDPI. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing . Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Scientific Research Publishing. [Link]
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Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridin-4-amine with Arylboronic Acids
Introduction: Strategic Importance of 2-Aryl-5-nitropyridin-4-amines
The 2-aryl-5-nitropyridin-4-amine scaffold is a privileged motif in modern medicinal chemistry and drug discovery. These structures are integral components of molecules targeting a range of biological pathways, including protein kinases, which are pivotal in oncology and inflammatory disease research. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the critical aryl-heteroaryl bond in these molecules, prized for its functional group tolerance, reliability, and broad substrate scope.[1]
This document provides a comprehensive guide to the reaction conditions for coupling 2-Bromo-5-nitropyridin-4-amine with various arylboronic acids. We will delve into the mechanistic nuances dictated by the substrate's unique electronic properties and furnish a robust, optimized protocol for researchers in synthetic and medicinal chemistry.
The Core Challenge: Substrate-Specific Reactivity
The successful coupling of 2-Bromo-5-nitropyridin-4-amine presents a unique set of challenges and advantages rooted in its electronic structure:
-
Enhanced Reactivity: The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This electronic pull significantly facilitates the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1] Compared to electron-rich or neutral aryl bromides, this substrate is primed for activation.
-
Potential Catalyst Inhibition: The primary amine group (-NH₂) ortho to the bromine can act as a coordinating ligand for the palladium center. This coordination can potentially sequester the active catalyst, forming a stable complex that is reluctant to enter the catalytic cycle.[2] While often cited as a challenge, some studies show that primary amines on heteroaryl halides can be suitable substrates without protection, though catalyst and ligand choice become critical.[3]
Understanding these opposing electronic influences is paramount to selecting an optimal set of reaction conditions that maximize catalytic turnover and product yield.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-nitropyridin-4-amine to form a Pd(II) complex. The electron-deficient nature of the pyridine ring makes this step kinetically favorable.[1]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom of the arylboronic acid to the palladium center. The process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species.[6][7] The choice of base is critical to ensure efficient transmetalation without promoting side reactions.[8]
-
Reductive Elimination: The two organic moieties (the pyridinyl and aryl groups) on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Recommended Reaction Parameters & Optimization
The selection of catalyst, base, and solvent is crucial for a successful coupling reaction. Below is a summary table of conditions derived from established protocols for structurally similar, challenging heteroaromatic systems.[9][10][11]
| Parameter | Recommendation | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is often effective as it provides the active Pd(0) species directly. Pd(dppf)Cl₂ is an excellent air-stable precatalyst with a bulky ferrocenyl ligand (dppf) that can promote reductive elimination and stabilize the catalyst, preventing decomposition, especially with coordinating substrates like amines.[3][12] |
| Catalyst Loading | 3 - 5 mol% | A higher catalyst loading (relative to standard couplings) is recommended to counteract potential inhibition by the amine group and ensure the reaction proceeds to completion. |
| Arylboronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions. |
| Base | K₂CO₃ , K₃PO₄ , or Cs₂CO₃ (2.0 - 3.0 equiv) | K₂CO₃ is a versatile and cost-effective choice. K₃PO₄ is a stronger base often beneficial for less reactive boronic acids or hindered substrates.[10] Cs₂CO₃ is highly effective but more expensive; its high solubility can accelerate the reaction. |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O , or DMF | A mixture of an organic solvent with water is standard.[13] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7] Dioxane is an excellent choice for its ability to dissolve organic reagents and its high boiling point.[5] |
| Temperature | 80 - 110 °C | Elevated temperatures are required to overcome the activation barriers for all steps of the catalytic cycle, particularly for less reactive arylboronic acids. Reaction monitoring by TLC or LC-MS is crucial. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere is critical to prevent catalyst oxidation and deactivation. |
Detailed Experimental Protocol
This protocol is a robust starting point for the coupling of 2-Bromo-5-nitropyridin-4-amine with a generic arylboronic acid.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), and purification supplies.
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-5-nitropyridin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Degassing and Addition: The solvent mixture must be degassed to remove dissolved oxygen. Sparge a separate vessel containing 8 mL of 1,4-dioxane and 2 mL of water with nitrogen or argon for 15-20 minutes. Using a syringe, transfer the degassed solvent mixture to the reaction flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-5-nitropyridin-4-amine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a robust precatalyst like Pd(dppf)Cl₂.2. Ensure thorough degassing of solvents.3. Check the purity of the boronic acid; consider using the corresponding pinacol ester, which is often more stable. |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged reaction time at high temperature. | Use anhydrous base and solvents. Minimize reaction time once the starting material is consumed. |
| Dehalogenation | The C-Br bond is cleaved, but no coupling occurs. | This can be promoted by certain bases or impurities. Try switching to a different base (e.g., from K₂CO₃ to K₃PO₄). Ensure the inert atmosphere is maintained. |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Bromo-5-nitropyridin-4-amine is a highly effective transformation for synthesizing valuable building blocks in drug discovery. Success hinges on a clear understanding of the substrate's unique electronic properties and the careful control of reaction parameters to mitigate potential catalyst inhibition while leveraging the activated nature of the C-Br bond. The protocol provided herein serves as a validated and robust starting point for researchers to efficiently generate libraries of 2-aryl-5-nitropyridin-4-amine derivatives for further scientific exploration.
References
- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. (2005).
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. (2010).
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives. (2025).
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Nolan, S. P., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. (2017).
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- NIH National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. PMC.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
- Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. (2023).
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2025).
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. (2014).
- Avanthay, M., et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Semantic Scholar. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.... (2017).
- Organic Chemistry Portal. Suzuki Coupling.
- Elsevier. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019).
- Wikipedia. Suzuki reaction.
- Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. (2020).
- NIH National Center for Biotechnology Information. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central.
- NIH National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- MDPI. Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021).
- ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Bromo-5-nitropyridin-4-amine as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of a Multifunctional Pyridine Building Block
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyridine ring is of paramount importance due to its presence in numerous natural products and FDA-approved drugs. 2-Bromo-5-nitropyridin-4-amine emerges as a particularly valuable synthetic intermediate due to its strategic arrangement of functional groups. The molecule is engineered for sequential, regioselective functionalization:
-
A Halogen Handle: The bromine atom at the C2 position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.
-
An Activating and Modifiable Nitro Group: The electron-withdrawing nitro group at C5 activates the pyridine ring, particularly the C2 and C6 positions, towards nucleophilic aromatic substitution. Crucially, this group can be readily reduced to a primary amine, unlocking a secondary vector for molecular elaboration.
-
A Directing Amino Group: The amino group at C4 modulates the electronic properties of the ring and provides a site for further derivatization, if desired.
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 2-Bromo-5-nitropyridin-4-amine, complete with detailed experimental protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-5-nitropyridin-4-amine | [1] |
| CAS Number | 84487-15-0 | [1][2] |
| Molecular Formula | C₅H₄BrN₃O₂ | [2][3] |
| Molecular Weight | 218.01 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Boiling Point | 396.3°C at 760 mmHg | [2] |
| Topological Polar Surface Area | 84.7 Ų | [2][4] |
| XLogP3 | 1.6 | [2] |
Safety and Handling
2-Bromo-5-nitropyridin-4-amine is a chemical reagent and must be handled with appropriate precautions in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[5][6]
-
Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][9] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[10][11]
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6][7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][9]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6][9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]
Synthesis of the Intermediate
The most direct synthesis of 2-Bromo-5-nitropyridin-4-amine involves the regioselective nucleophilic aromatic substitution of a dihalogenated precursor.
Protocol 1: Synthesis via Amination of 2,4-Dibromo-5-nitropyridine
This procedure leverages the differential reactivity of the bromine atoms on the activated pyridine ring. The bromine at C4 is more susceptible to nucleophilic attack than the one at C2, allowing for selective displacement by ammonia.
Caption: Workflow for the synthesis of 2-Bromo-5-nitropyridin-4-amine.
Materials:
-
2,4-Dibromo-5-nitropyridine
-
Ammonia (2.0 M solution in Methanol)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Silica gel
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure: [2]
-
Under a nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine (1.0 equiv) in anhydrous THF.
-
To the solution, add the 2.0 M solution of ammonia in methanol (typically 1.5-2.0 equiv) followed by triethylamine (1.0-1.5 equiv).
-
Stir the resulting mixture vigorously at room temperature for approximately 50 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate.
-
Filter the solution through a short pad of silica gel, eluting with ethyl acetate to remove baseline impurities and salts.
-
Concentrate the filtrate in vacuo to yield the desired product, 2-bromo-5-nitropyridin-4-amine. The reported yield for this procedure is high, around 95%.[2]
Causality and Experimental Choices:
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent moisture from interfering with the reaction, although this specific reaction is relatively robust.
-
Regioselectivity: The C4 position is more activated towards nucleophilic attack than the C2 position due to the combined electron-withdrawing effects of the ring nitrogen and the C5-nitro group. This inherent electronic bias drives the selective formation of the 4-amino product.
-
Triethylamine: TEA is added as a base to scavenge the HBr generated during the reaction, preventing the protonation of the ammonia nucleophile and the product amine, which would otherwise halt the reaction.
-
Silica Gel Pad Filtration: This is a rapid purification method to remove polar baseline impurities and salts (like triethylammonium bromide) without resorting to a full column chromatography, making the procedure efficient for obtaining material of sufficient purity for subsequent steps.
Core Applications in Cross-Coupling Chemistry
The C2-bromo functionality is the primary reactive handle for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[12][13] 2-Bromo-5-nitropyridin-4-amine is an excellent substrate for this transformation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for coupling 2-Bromo-5-nitropyridin-4-amine with various aryl or heteroaryl boronic acids.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure: (Adapted from[12][13][14])
-
To a dry Schlenk flask or reaction vial, add 2-Bromo-5-nitropyridin-4-amine (1.0 equiv), the chosen arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting bromide).
-
Stir the reaction mixture vigorously and heat to 85-95 °C.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Causality and Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[14] For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands (like SPhos) with a Pd(II) precatalyst (like Pd(OAc)₂) may offer higher yields and faster reaction times.[14]
-
Base: An aqueous base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[13]
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Stoichiometry: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation side reactions.[15]
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent. | Use a fresh bottle of catalyst or perform a pre-activation step. Ensure thorough degassing of solvents and proper inert atmosphere technique. Use freshly dried base and anhydrous solvents. |
| Protodebromination | Presence of water/protons and slow transmetalation. | Ensure the boronic acid is of good quality. Consider using a stronger, non-aqueous base like CsF or K₃PO₄. |
| Boronic Acid Homocoupling | Oxygen in the reaction mixture. | Improve degassing procedures for all solvents and reagents. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a key linkage in many biologically active molecules.[16][17][18] This reaction provides a direct route to N-substituted 5-nitro-2,4-diaminopyridine derivatives.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
This protocol outlines a general procedure for the palladium-catalyzed coupling of 2-Bromo-5-nitropyridin-4-amine with a primary or secondary amine.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
Procedure: (Adapted from[16][17][19])
-
In a glovebox or under a stream of inert gas, add 2-Bromo-5-nitropyridin-4-amine (1.0 equiv), the base (e.g., NaOtBu, 1.4 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv) to a dry Schlenk tube or sealable vial.
-
Evacuate and backfill the vessel with inert gas.
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the tube or vial tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 2-24 hours).
-
After cooling to room temperature, carefully open the reaction vessel.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material via silica gel column chromatography to isolate the N-substituted product.
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is crucial for an efficient catalytic cycle.[18] The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step. The choice of ligand can significantly impact reaction efficiency and must often be screened for a specific substrate pair.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[16][20] For sensitive substrates, a milder base like Cs₂CO₃ may be used.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the base and poison the catalyst. Therefore, the use of anhydrous solvents and inert atmosphere techniques is mandatory for success.
Key Downstream Transformation: Nitro Group Reduction
A significant advantage of using 2-Bromo-5-nitropyridin-4-amine as an intermediate is the synthetic potential unlocked by the nitro group. After performing a cross-coupling reaction at the C2 position, the nitro group can be easily reduced to a primary amine, yielding a valuable 2,5-disubstituted-3,4-diaminopyridine scaffold.
Caption: General workflow for the reduction of the nitro group.
Protocol 4: Reduction of the Nitro Group using Tin(II) Chloride
This is a classic and reliable method for reducing aromatic nitro groups in the presence of other functional groups.
Materials:
-
Substituted 5-nitropyridine derivative (from Protocol 2 or 3)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite
Procedure:
-
Dissolve the 5-nitropyridine starting material (1.0 equiv) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 equiv) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add ethyl acetate and cool the mixture in an ice bath.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and basify the mixture to pH > 8. Be cautious of gas evolution.
-
Filter the resulting suspension through a pad of Celite to remove tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the 5-aminopyridine product.
Conclusion
2-Bromo-5-nitropyridin-4-amine is a strategically designed and highly versatile intermediate for the synthesis of complex pyridine derivatives. Its capacity for undergoing selective palladium-catalyzed cross-coupling reactions at the C2 position, followed by the chemical modification of the nitro group at C5, provides a powerful two-stage approach to building molecular diversity. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively leverage this building block in their synthetic campaigns, accelerating the discovery of novel chemical entities.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]
-
Chegg.com. (2024). Solved Draw the arrow pushing mechanism for the nucleophilic.... Retrieved from [Link]
-
ChemBK. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.... Retrieved from [Link]
-
Organic Letters. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-Bromo-5-nitropyridin-4-amine for Medicinal Chemistry
Abstract
2-Bromo-5-nitropyridin-4-amine is a highly functionalized heterocyclic building block of significant interest to the drug discovery and development sector. Its pyridine core is decorated with three key features that enable a diverse and strategic derivatization approach: a bromine atom at the 2-position, a potent electron-withdrawing nitro group at the 5-position, and an amino group at the 4-position. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents. Concurrently, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution. This guide provides an in-depth analysis of these derivatization strategies, complete with detailed, field-proven protocols and the underlying chemical principles that govern their success.
The Strategic Value of 2-Bromo-5-nitropyridin-4-amine
The arrangement of functional groups on the 2-Bromo-5-nitropyridin-4-amine scaffold offers a powerful platform for generating novel chemical libraries.
-
The Bromine Handle (C2): The C-Br bond is the primary site for derivatization via modern cross-coupling methodologies. Its reactivity allows for the systematic introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties.
-
The Amino Director (C4): The amino group can influence the regioselectivity of certain reactions and serves as a potential site for further functionalization, although it is often protected or maintained as a key pharmacophoric feature.
This combination allows for a multi-pronged approach to molecular design, enabling researchers to explore chemical space efficiently.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern medicinal chemistry for their reliability, functional group tolerance, and broad scope.[1][2] For 2-Bromo-5-nitropyridin-4-amine, the primary focus is on the C-Br bond at the 2-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an exceptionally robust method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling the aryl bromide with an organoboron reagent.[3][4] This is the premier choice for synthesizing biaryl compounds, which are prevalent in kinase inhibitors and other targeted therapeutics.
Causality and Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often use a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine ligand.[5] The precatalyst is reduced in situ to Pd(0).
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step and promote efficient reductive elimination.[5]
-
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[4] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous/organic solvent mixture.[6]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; pd_complex [label="Oxidative\nAddition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels label1 [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; label2 [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; label3 [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Edges pd0 -> pd_complex [color="#4285F4"]; pd_complex -> transmetalation [color="#4285F4"]; transmetalation -> pd0 [label="Product", color="#4285F4"];
// Positioning labels start_mol [label="Ar-Br", shape=plaintext, fontcolor="#202124"]; boronic [label="R-B(OR)₂\n+ Base", shape=plaintext, fontcolor="#202124"];
start_mol -> pd_complex [style=invis]; boronic -> transmetalation [style=invis];
// Positioning labels relative to edges label1 -> pd_complex [style=invis, minlen=0]; label2 -> transmetalation [style=invis, minlen=0]; label3 -> pd0 [style=invis, minlen=0];
{rank=same; label1; pd_complex;} {rank=same; label2; transmetalation;} {rank=same; label3; pd0;} } Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon), add 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the desired aryl- or alkylboronic acid/ester (1.2-1.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Base and Solvent Addition: Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq). Add the degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (4:1 v/v), to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
| Parameter | Condition 1: Standard | Condition 2: Challenging Substrates | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Pd(PPh₃)₄ is effective for many simple couplings.[6] Buchwald ligands like SPhos are superior for sterically hindered or electron-poor partners.[5] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ is a stronger base, often more effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | The choice of solvent affects reagent solubility and reaction temperature. |
| Temperature | 90 °C | 110 °C | Higher temperatures can overcome activation barriers for difficult couplings. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of aryl halides with a vast range of primary and secondary amines.[7] It has largely replaced harsher classical methods for synthesizing N-aryl compounds.
Causality and Experimental Choices:
-
Catalyst System: This reaction is highly sensitive to the ligand choice. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[2][8] Sterically hindered, electron-rich ligands are essential to promote the final reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine within the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[2][7]
-
Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are oxygen-sensitive. Therefore, maintaining a strictly inert atmosphere (Argon or Nitrogen) is critical for catalytic activity and reproducibility.[8]
Protocol 2.2: General Buchwald-Hartwig Amination
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Add the 2-Bromo-5-nitropyridin-4-amine (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
| Parameter | Condition 1: Primary Amines | Condition 2: Secondary Amines | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / RuPhos | Ligand choice is crucial; Xantphos is a robust bidentate ligand, while RuPhos is a bulky monophosphine ligand often effective for hindered couplings.[2] |
| Base | NaOtBu (1.4 eq) | LiHMDS (1.5 eq) | LiHMDS can be advantageous for less basic amines or substrates with base-sensitive functional groups.[7] |
| Solvent | Toluene | 1,4-Dioxane | Solvent can influence catalyst stability and reaction rates. |
| Temperature | 100 °C | 110 °C | Secondary amines can be more sterically demanding, sometimes requiring more energy. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, primarily at the positions ortho and para to it. In this molecule, the bromine at the 2-position (ortho to the nitro group) becomes a viable leaving group for SNAr reactions.[9]
Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, stabilizing the intermediate. In the second step, the leaving group (bromide) is eliminated, restoring aromaticity.[10]
-
Nucleophile: Strong nucleophiles are required, such as alkoxides (RO⁻), thiophenoxides (ArS⁻), or azides (N₃⁻).
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus enhancing its nucleophilicity.[11]
// Nodes start [label="Substrate\n(Ar-Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Product\n(Ar-Nu)", fillcolor="#FFFFFF", fontcolor="#202124"]; nucleophile [label="Nucleophile\n(Nu⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; leaving_group [label="Leaving Group\n(Br⁻)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges nucleophile -> start [style=invis]; start -> meisenheimer [label="Addition\n(Slow)", color="#4285F4"]; meisenheimer -> product [label="Elimination\n(Fast)", color="#34A853"]; meisenheimer -> leaving_group [style=invis];
{rank=same; nucleophile; start;} {rank=same; meisenheimer; leaving_group;} } Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3.1: General SNAr with an Alkoxide
-
Nucleophile Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol (1.5-2.0 eq) to a suspension of a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMSO or DMF. Stir at room temperature until hydrogen evolution ceases (approx. 30 minutes).
-
Substrate Addition: Add a solution of 2-Bromo-5-nitropyridin-4-amine (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material is observed.
-
Work-up: Cool the reaction to room temperature and carefully pour it into ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Safety and Handling
-
2-Bromo-5-nitropyridin-4-amine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Strong bases like NaH and NaOtBu are corrosive and moisture-sensitive. NaH reacts violently with water to produce flammable hydrogen gas.
-
Solvents like 1,4-dioxane can form explosive peroxides and should be handled with care.
References
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
- Taurins, A., & Deng, R. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health.
- BenchChem. (2025). Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Chegg.com. (2024). Draw the arrow pushing mechanism for the nucleophilic aromatic substitution reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Siddiqui, Z. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI.
- D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry.
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- 9. Solved Draw the arrow pushing mechanism for the nucleophilic | Chegg.com [chegg.com]
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- 11. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Sonogashira coupling with 2-Bromo-5-nitropyridin-4-amine
Application Note & Protocol
Topic: Protocol for Sonogashira Coupling with 2-Bromo-5-nitropyridin-4-amine
Introduction: Synthesizing High-Value Heterocyclic Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically co-catalyzed by palladium and copper complexes, is renowned for its reliability and tolerance of diverse functional groups, proceeding under relatively mild conditions.[1][3] Its application in pharmaceutical and materials science is extensive, providing a powerful route to complex molecular architectures like conjugated enynes and arylalkynes.[1][4]
This guide focuses on a specific, high-interest substrate: 2-Bromo-5-nitropyridin-4-amine . This molecule presents a unique combination of electronic and structural features:
-
An Electron-Deficient Heteroaromatic Core: The pyridine ring, further deactivated by a potent electron-withdrawing nitro group, is primed for the crucial oxidative addition step in the catalytic cycle.[5][6]
-
Strategic Functionalization: The presence of an amino group provides a handle for further derivatization, making the resulting alkynylated product a valuable building block in drug discovery programs.
However, the substrate's inherent functionalities—the pyridine nitrogen and the free amine—can also pose challenges by potentially coordinating with and deactivating the metal catalysts.[7] This application note provides a detailed, field-proven protocol that navigates these challenges to achieve a high-yielding and robust coupling. We will dissect the mechanistic rationale behind each procedural choice, offering a comprehensive workflow from reaction setup to product isolation.
The Catalytic Heart of the Reaction: Mechanism & Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[8][9] A thorough understanding of this mechanism is critical for troubleshooting and optimization.
The generally accepted mechanism involves the following key stages:
-
Palladium(0) Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The aryl halide (2-Bromo-5-nitropyridin-4-amine) adds to the Pd(0) center, forming a Pd(II)-aryl complex. The strong electron-withdrawing nature of the nitro group on our substrate significantly accelerates this rate-determining step.[5]
-
Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[10]
-
Transmetalation: The organic group from the copper acetylide is transferred to the palladium complex, displacing the halide and forming a Pd(II)-alkynyl-aryl complex.[11]
-
Reductive Elimination: This final step regenerates the Pd(0) catalyst and releases the final coupled product, an arylalkyne.[8]
Diagram: The Sonogashira Catalytic Cycle
Caption: General experimental workflow for the Sonogashira coupling protocol.
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed anhydrous THF (10 mL) via syringe. Stir to dissolve the solids. Next, add triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours, eluting with an appropriate mixture of ethyl acetate and hexanes. If the reaction is slow, gently warm the mixture to 40-50°C. The reaction is complete upon full consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding saturated aqueous ammonium chloride (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure alkynylated product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst (Pd precatalyst not reduced or decomposed).2. Insufficiently degassed system (oxygen poisoning).3. Wet solvent or reagents. | 1. Use a fresh, high-purity catalyst. Consider adding a small amount of a more easily reduced Pd source if issues persist.2. Ensure the system is rigorously purged with inert gas. Use freeze-pump-thaw degassing for solvents if necessary.3. Use freshly dried and distilled solvents and reagents. |
| Low Product Yield | 1. Incomplete reaction.2. Product decomposition on silica gel.3. Mechanical losses during workup. | 1. Increase reaction time or temperature moderately (e.g., to 60°C). Increase alkyne stoichiometry to 1.5 eq.2. Neutralize the silica gel with triethylamine (1% in eluent) before chromatography.3. Ensure efficient extraction and careful handling during purification. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel.2. High concentration of copper catalyst or alkyne. | 1. This is the most common cause. Improve the degassing procedure significantly.<[12]br>2. Reduce the amount of CuI to the lower end of the recommended range (e.g., 4 mol%). Add the alkyne slowly via syringe pump over an hour. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.2. Ligand dissociation at elevated temperatures. | 1. Ensure the reaction is not overheated. Maintain a temperature ≤ 60°C.2. Add a slight excess of PPh₃ ligand (e.g., an additional 2-4 mol%) to stabilize the palladium complex. |
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira coupling - Wikipedia. (2024). Wikipedia. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2024). Vedantu. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (2022). Organic Chemistry Portal. [Link]
-
The Sonogashira coupling reaction mechanism. - ResearchGate. (2023). ResearchGate. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). RSC Advances. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion . (2018). Organometallics. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . (2020). MDPI. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (2019). ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (2015). KAUST Repository. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction - ResearchGate. (2021). ResearchGate. [Link]
-
Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides... - PubMed. (2015). PubMed. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. - ResearchGate. (2017). ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). University of Sussex. [Link]
-
Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides . (2016). Chemistry – A European Journal. [Link]
-
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed. (2017). PubMed. [Link]
-
Potential Sonogashira Reaction Problems? - Sciencemadness Discussion Board. (2007). Sciencemadness. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Publications. (2007). Chemical Reviews. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . (2003). The Journal of Organic Chemistry. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - ACS Publications. (2015). Journal of Chemical Education. [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . (2017). Scirp.org. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei... - University of Southampton ePrints. (2020). University of Southampton. [Link]
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The Unexplored Potential of 2-Bromo-5-nitropyridin-4-amine in Materials Science: A Guide to Prospective Applications and Protocols
Abstract
This document provides a detailed exploration of the potential applications of 2-Bromo-5-nitropyridin-4-amine in the field of materials science. While direct, peer-reviewed applications of this specific molecule in materials science are not yet extensively documented, its inherent chemical architecture—a pyridine ring functionalized with a reactive bromine atom, a strong electron-donating amine group, and a powerful electron-withdrawing nitro group—suggests significant promise. This guide, intended for researchers, materials scientists, and professionals in drug development, extrapolates from well-established chemical principles and analogous molecular systems to propose and detail prospective applications. We present hypothetical, yet scientifically grounded, protocols for the synthesis of novel functional materials, focusing on nonlinear optical (NLO) chromophores and functional polymers for organic electronics.
Introduction: A Molecule of Untapped Potential
2-Bromo-5-nitropyridin-4-amine (molecular formula C₅H₄BrN₃O₂) is a heterocyclic aromatic compound whose potential as a building block in materials science remains largely uncharted.[1] Its structure, however, is a compelling invitation to exploration. The pyridine core is a well-established scaffold in a variety of functional materials.[2] The strategic placement of three key functional groups sets the stage for a rich and versatile chemistry:
-
The 2-Bromo Group: This serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3][4] This reactivity allows for the facile construction of larger conjugated systems, including oligomers and polymers, which are the cornerstone of many advanced materials.[2] The reactivity of halogens in these reactions generally follows the trend I > Br > Cl, making the bromo-substituent a reliable and efficient leaving group.[5]
-
The 4-Amino and 5-Nitro Groups: This arrangement creates a classic "push-pull" system. The amino group acts as a potent electron donor (the "push"), while the nitro group serves as a strong electron acceptor (the "pull"). This intramolecular charge-transfer (ICT) character is a hallmark of molecules with significant second-order nonlinear optical (NLO) properties.[6][7][8] Such materials are of great interest for applications in telecommunications, optical data storage, and optical switching.[9][10]
This guide will, therefore, focus on two primary areas of prospective application: the development of novel NLO materials and the synthesis of functional polymers.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of 2-Bromo-5-nitropyridin-4-amine is provided in the table below.
| Property | Value | Reference |
| CAS Number | 84487-15-0 | [1] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1] |
| Molar Mass | 218.01 g/mol | [1] |
| Density | 1.929 ± 0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 396.3 ± 37.0 °C (Predicted) | [1] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-Bromo-5-nitropyridin-4-amine. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Application Note I: Development of Nonlinear Optical (NLO) Materials
Scientific Rationale: The push-pull electronic structure of 2-Bromo-5-nitropyridin-4-amine makes it a prime candidate for investigation as a second-order NLO chromophore. The significant difference in electron density between the amino and nitro groups can lead to a large molecular hyperpolarizability (β), a key determinant of a material's NLO response. By incorporating this chromophore into a non-centrosymmetric crystal lattice or aligning it within a polymer matrix, a bulk material with a large second-order NLO susceptibility (χ⁽²⁾) could be achieved. Such materials have applications in frequency doubling (e.g., converting infrared laser light to visible light) and electro-optic modulation.[7][9]
Protocol 1: Synthesis of a Push-Pull Chromophore via Suzuki Coupling
This protocol describes a hypothetical synthesis of a more complex NLO chromophore by functionalizing the bromine atom of 2-Bromo-5-nitropyridin-4-amine with an electron-rich aromatic group via a Suzuki-Miyaura cross-coupling reaction. This modification can extend the π-conjugated system, potentially enhancing the NLO response.
Workflow Diagram:
Caption: Suzuki coupling workflow for chromophore synthesis.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-nitropyridin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure push-pull chromophore.
Characterization: The resulting chromophore should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Its NLO properties can then be investigated using techniques such as Hyper-Rayleigh Scattering (for solutions) or the Kurtz-Perry powder technique (for crystalline solids).
Application Note II: Monomer for Functional Polymers
Scientific Rationale: The bifunctional nature of 2-Bromo-5-nitropyridin-4-amine (a reactive bromo group for polymerization and a polar push-pull system) makes it an attractive monomer for synthesizing functional polymers.[11] These polymers could find applications in organic electronics, such as in organic field-effect transistors (OFETs) or as components in organic photovoltaic (OPV) devices.[2] The incorporation of the polar aminonitropyridine unit into a polymer backbone could influence charge transport properties, molecular packing, and light absorption characteristics.
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Polycondensation
This protocol outlines a hypothetical Suzuki polycondensation reaction to create a conjugated polymer. This involves reacting 2-Bromo-5-nitropyridin-4-amine with a diboronic acid ester, which will extend the polymer chain.
Logical Relationship Diagram:
Caption: Components for Suzuki polycondensation.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 mmol)
-
Aromatic diboronic acid ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system.
-
Methanol
-
Standard glassware for inert atmosphere polymerization.
Procedure:
-
Monomer and Catalyst Loading: In a Schlenk flask, combine 2-Bromo-5-nitropyridin-4-amine (1.0 mmol), the aromatic diboronic acid ester (1.0 mmol), the base (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask, and thoroughly degas the mixture by performing at least three cycles of evacuating and backfilling with argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent like DMF) to the flask via cannula or syringe to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the mixture to 90-110 °C with efficient magnetic or mechanical stirring. The reaction mixture may become viscous as the polymer forms.
-
Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically run for 24-72 hours to achieve a high molecular weight.
-
End-capping: To ensure stable end groups, the polymerization can be terminated by adding a small amount of a monofunctional reagent like bromobenzene or phenylboronic acid and stirring for an additional 2-4 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer extensively with methanol and then potentially with other solvents like acetone to remove residual catalyst and oligomers. Soxhlet extraction can be employed for rigorous purification.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization: The resulting polymer should be characterized for its molecular weight and polydispersity (by Gel Permeation Chromatography), thermal stability (by Thermogravimetric Analysis), and optical and electronic properties (by UV-Vis spectroscopy and Cyclic Voltammetry). Thin films can be fabricated (e.g., by spin-coating) to evaluate its performance in electronic devices.
Conclusion and Future Outlook
2-Bromo-5-nitropyridin-4-amine represents a promising yet underutilized building block for materials science. Its unique combination of a reactive site for polymerization and a strong intramolecular charge-transfer dipole moment provides a clear rationale for its exploration in nonlinear optics and organic electronics. The protocols detailed in this guide, while based on extrapolation from established chemical principles, offer a solid starting point for researchers to begin unlocking the potential of this molecule. Experimental validation of these proposed synthetic routes and characterization of the resulting materials are critical next steps that could lead to the development of novel materials with advanced functionalities.
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Application Note & Protocol: A Scalable Synthesis of 2-Bromo-5-nitropyridin-4-amine
Abstract: This document provides a comprehensive, scalable, and robust two-step protocol for the synthesis of 2-Bromo-5-nitropyridin-4-amine, a key building block in medicinal chemistry and drug discovery. The synthesis begins with the widely available precursor 4-amino-2-bromopyridine, which undergoes a regioselective electrophilic nitration. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step procedures, safety protocols, and troubleshooting advice to ensure reliable and scalable production.
Introduction and Strategic Overview
Substituted nitropyridinamine scaffolds are of significant interest in pharmaceutical development due to their versatile chemical reactivity and prevalence in biologically active molecules.[1] The title compound, 2-Bromo-5-nitropyridin-4-amine, features a unique arrangement of functional groups—an amine, a nitro group, and a bromine atom—that allows for orthogonal chemical modifications, making it a valuable intermediate for constructing complex molecular architectures.[2]
While direct synthetic routes are not extensively documented, a logical and scalable pathway can be designed based on fundamental principles of pyridine chemistry. This protocol follows a two-step strategy, which is well-suited for scaling due to the use of cost-effective reagents and well-understood reaction classes.[1][3]
Proposed Synthetic Pathway
The synthesis is designed around the regioselective nitration of a commercially available or readily synthesized precursor, 4-Amino-2-bromopyridine.
Caption: High-level overview of the two-step synthetic strategy.
Mechanistic Considerations: The Key to Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity of the electrophilic nitration of 4-Amino-2-bromopyridine. The pyridine ring is inherently electron-deficient, making electrophilic substitution challenging. However, the powerful activating effect of the C4-amino group enables the reaction to proceed.
The directing effects of the existing substituents are as follows:
-
C4-Amino Group (-NH₂): A strong activating group that directs electrophiles to the ortho positions (C3 and C5).
-
C2-Bromo Group (-Br): A deactivating group that also directs to its ortho (C3) and para (C5) positions.
Both substituents direct the incoming nitronium ion (NO₂⁺) to the C3 and C5 positions. The preferential formation of the 5-nitro isomer is the desired outcome and is generally favored due to reduced steric hindrance from the bulky bromine atom at the C2 position, which impedes attack at C3.[4] Precise control of reaction temperature is paramount, as higher temperatures can reduce this selectivity and lead to the formation of undesired isomers and byproducts.[4]
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Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Bromo-5-nitropyridin-4-amine
Introduction: Accelerating Discovery with a Versatile Pyridine Building Block
In the fast-paced field of drug discovery, the rapid synthesis and diversification of novel heterocyclic scaffolds are paramount. 2-Bromo-5-nitropyridin-4-amine is a highly valuable and versatile building block, featuring three distinct points for chemical modification: a reactive bromine atom ideal for cross-coupling reactions, a nitro group that can be reduced to an amine, and a primary amine group. The strategic placement of these functionalities on the pyridine core makes it an attractive starting material for generating libraries of compounds with potential therapeutic applications.[1]
This guide focuses on leveraging the power of Microwave-Assisted Organic Synthesis (MAOS) to unlock the synthetic potential of this reagent. Microwave irradiation has emerged as a key enabling technology in modern chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods.[2][3] By providing detailed protocols for key transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to streamline their synthetic workflows.
Section 1: The Rationale for Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly via conduction and convection, often resulting in uneven temperature distribution and localized overheating at the vessel surface. In contrast, microwave synthesis relies on the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[4]
This direct energy transfer leads to rapid and uniform heating throughout the bulk of the solution, which confers several significant advantages:
-
Accelerated Reaction Rates: Reactions that take hours or days using conventional reflux can often be completed in minutes.[5]
-
Improved Yields and Purity: The short reaction times and uniform heating minimize the formation of byproducts that often result from prolonged exposure to high temperatures.[6][7]
-
Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to highly reproducible experimental outcomes.
The choice of solvent is critical for efficient microwave heating. Polar solvents such as DMF, NMP, acetonitrile, and alcohols absorb microwave energy effectively and are excellent choices for the reactions described herein.[4]
Section 2: Key Cross-Coupling Applications
The bromine atom at the C2 position of 2-Bromo-5-nitropyridin-4-amine is primed for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.
Suzuki-Miyaura Coupling
This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many kinase inhibitors and other drug candidates.[8][9]
Buchwald-Hartwig Amination
Essential for forming carbon-nitrogen bonds, this reaction allows for the introduction of a wide array of primary and secondary amines at the C2 position, a critical step in tuning the solubility, polarity, and biological activity of drug-like molecules.[10][11]
Section 3: Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be necessary for specific substrates.
General Experimental Workflow
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling 2-Bromo-5-nitropyridin-4-amine with an arylboronic acid.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
10 mL microwave reaction vial with a magnetic stir bar
Methodology:
-
To a 10 mL microwave reaction vial, add 2-Bromo-5-nitropyridin-4-amine (e.g., 109 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (e.g., 18 mg, 0.025 mmol, 5 mol%), and K₂CO₃ (e.g., 207 mg, 1.5 mmol).
-
Add a magnetic stir bar to the vial.
-
Add 5 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial securely with a cap. Causality: A proper seal is critical to maintain pressure and prevent solvent evaporation at elevated temperatures.
-
Place the vial into the cavity of a microwave reactor.
-
Irradiate the mixture with stirring at 120-140°C for 10–20 minutes .[4] Causality: Microwave heating provides the activation energy for the catalytic cycle to proceed rapidly. The temperature is chosen to balance reaction rate with potential degradation.
-
After the reaction is complete, cool the vial to room temperature using compressed air before carefully opening.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL). Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-aryl-5-nitropyridin-4-amine product.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of 2-Bromo-5-nitropyridin-4-amine with a representative amine.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Amine (primary or secondary, 1.2–1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5–2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane, degassed
-
10 mL microwave reaction vial with a magnetic stir bar
Methodology:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add NaOtBu (e.g., 72 mg, 0.75 mmol) to a 10 mL microwave reaction vial. Causality: NaOtBu is a strong, non-nucleophilic base required for the deprotonation of the amine and regeneration of the active catalyst. It is also hygroscopic and air-sensitive.
-
Add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 2 mol%) and XPhos (e.g., 19 mg, 0.04 mmol, 8 mol%). Causality: XPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium center and promotes the crucial reductive elimination step in the catalytic cycle.[10][11]
-
In a separate vial, dissolve 2-Bromo-5-nitropyridin-4-amine (109 mg, 0.5 mmol) and the desired amine (0.6 mmol) in 5 mL of degassed anhydrous toluene.
-
Transfer this solution to the microwave vial containing the catalyst, ligand, and base. Add a magnetic stir bar and seal the vial tightly.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 110-130°C for 15–30 minutes .[5][10]
-
After cooling, carefully unseal the vial and quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1, using an appropriate solvent system for extraction and chromatography.
Section 4: Optimization and Troubleshooting
Microwave-assisted reactions are highly efficient, but optimization is often key to achieving the best results.
Table 1: Key Parameters for Optimization
| Parameter | Typical Range | Rationale & Considerations |
| Temperature | 100 - 160 °C | Higher temperatures increase reaction rates but can also lead to decomposition. Start at the lower end of the range.[4] |
| Time | 5 - 30 minutes | Monitor the reaction at short intervals (e.g., 5 min) to avoid over-irradiation and byproduct formation.[5] |
| Catalyst/Ligand | 1 - 5 mol% | Higher catalyst loading can improve conversion for difficult substrates but increases cost and residual metal content. The Pd/ligand ratio is also critical. |
| Base | 2.0 - 3.0 equiv | The choice of base is crucial. K₂CO₃ or K₃PO₄ are common for Suzuki reactions, while stronger bases like NaOtBu or LHMDS are often needed for Buchwald-Hartwig aminations.[11][12] |
| Solvent | Dioxane, Toluene, DMF, EtOH/H₂O | Solvent choice affects heating efficiency and solubility of reactants. For Suzuki reactions, aqueous mixtures are often beneficial.[4][12] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand.2. Temperature too low.3. Insufficient reaction time.4. Improper base or solvent. | 1. Use fresh, high-purity reagents. Ensure inert atmosphere for air-sensitive components.2. Increase temperature in 10-15°C increments.3. Increase reaction time in 5-10 minute increments.4. Screen different bases and solvents (see Table 1). |
| Formation of Byproducts | 1. Temperature too high.2. Reaction time too long.3. Debromination of starting material. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon consumption of the starting material.3. Use a less aggressive base or lower the temperature. Ensure an inert atmosphere. |
| Pressure Runaway | 1. Solvent with a low boiling point.2. Exothermic reaction.3. Overfilling the reaction vial. | 1. Choose a solvent with a higher boiling point.2. Use a slower temperature ramp or reduce the concentration.3. Do not exceed the recommended fill volume for the vial (typically 1/2 to 2/3 full). |
Section 5: Safety and Handling
Adherence to safety protocols is mandatory when performing chemical synthesis.
-
Reagent Handling: 2-Bromo-5-nitropyridin-4-amine and related bromopyridines should be handled with care. They are classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[13][14] Always consult the Safety Data Sheet (SDS) before use.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[17]
-
Microwave Reactor Safety:
-
Never use sealed vials with cracks or defects.
-
Do not exceed the maximum recommended temperature, pressure, or volume for the specific reactor and vials being used.
-
Always allow the reaction vial to cool completely before opening to avoid sudden depressurization.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with institutional and local regulations.[15]
Conclusion
2-Bromo-5-nitropyridin-4-amine is a powerful synthetic intermediate for drug discovery programs. When combined with the speed and efficiency of microwave-assisted synthesis, it enables the rapid generation of diverse chemical libraries. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize this building block in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, thereby accelerating the path toward new therapeutic agents.
References
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W. C. S. D. M. I. R. Baxendale, "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio," The Baxendale Group, 2006. [Online]. Available: [Link]
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"Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds," PMC. [Online]. Available: [Link]
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"Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds," PubMed, 2024. [Online]. Available: [Link]
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"An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media," NIH. [Online]. Available: [Link]
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"An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate," ResearchGate. [Online]. Available: [Link]
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"Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio," Baxendale Group, 2006. [Online]. Available: [Link]
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"Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827," MDPI. [Online]. Available: [Link]
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"Nitropyridines in the Synthesis of Bioactive Molecules," PMC - PubMed Central - NIH. [Online]. Available: [Link]
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- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-nitropyridin-4-amine with Terminal Alkynes
Introduction: Strategic Importance of the 2-Alkynyl-5-nitropyridin-4-amine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of numerous pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Within this class, aminopyridines are of particular interest in the development of novel drug candidates due to their versatile physicochemical properties.[2] The strategic introduction of an alkynyl group onto this privileged scaffold via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel molecular architectures.[3] This powerful palladium-catalyzed cross-coupling reaction forges a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[4]
This guide focuses on the Sonogashira coupling of 2-Bromo-5-nitropyridin-4-amine with terminal alkynes. The resulting 2-alkynyl-5-nitropyridin-4-amine core is a highly valuable intermediate in drug discovery. The presence of the amino and nitro groups provides handles for further functionalization, while the alkynyl moiety can be elaborated into various five-membered heterocycles or participate in "click" chemistry for the construction of more complex molecules.[5] The electron-deficient nature of the pyridine ring, amplified by the nitro group, also influences the molecule's interaction with biological targets. Understanding and mastering this reaction is therefore of paramount importance for researchers in medicinal chemistry and drug development.
Theoretical Background and Mechanistic Considerations
The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[6] The generally accepted mechanism for the reaction of 2-Bromo-5-nitropyridin-4-amine is depicted below.
The Catalytic Cycles
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2-Bromo-5-nitropyridin-4-amine to form a Pd(II) complex. The rate of this step is influenced by the electronic properties and steric environment of the pyridine ring.[2]
-
Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate. The base is crucial for deprotonating the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) salt.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product, 2-alkynyl-5-nitropyridin-4-amine, and regenerate the Pd(0) catalyst.
Reactivity of 2-Bromo-5-nitropyridin-4-amine
The reactivity of the C-Br bond in the oxidative addition step is a critical determinant of the overall reaction efficiency. The pyridine ring is inherently electron-deficient, and this is further modulated by the substituents:
-
Amino Group (-NH₂): A strong electron-donating group through resonance, which increases electron density at the ortho and para positions.[7]
-
Nitro Group (-NO₂): A strong electron-withdrawing group through both resonance and induction, which significantly decreases electron density on the ring.
In 2-Bromo-5-nitropyridin-4-amine, the bromine atom is at the 2-position, ortho to the nitrogen atom and meta to the nitro group, while being ortho to the amino group. The interplay of these electronic effects makes predicting the precise reactivity complex. However, the strong electron-withdrawing nature of the nitro group is expected to make the pyridine ring more susceptible to nucleophilic attack, which can be a competing side reaction in some cases. The amino group, being a strong activating group, generally facilitates oxidative addition.
Experimental Protocols
The following protocol is a robust starting point for the Sonogashira coupling of 2-Bromo-5-nitropyridin-4-amine with a variety of terminal alkynes. It is adapted from established procedures for structurally similar aminobromopyridines.[8]
Materials and Reagents
-
2-Bromo-5-nitropyridin-4-amine
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Ligand (if using a ligand-free palladium source, e.g., PPh₃, XPhos)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%) under a counterflow of inert gas (Argon or Nitrogen).
-
If a palladium source without integrated ligands is used (e.g., Pd(OAc)₂), add the appropriate phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
-
Solvent and Reagent Addition:
-
Add the anhydrous, deoxygenated solvent (e.g., THF or DMF, approximately 5-10 mL per mmol of the bromopyridine) via syringe.
-
Add the amine base (e.g., Et₃N, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) sequentially via syringe.
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed by bubbling inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the terminal alkyne.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and other solids.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[8]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-nitropyridin-4-amine.[8]
-
Experimental Workflow Diagram
Data Presentation: Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the Sonogashira coupling of 2-Bromo-5-nitropyridin-4-amine with various terminal alkynes, based on protocols for similar substrates.[8] Optimization may be required for specific alkynes.
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | - | 3 | Et₃N (2) | THF | 60 | 4-6 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | PPh₃ (4) | 2 | DIPA (2.5) | DMF | 70 | 6-8 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | 5 | Et₃N (3) | Dioxane | 80 | 8-12 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₂Cl₂ (3) | - | 3 | Et₃N (2) | THF | RT-40 | 12-16 |
Applications in Drug Discovery and Further Transformations
The 2-alkynyl-5-nitropyridin-4-amine scaffold is a versatile platform for the synthesis of biologically active molecules. The alkyne functionality serves as a key handle for diversification.
-
Synthesis of Fused Heterocycles: The alkyne can participate in intramolecular cyclization reactions to form various fused heterocyclic systems, which are prevalent in many drug molecules.
-
Click Chemistry: The terminal alkyne can be readily derivatized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings, a common bioisostere in medicinal chemistry.
-
Bioorthogonal Labeling: The alkyne can be used for bioorthogonal labeling of biomolecules for imaging and diagnostic applications.
-
Structure-Activity Relationship (SAR) Studies: The ease of introducing a wide variety of alkynes allows for rapid exploration of the SAR of a lead compound, aiding in the optimization of its pharmacological properties.[9]
The aminopyridine moiety itself is a known pharmacophore in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including as kinase inhibitors and anti-infective agents.[8][10] The nitro group, while often a concern for toxicity, can also be a key pharmacophoric element or can be reduced to an amino group, providing another point for diversification.
Conclusion
The Sonogashira coupling of 2-Bromo-5-nitropyridin-4-amine with terminal alkynes is a powerful and reliable method for the synthesis of highly functionalized pyridine derivatives of significant interest in drug discovery. A thorough understanding of the reaction mechanism and the electronic properties of the substrate allows for the rational design of experimental protocols. The procedures outlined in this guide provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
A general reactivity map for predicting outcomes in palladium-catalyzed cross-coupling. Semantic Scholar. Available at: [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. Available at: [Link]
-
Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. PubMed. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
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Recent advances in Sonogashira reactions. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. PubMed. Available at: [Link]
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A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes. SciSpace. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
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PDF. Oxford Academic. Available at: [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. Available at: [Link]
-
Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). ResearchGate. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). NIH. Available at: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]
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- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Architecture: An Interplay of Conflicting Electronic Demands
An In-Depth Guide to the Regioselective Reactions of 2-Bromo-5-nitropyridin-4-amine: Application Notes and Protocols for Synthetic Strategy
For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic and steric factors that govern chemical reactivity is paramount. 2-Bromo-5-nitropyridin-4-amine is a highly functionalized heterocyclic building block whose synthetic utility is dictated by the distinct properties of its substituents. This guide provides a detailed exploration of the regioselectivity observed in its key reactions, offering both mechanistic insights and field-proven protocols to enable its effective use in complex molecule synthesis.
The reactivity of 2-Bromo-5-nitropyridin-4-amine is not governed by a single functional group but by the collective influence of all its substituents on the electron-deficient pyridine core. A clear understanding of these effects is crucial for predicting and controlling reaction outcomes.
-
Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is strongly electron-withdrawing via induction, rendering the entire ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions.
-
Amino Group (-NH₂ at C4): This is a powerful electron-donating group (EDG) through its positive resonance effect (+M). It significantly increases electron density at the positions ortho (C3, C5) and para (C2, C6) to itself.
-
Nitro Group (-NO₂ at C5): A potent electron-withdrawing group (EWG) that operates through both a negative inductive effect (-I) and a negative resonance effect (-M). It drastically reduces electron density on the ring, especially at positions ortho (C4, C6) and para (C2) to itself, thereby activating these sites for nucleophilic attack.
-
Bromo Group (-Br at C2): The bromine atom is electron-withdrawing through induction (-I) but weakly electron-donating through resonance (+M). Its primary roles are to act as a versatile handle for cross-coupling reactions and as a competent leaving group in nucleophilic aromatic substitution (SNAr).
The confluence of these effects creates a unique electronic landscape. The C2 position is rendered highly electrophilic due to the combined electron-withdrawing influence of the adjacent ring nitrogen and the para nitro group, making it the primary site for both nucleophilic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Caption: Electronic factors governing reactivity in 2-Bromo-5-nitropyridin-4-amine.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this substrate. The reaction proceeds readily at the C2 position due to the convergence of activating factors.
Causality Behind Regioselectivity
-
Activation: The C2 position is para to the strongly electron-withdrawing nitro group and ortho to the electron-withdrawing ring nitrogen. Both substituents stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack, lowering the activation energy for the reaction at this site.[1]
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the rearomatization of the ring in the final step of the SNAr mechanism.
-
Steric Considerations: While the C6 position is also activated (ortho to the nitro group), the C2 position is generally more electrophilic due to the additional inductive pull of the adjacent nitrogen atom.[1] For bulky nucleophiles, steric hindrance from the adjacent C3-H and C4-amino group could play a role, but electronic factors are typically dominant.
Protocol: SNAr with Benzylamine
This protocol details the substitution of the C2-bromo group with benzylamine, a common transformation in medicinal chemistry.
Materials:
-
2-Bromo-5-nitropyridin-4-amine
-
Benzylamine (1.2 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq) and sodium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add benzylamine (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-benzyl-5-nitropyridin-2,4-diamine.
Caption: General experimental workflow for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling: Activating the C-Br Bond
The C2-bromo bond serves as a key functional handle for constructing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[2] The reaction's efficiency is high at the C2 position.
Causality Behind Reactivity:
-
Oxidative Addition: The initial and often rate-limiting step is the oxidative addition of the C-Br bond to a Pd(0) catalyst. The electron-deficient nature of the pyridine ring at the C2 position facilitates this step.[3]
-
Base Activation: A base (e.g., K₂CO₃, K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[2][4]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of 4-amino-5-nitro-2-phenylpyridine.
Materials:
-
2-Bromo-5-nitropyridin-4-amine
-
Phenylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), deoxygenated
-
Standard glassware for anhydrous/deoxygenated reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) under an inert atmosphere.
-
Solvent Addition: Add the deoxygenated 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.[4][5]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne, a valuable transformation for introducing linear fragments into drug candidates.[6][7]
Causality Behind Reactivity:
-
Dual Catalysis: The reaction typically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI). The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[8][9]
-
Base Requirement: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HBr generated and to facilitate the formation of the copper acetylide.[8]
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
2-Bromo-5-nitropyridin-4-amine
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N), anhydrous and deoxygenated
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 2-Bromo-5-nitropyridin-4-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.03 eq) in anhydrous THF and Et₃N.[8]
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-24 hours. Monitor for completion by TLC.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash with a dilute aqueous solution of ammonium chloride to remove the amine salt, followed by water and brine.[8]
-
Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the 4-amino-5-nitro-2-(phenylethynyl)pyridine product.
Summary of Regioselective Reactions
The predictable reactivity of 2-Bromo-5-nitropyridin-4-amine makes it a reliable synthetic intermediate. The C2 position is the unequivocal site of reaction under a wide range of conditions.
| Reaction Type | Reactive Site | Key Driving Factors | Typical Conditions |
| Nucleophilic Aromatic Substitution | C2 | Activation by p-NO₂ and o-ring N₂; Good leaving group (-Br) | Amine/Alkoxide, Base (e.g., Na₂CO₃), DMF, 80-90 °C |
| Suzuki-Miyaura Coupling | C2 | Electron-deficient C-Br bond facilitates oxidative addition | Arylboronic acid, Pd(0) catalyst, Base (e.g., K₂CO₃), Dioxane/H₂O, Reflux |
| Sonogashira Coupling | C2 | Pd/Cu dual catalysis; Facile oxidative addition of C-Br bond | Terminal alkyne, Pd(II)/Cu(I) catalysts, Amine base, THF/DMF, RT to 50 °C |
References
- BenchChem. The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- Follet, E., et al. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
- BenchChem. Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
- Not V. et al. (2020-02-05). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- Stack Exchange. (2017-02-24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.
- RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
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- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
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- 7. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Functionalization of the Pyridine Ring in 2-Bromo-5-nitropyridin-4-amine: A Guide for Advanced Synthesis
This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of 2-Bromo-5-nitropyridin-4-amine, a versatile building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.
Introduction: Strategic Importance of Functionalized Pyridines
Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds. The unique electronic properties of the pyridine nucleus, combined with the strategic placement of functional groups, allow for the fine-tuning of molecular interactions with biological targets. 2-Bromo-5-nitropyridin-4-amine is a particularly valuable starting material due to its trifunctional nature. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the nitro group at the 5-position is a strong electron-withdrawing group that activates the ring and can be a precursor to an amino group, and the amino group at the 4-position provides a site for further derivatization and influences the ring's reactivity.
Reactivity of the 2-Bromo-5-nitropyridin-4-amine Scaffold
The reactivity of the pyridine ring in 2-Bromo-5-nitropyridin-4-amine is governed by the interplay of the electronic effects of its substituents. The nitro group at the 5-position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). Conversely, the amino group at the 4-position is a strong electron-donating group, which activates the ring towards electrophilic substitution. The bromine atom at the 2-position is a good leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions.
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. This effect is more pronounced in electron-rich pyridines. However, in 2-Bromo-5-nitropyridin-4-amine, the electron-withdrawing nitro group mitigates this effect to some extent.
Key Functionalization Strategies
This guide will focus on three principal and highly effective methods for the functionalization of 2-Bromo-5-nitropyridin-4-amine:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): For the direct introduction of various nucleophiles.
Section 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, providing a powerful tool for the synthesis of biaryl and substituted aromatic compounds.[1]
Causality Behind Experimental Choices
-
Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. For electron-deficient pyridines like the target molecule, palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. The use of pre-catalysts can also be beneficial.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, bulky and electron-rich ligands such as SPhos or XPhos can be highly effective.
-
Base: A base is required to activate the boronic acid for transmetalation.[1] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water and toluene/water.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of 2-Bromo-5-nitropyridin-4-amine with an arylboronic acid and may require optimization for specific substrates.[2][3]
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add 2-Bromo-5-nitropyridin-4-amine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at 80-110 °C under the inert atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | Expected High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | Expected Good |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | Expected High |
Yields are estimations based on similar reactions and will vary depending on the specific substrate and reaction conditions.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the synthesis of a wide range of arylamines.[4] This reaction is a powerful tool for introducing nitrogen-containing functional groups.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the choice of palladium catalyst and phosphine ligand is crucial. For electron-deficient pyridines, highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), are often necessary to achieve good yields.[5][6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Bromo-5-nitropyridin-4-amine with a primary or secondary amine.[5][6]
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
XPhos (1.5-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Toluene (anhydrous)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add 2-Bromo-5-nitropyridin-4-amine and the amine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | Expected High |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | Dioxane | 110 | Expected Good |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | Expected High |
Yields are estimations based on similar reactions and will vary depending on the specific substrate and reaction conditions.
Visualization: Buchwald-Hartwig Amination Workflow
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling of 2-Bromo-5-nitropyridin-4-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-nitropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. As a key building block in pharmaceutical discovery, successful and high-yielding coupling of this molecule is often critical. This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common obstacles, grounded in mechanistic principles.
The unique electronic architecture of 2-Bromo-5-nitropyridin-4-amine—specifically, the potent electron-withdrawing nitro group and the presence of two nitrogen atoms (pyridine ring and amino group) capable of coordinating to the palladium catalyst—presents a distinct set of challenges not encountered with simpler aryl halides. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers have when first approaching this specific transformation.
Q1: Why is the Suzuki coupling of 2-Bromo-5-nitropyridin-4-amine notoriously difficult?
A1: The difficulty arises from a combination of electronic and steric factors. The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the C-5 nitro group. While this electron deficiency favorably activates the C-Br bond for the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—it also introduces two primary complications[1][2]:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium(0) or palladium(II) center. The exocyclic C-4 amino group can also act as a potential ligand.[3] This coordination can sequester the active catalyst, forming stable but catalytically inactive complexes and halting the reaction.[4][5]
-
Substrate Instability: The highly activated pyridine ring can be susceptible to nucleophilic attack by the base or other species in the reaction mixture, leading to decomposition and the formation of side products, particularly at elevated temperatures.[1]
Q2: What is the best starting point for choosing a catalyst system (palladium source and ligand)?
A2: For this substrate, standard catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may provide some product but often result in low and inconsistent yields.[3][6] A more robust starting point involves a palladium(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[4] These ligands serve a dual purpose: their electron-rich nature promotes the difficult oxidative addition step, and their steric bulk creates a "pocket" around the palladium center that physically hinders coordination from the pyridine nitrogen, thus preventing catalyst deactivation.[4][5] N-heterocyclic carbene (NHC) ligands are also an excellent alternative.[7]
Q3: How does the C-5 nitro group specifically influence the reaction?
A3: The nitro group is a powerful electron-withdrawing group that significantly increases the reactivity of the C-Br bond towards oxidative addition.[1] This is generally beneficial for the reaction rate. However, under very harsh conditions (e.g., extremely high temperatures, aggressive reagents), there is a small possibility of the nitro group itself acting as a leaving group or participating in side reactions.[1][8][9] For standard Suzuki conditions, cleavage of the C-Br bond is overwhelmingly favored.
Q4: Which base and solvent combination should I start with?
A4: A robust and frequently successful combination is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a biphasic solvent system such as 1,4-dioxane/water or toluene/water.[1][10]
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7] While potassium carbonate (K₂CO₃) is common, K₃PO₄ is often a better choice for sensitive substrates as it is less prone to promoting side reactions like protodeboronation.[1]
-
Solvent: A biphasic mixture (typically 4:1 to 10:1 organic solvent to water) is ideal because it helps to dissolve the organic substrate, the palladium complex, and the inorganic base.[1] Rigorous degassing of the solvent system is mandatory to prevent catalyst oxidation and homocoupling of the boronic acid.[4][10]
Troubleshooting Guide: From Low Yield to No Reaction
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem: Low or No Product Yield
This is the most common issue. The root cause can typically be traced to the catalyst, reagents, or reaction conditions.
A5: Catalyst inhibition by the substrate's nitrogen atoms is a high probability.
Diagnostic Steps & Solutions:
-
Switch to a Superior Ligand: If you are using a simple ligand like PPh₃, the first and most effective step is to switch to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr). These are designed to prevent catalyst deactivation with heteroaromatic substrates.[4][11][12]
-
Protect the Amino Group: The C-4 amino group can contribute to catalyst inhibition. In analogous systems, protecting the amine as an acetamide has been shown to dramatically improve yields by reducing its coordinating ability.[3][13] You can perform a simple protection with acetic anhydride before the coupling and deprotect it afterward.
-
Ensure an Inert Atmosphere: Palladium(0) is sensitive to oxygen. Incomplete degassing or a poor seal on your reaction vessel allows oxygen to enter, which oxidizes the active catalyst to inactive palladium oxides (palladium black) and promotes homocoupling of the boronic acid.[4] Always use a robust inert gas (Argon or Nitrogen) and degas all solvents and the reaction mixture thoroughly via sparging or freeze-pump-thaw cycles.[10][14]
A6: Absolutely. Reagent quality and stability are paramount.
Diagnostic Steps & Solutions:
-
Assess Boronic Acid Quality: Boronic acids can degrade upon storage, especially if exposed to air and moisture. A common degradation pathway is the formation of trimeric, less reactive boroxine anhydrides.[15] More critically, they can undergo protodeboronation.[16]
-
Solution: Use fresh, high-purity boronic acid. If its stability is questionable, consider converting it to a more stable boronic ester, such as a pinacol ester (BPin), which can be used directly in the coupling reaction.[1][17] Pinacol esters are significantly more stable to storage and less prone to premature protodeboronation.[17]
-
-
Check Solvent Purity: Ethereal solvents like THF and dioxane can form peroxides over time, which can oxidize and deactivate the catalyst.[17]
-
Solution: Use freshly distilled or anhydrous, inhibitor-free solvents.
-
Problem: Significant Side Product Formation
Even when the reaction proceeds, low yields can be caused by the consumption of starting materials in competing, non-productive pathways.
A7: You are observing protodeboronation , a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a C-H bond.[16] This effectively destroys your nucleophile.
Solutions to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[16] Switching from a carbonate (like K₂CO₃) to a phosphate (K₃PO₄) is often effective.[1]
-
Use a More Stable Boron Reagent: As mentioned in Q6, using a pinacol boronic ester is a highly effective strategy to suppress protodeboronation.[1][17] Trifluoroborate salts (ArBF₃K) are another excellent, highly stable alternative.[4]
-
Minimize Water Content: While some water is often necessary, using a high ratio of organic solvent to water (e.g., 10:1 dioxane/water) or even trying anhydrous conditions (e.g., with KF as the base in THF) can reduce the rate of this side reaction.[4][18]
A8: This side product is from the homocoupling of the boronic acid. This reaction is almost always promoted by the presence of oxygen.[4]
Solution to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents are thoroughly degassed before use. Assemble your reaction under a positive pressure of inert gas and perform several vacuum/backfill cycles before heating.[1][10] Using a pre-catalyst that is already in the Pd(0) state can sometimes reduce homocoupling that occurs during the initial in situ reduction of a Pd(II) source.[5]
A9: This is the product of dehalogenation , where the C-Br bond is cleaved and replaced by a C-H bond.[2] This can occur via a hydride transfer to the palladium complex, with the hydride source often being the solvent or additives.
Solutions to Minimize Dehalogenation:
-
Optimize Reaction Conditions: Dehalogenation is often competitive with the desired cross-coupling. Lowering the reaction temperature or reducing the reaction time may favor the Suzuki pathway.[1]
-
Choice of Base and Solvent: Carefully screen different bases and solvents. Avoid conditions known to generate hydride species. For instance, using an amine base or an alcohol solvent can sometimes lead to higher levels of dehalogenation.[2]
Data Presentation & Recommended Conditions
To assist in your experimental design, the following tables summarize validated starting points for this challenging coupling.
Table 1: Recommended Catalyst Systems for Electron-Deficient Pyridines
| Palladium Source | Ligand | Base | Solvent System | Key Advantages & Rationale |
|---|---|---|---|---|
| Pd(OAc)₂ (2-5 mol%) | SPhos (1.1-1.2 eq to Pd) | K₃PO₄ (2-3 eq) | 1,4-Dioxane / H₂O (5:1) | High Reliability: Bulky SPhos ligand prevents catalyst inhibition by pyridine N and promotes efficient oxidative addition.[4] |
| Pd₂(dba)₃ (1-2.5 mol%) | XPhos (1.1-1.2 eq to Pd) | Cs₂CO₃ (2-3 eq) | Toluene / H₂O (10:1) | High Activity: XPhos is highly active; Cs₂CO₃ is very soluble and effective for difficult couplings. Good for sterically hindered partners.[10] |
| PdCl₂(dppf) (5 mol%) | (dppf is integral) | K₂CO₃ (2-3 eq) | DMF / H₂O (4:1) | Moderate Activity: A common, often successful system, but may be less effective than Buchwald systems for this specific substrate. |
| Pd-PEPPSI-IPr (2-5 mol%) | (IPr is integral) | K₂CO₃ or K₃PO₄ (2-3 eq) | THF (anhydrous) | NHC Catalyst: N-Heterocyclic Carbene ligands are highly stable and electron-rich, offering a strong alternative to phosphines.[6] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
|---|---|---|
| Low/No Yield | Catalyst Inhibition | Use a bulky, electron-rich ligand (SPhos, XPhos); Protect the C-4 amino group.[3][4] |
| Poor Reagent Quality | Use fresh boronic acid or switch to a more stable pinacol ester (BPin).[17] | |
| Inactive Catalyst | Ensure rigorous degassing to prevent catalyst oxidation.[10] | |
| Protodeboronation | Excess Protic Species / High T | Use K₃PO₄ instead of carbonates; use a boronic ester; minimize water.[1][16] |
| Homocoupling | Presence of Oxygen | Perform thorough degassing of all solvents and reagents.[4] |
| Dehalogenation | Non-Optimal Conditions | Screen different bases/solvents; lower reaction temperature.[1][2] |
Diagrams: Visualizing the Process
Understanding the underlying mechanism and potential pitfalls is key to successful troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][19][20]
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Experimental Protocols
The following are generalized, robust starting protocols. Optimization for specific boronic acids is recommended.
Protocol 1: Optimized Suzuki Coupling with a Buchwald Ligand
This protocol uses a highly effective Buchwald ligand system, which is recommended as the primary approach.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)
-
SPhos (6.6 mol%, 1.1 eq relative to Pd)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-5-nitropyridin-4-amine, the arylboronic acid/ester, and the finely powdered K₃PO₄.
-
Inerting: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water per 1 mmol of substrate). The mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: N-Acetylation for Amino Group Protection
If catalyst inhibition is strongly suspected, this protection step can significantly improve yields.[3]
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Acetonitrile (or Dichloromethane)
-
A mild base like triethylamine or pyridine (optional, can accelerate the reaction)
Procedure:
-
Dissolve 2-Bromo-5-nitropyridin-4-amine in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add acetic anhydride to the stirring solution. If using a base, it can be added prior to the anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude material in ethyl acetate and wash with saturated sodium bicarbonate solution to quench any remaining acetic anhydride, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product, which can often be used in the subsequent Suzuki coupling without further purification.
References
- BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of 2-Bromo-3,5-dinitropyridine. BenchChem Technical Support.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77, 3700-3703.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62.
- Wikipedia. (n.d.). Protodeboronation.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. BenchChem Technical Support.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ACS Publications. (2025).
- BenchChem. (2025). Technical Support Center: Suzuki Couplings with Electron-deficient Pyridines. BenchChem Technical Support.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
- Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.
- Google Patents. (n.d.).
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- MDPI. (2017).
- ResearchGate. (n.d.). (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions of 2-Bromo-5-nitropyridin-4-amine
Answering in English.
Introduction: Welcome to the dedicated technical resource for researchers utilizing 2-Bromo-5-nitropyridin-4-amine. This intermediate is a cornerstone in the synthesis of numerous biologically active molecules. However, its reactivity profile, governed by the interplay between the bromine atom, the activating nitro group, and the amino moiety, presents unique challenges. This guide provides an in-depth analysis of the most common side products, the mechanisms behind their formation, and field-tested strategies to ensure your reactions are clean, high-yielding, and reproducible.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show a significant peak corresponding to the loss of bromine. What is this side product and why is it forming? A1: You are likely observing the formation of 5-nitropyridin-4-amine via a hydrodebromination reaction. This is a common issue, particularly in reactions employing transition metal catalysts like palladium or under reducing conditions.[1][2] The catalyst can generate hydride species that reductively cleave the carbon-bromine bond, a process that can sometimes outcompete the desired reaction.[1]
Q2: I am trying to perform a cross-coupling reaction, but my starting material seems to be consumed while another brominated compound is formed, and my reaction mixture is turning dark. What's happening? A2: The dark coloration and formation of complex mixtures often point to decomposition.[3] 2-Bromo-5-nitropyridin-4-amine can be unstable under strongly acidic or basic conditions, or at elevated temperatures.[4] The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to undesired nucleophilic attack or polymerization, especially under harsh conditions.
Q3: I used a standard reducing agent to modify another part of my molecule, but the nitro group on my pyridine ring was converted to an amine. How can I prevent this? A3: The nitro group is highly susceptible to reduction and will be converted to an amino group by many common reducing systems, yielding 2-bromo-pyridine-4,5-diamine . This is particularly true for catalytic hydrogenation (e.g., H₂/Pd/C) and many metal-acid systems (e.g., Fe/HCl, SnCl₂).[5][6] Achieving chemoselectivity requires careful selection of milder or more specific reducing agents.
In-Depth Troubleshooting Guides
Issue 1: Hydrodebromination — The Unwanted Loss of Bromine
The premature cleavage of the C-Br bond is one of the most prevalent side reactions, leading to the formation of 5-nitropyridin-4-amine and reducing the yield of the desired product.
Causality and Mechanism: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the catalytic cycle can be intercepted by a reductive pathway. The source of the problematic hydride species ([Pd]-H) can be multifaceted:
-
Solvent/Additives: Protic solvents (e.g., alcohols) or certain additives can act as hydride donors.
-
Base: Some bases or their decomposition products can generate hydrides.
-
Organometallic Reagent: If the coupling partner contains β-hydrogens, β-hydride elimination can occur after transmetalation, generating a [Pd]-H species that re-enters the catalytic cycle reductively.
Mitigation Strategies:
| Strategy | Rationale & Causality |
| Solvent Selection | Utilize dry, aprotic solvents (e.g., Dioxane, Toluene, THF) that are poor hydride donors. |
| Base Optimization | Employ weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxides if possible. |
| Lower Catalyst Loading | Use the minimum effective amount of palladium catalyst (e.g., 1-3 mol%) to reduce the concentration of active species available for side reactions. |
| Temperature Control | Operate at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often accelerate side reactions like debromination. |
| Reagent Purity | Ensure all reagents, particularly the organometallic partner, are pure and free from contaminants that could act as reducing agents. |
Experimental Protocol: Minimizing Debromination in a Suzuki Coupling
-
Rigorous Inert Conditions: Assemble the reaction vessel under a strict inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly for at least 30 minutes prior to use.
-
Reagent Addition Sequence: To a dry flask, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent (e.g., Dioxane/Water 4:1).
-
Controlled Heating: Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor closely by LC-MS. Avoid excessive heating.
-
Reaction Monitoring: Check for the formation of the debrominated side product relative to the desired product. If debromination is significant, consider lowering the temperature or screening alternative bases.
// Main Nodes Start [label="Ar-Br + Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_Int1 [label="Ar-Pd(II)-Br", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(with Nu-M)", fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_Int2 [label="Ar-Pd(II)-Nu", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Nu\n(Desired Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes PdH_Source [label="Hydride Source\n(Solvent, Base, etc.)", shape=box, style="dashed, filled", fillcolor="#FBBC05", fontcolor="#202124"]; PdH_Species [label="[Pd]-H Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Debromination [label="Reductive\nDebromination", fillcolor="#FFFFFF", fontcolor="#202124"]; Side_Product [label="Ar-H\n(Side Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Desired Pathway Start -> OxAdd; OxAdd -> Pd_Int1; Pd_Int1 -> Transmetal; Transmetal -> Pd_Int2; Pd_Int2 -> RedElim; RedElim -> Product; RedElim -> Start [label=" Pd(0)\nRegeneration", style=dashed];
// Edges for Side Pathway Pd_Int1 -> PdH_Species [label="Reaction with\nHydride Source", color="#EA4335", style=dashed]; PdH_Source -> PdH_Species [style=invis]; // for layout Start -> Debromination [label="Ar-Br", color="#EA4335"]; PdH_Species -> Debromination [color="#EA4335"]; Debromination -> Side_Product; }
Caption: A decision-making workflow for selecting reagents to preserve the nitro group.
References
- Benchchem. Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
- MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- N BINNO. 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
- Scribd. Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
- Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
- Wikipedia. Reduction of nitro compounds.
- Organic-Chemistry.org. Nitro Reduction - Common Conditions.
- Royal Society of Chemistry. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 2-Bromo-5-nitropyridin-4-amine
Welcome to the technical support guide for the purification of 2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, chemists, and drug development professionals in obtaining this key building block with high purity.
Section 1: Understanding the Chemistry & Anticipating Impurities
Effective purification begins with understanding the reaction chemistry. 2-Bromo-5-nitropyridin-4-amine is typically synthesized via nucleophilic aromatic substitution, where the C4 bromine of a 2,4-dibromo-5-nitropyridine precursor is displaced by an amine source, such as ammonia.[1][2][3]
The most common impurities stem directly from this synthesis route:
-
Unreacted Starting Material: 2,4-Dibromo-5-nitropyridine is a primary impurity if the reaction does not go to completion.
-
Isomeric Byproducts: While the C4 position is more activated towards nucleophilic attack, trace amounts of the isomeric product, 4-bromo-5-nitropyridin-2-amine, can form.
-
Hydrolysis Products: Reaction with any residual water can lead to the formation of 2-bromo-5-nitro-4-hydroxypyridine.
-
Solvent Adducts & Degradants: Depending on reaction and workup conditions (e.g., excessive heat, harsh pH), various colored or tarry byproducts may form.[4]
This understanding forms the basis for developing a logical purification strategy.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying scientific principles for each recommendation.
Q1: My crude product is a dark, oily residue instead of the expected solid. What went wrong and how can I salvage it?
A1: An oily or tarry product typically indicates the presence of significant impurities or residual solvent that is preventing crystallization.
-
Potential Cause 1: Incomplete Reaction or Side Reactions. Overheating or prolonged reaction times can lead to the formation of polymeric or tarry byproducts.[4]
-
Recommended Solution:
-
Initial Cleanup: Attempt to isolate the desired product from the non-polar/tarry impurities. Dissolve the crude oil in a minimum amount of a moderately polar solvent like ethyl acetate or dichloromethane.
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Silica Plug Filtration: Pass this solution through a short plug of silica gel in a funnel, eluting with the same solvent.[1] This can effectively remove baseline, highly polar, and polymeric impurities.
-
Solvent Removal: Concentrate the filtrate in vacuo. If the product is still an oil, this suggests the presence of more closely related impurities that will require chromatography.
-
Q2: My TLC plate shows multiple spots after purification by column chromatography. How can I improve the separation?
A2: This is a common and frustrating issue, often stemming from suboptimal column conditions or the similar polarity of the product and a key impurity.[4]
-
Potential Cause: Poor Solvent System Selection. The polarity difference between your chosen mobile phase and the compounds is insufficient to achieve baseline separation.
-
Recommended Solution:
-
Systematic TLC Analysis: Before running a column, systematically test various solvent systems with different polarities. A good starting point for pyridines is a hexane/ethyl acetate or petroleum ether/ethyl acetate gradient.[5] Aim for an Rf value of ~0.3 for the desired product.
-
Employ a Shallow Gradient: During column chromatography, use a slow, shallow gradient of the eluting solvent. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate. This "stretches" the separation between spots.
-
Consider an Alternative Adsorbent: If silica gel fails, consider using alumina, which has different selectivity, or reverse-phase chromatography for particularly difficult separations.[6]
-
Table 1: Example Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf (2-Bromo-5-nitropyridin-4-amine) | Observation |
| 9:1 Hexane:EtOAc | ~0.1 | Spots are too low on the plate; increase polarity. |
| 7:3 Hexane:EtOAc | ~0.35 | Good starting point for column chromatography. |
| 1:1 Hexane:EtOAc | ~0.6 | Spots are too high; decrease polarity for better separation. |
Q3: The yield after recrystallization is extremely low. How can I improve recovery?
A3: Low recrystallization yield is typically a solubility issue. Either the chosen solvent is too good at dissolving the product, or too much solvent was used.
-
Potential Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[7]
-
Potential Cause 2: Excessive Solvent Volume. Using too much hot solvent will keep the product in solution even after cooling, drastically reducing the yield.
-
Recommended Solution:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Look for a solvent that requires heating to fully dissolve the solid. For similar aminonitropyridines, ethanol or ethyl methyl ketone have been reported as effective.[7][8]
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude material, with stirring and continued heating, until the solid just dissolves. This ensures the solution is saturated.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid crashing out of solution can trap impurities.
-
Consider a Co-solvent System: If a single perfect solvent cannot be found, use a co-solvent system (e.g., ethanol/water). Dissolve the crude product in a minimal amount of the "good" solvent (ethanol) while hot, then slowly add the "poor" solvent (water) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Bromo-5-nitropyridin-4-amine? A1: The most direct route involves the reaction of 2,4-dibromo-5-nitropyridine with an ammonia source, such as ammonia in methanol, in a solvent like THF.[1] Triethylamine may be added to scavenge the HBr byproduct.
Q2: How can I confirm the purity and identity of my final product? A2: A combination of techniques is recommended:
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically depress and broaden the melting range.
-
NMR Spectroscopy (¹H NMR): This is the definitive method for structural confirmation. The spectrum should show the correct number of protons with the expected chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]
Q3: What are the recommended storage conditions for this compound? A3: 2-Bromo-5-nitropyridin-4-amine should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7] For long-term stability, refrigeration is advised.
Section 4: Key Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Objective: To purify crude 2-Bromo-5-nitropyridin-4-amine from unreacted starting materials and byproducts.
Materials:
-
Crude 2-Bromo-5-nitropyridin-4-amine
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade
-
Glass chromatography column, collection tubes, TLC plates
Methodology:
-
Solvent System Selection: Determine the optimal mobile phase using TLC. A common starting point is a 7:3 mixture of Hexane:EtOAc.[5]
-
Column Packing (Slurry Method):
-
Add a cotton or glass wool plug to the bottom of the column.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of equal volume (e.g., 10-20 mL).
-
-
Monitoring:
-
Spot every few fractions on a TLC plate.
-
Visualize under a UV lamp.
-
Combine the fractions that contain the pure product (single spot at the correct Rf).
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Diagram 1: Purification Workflow Decision Tree
This diagram illustrates a logical workflow for selecting a purification method.
Caption: Decision tree for selecting the appropriate purification method.
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. Retrieved from
-
Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline?. Retrieved from
-
Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Retrieved from
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from
-
ChemicalBook. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE synthesis. Retrieved from
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from
-
ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99. Retrieved from
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from
-
BLD Pharm. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from
-
ECHEMI. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE Formula. Retrieved from
-
BLD Pharm. (n.d.). 2-Bromo-5-nitropyridin-4-amine. Retrieved from
-
Guidechem. (n.d.). 2,4-DIBROMO-5-NITROPYRIDINE wiki. Retrieved from
-
ResearchGate. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from
-
Chengdu Yunyi International Trade Co., Ltd. (n.d.). 2,4-DIBROMO-5-NITROPYRIDINE. Retrieved from
-
Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2,4-Dibromo-5-nitropyridine. Retrieved from
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- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 84487-15-0|2-Bromo-5-nitropyridin-4-amine|BLD Pharm [bldpharm.com]
Overcoming low reactivity of 2-Bromo-5-nitropyridin-4-amine
Technical Support Center: 2-Bromo-5-nitropyridin-4-amine
A Senior Application Scientist's Guide to Overcoming Reactivity Challenges
Welcome to the technical support center for 2-Bromo-5-nitropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this unique building block. While a valuable intermediate, its distinct substitution pattern—featuring a bromine at an activated position, a strongly deactivating nitro group, and an electron-donating amine—presents a nuanced reactivity profile that can be challenging to master.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes 2-Bromo-5-nitropyridin-4-amine a "problematic" substrate in palladium-catalyzed cross-coupling reactions?
A1: The term "low reactivity" or "problematic" is context-dependent and often refers to challenges in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. The difficulty arises from a combination of electronic and coordination effects:
-
Conflicting Electronic Effects: The pyridine ring is inherently electron-deficient. The potent electron-withdrawing nitro group at the C5 position further decreases electron density, which is generally favorable for the initial oxidative addition step. However, the electron-donating amino group at the C4 position works in opposition, increasing electron density on the ring through resonance. This partially deactivates the C2-Br bond compared to a pyridine ring without the amino group, making the crucial oxidative addition step more difficult.
-
Catalyst Inhibition: The lone pairs on the pyridine ring nitrogen and the exocyclic amino group can act as Lewis bases. They can coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalyst species, thereby inhibiting the catalytic cycle.[1][2]
Q2: In which types of reactions does 2-Bromo-5-nitropyridin-4-amine exhibit good reactivity?
A2: This substrate is highly reactive in Nucleophilic Aromatic Substitution (SNAr) reactions. The bromine atom is at the C2 position, which is ortho to the ring nitrogen and para to the powerful electron-withdrawing nitro group. Both of these features strongly activate the C2 position for attack by nucleophiles by stabilizing the intermediate Meisenheimer complex.[3][4] Therefore, displacement of the bromide with nucleophiles like amines, alkoxides, or thiolates can often be achieved under relatively mild, catalyst-free conditions.
Q3: Is it necessary to protect the amino group before attempting cross-coupling reactions?
A3: While not always mandatory, protecting the amino group (e.g., as an acetamide) can be a highly effective troubleshooting strategy, particularly in Suzuki-Miyaura coupling.[5] Protection prevents the amino group from inhibiting the palladium catalyst and can improve reaction yields by altering the electronic profile of the substrate. However, this adds extra steps to your synthesis (protection/deprotection), so it's often worth attempting the reaction with the unprotected amine first, using a robust catalytic system.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section addresses the most common failures and provides a logical workflow for optimizing your reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
You've set up your Suzuki reaction with 2-Bromo-5-nitropyridin-4-amine and an arylboronic acid, but the starting material remains largely unconsumed.
Caption: Workflow for optimizing a challenging Buchwald-Hartwig amination.
Potential Cause 1: Incorrect Ligand-Base Combination The success of the Buchwald-Hartwig amination is highly dependent on the synergistic effect of the ligand and base. [6][7]A mismatch can lead to slow reaction rates or catalyst decomposition.
-
Recommended Solution:
-
Ligand Selection: The choice of ligand is often dictated by the nature of the amine coupling partner.
-
For arylamines and primary alkylamines , bulky biarylphosphine ligands like XPhos or Xantphos are generally very effective. [6] * For secondary amines , ligands like BrettPhos can be advantageous.
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base. * Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative, especially for substrates with base-sensitive functional groups (though caution is still advised with the nitro group). [2] * Cesium carbonate (Cs₂CO₃) can be used as a milder base, which may be necessary if the nitro group is causing issues with stronger bases, but this will likely require higher temperatures and longer reaction times.
-
-
Potential Cause 2: Competing Nucleophilic Aromatic Substitution (SNAr) If the amine coupling partner is sufficiently nucleophilic (e.g., a primary alkylamine), it may directly displace the bromide via an SNAr mechanism, competing with the desired palladium-catalyzed pathway. This can lead to a mixture of products and byproducts, especially at higher temperatures.
-
Recommended Solution:
-
Lower the Reaction Temperature: SNAr reactions typically have a higher activation energy than the palladium-catalyzed cycle. Running the reaction at a lower temperature (e.g., 70-80 °C) may favor the catalytic pathway.
-
Use a Bulkier Amine: If possible, using a more sterically hindered amine can disfavor the SNAr pathway.
-
Focus on a Highly Active Catalyst: A very active palladium catalyst can accelerate the Buchwald-Hartwig reaction to outcompete the slower, uncatalyzed SNAr pathway.
-
Experimental Protocols (Optimized Starting Points)
Disclaimer: These are generalized protocols adapted from procedures for structurally similar compounds. [1][3][6]They should serve as a robust starting point, but optimization for your specific coupling partners is highly recommended. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for a robust Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
Caption: Experimental workflow for a Buchwald-Hartwig amination.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Caption: A straightforward workflow for SNAr reactions.
References
-
BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
-
Organic Chemistry Tutor. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
-
Organic Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Al-Zoubi, R. M., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC.
-
Kozlov, I. G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
-
Tlili, A., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry – A European Journal, 25(38), 9006-9011.
-
Betson, M. S., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(23), 8816-8825.
-
El-Gendy, B. E., et al. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 15(11), 7629-7639.
-
Ramarola, C., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30206-30213.
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
-
ResearchGate. (2025). Selective Palladium-Catalyzed Aminations on Dichloropyridines.
-
BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- Mernyák, E., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2038-2046.
- Ramarola, C., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
-
Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
-
Dougherty, P. G., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16239-16266.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Billingsley, K. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
DiRocco, D. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(37), 26867-26871.
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
- Reisman, S. E., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
-
Battilocchio, C., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 14(4), 1219-1222.
-
Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 11096-11107.
-
Nova, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(19), 5433-5444.
-
Sergeeva, N. N., et al. (2011). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Symmetry, 3(3), 466-507.
-
Wang, D., et al. (2016). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 52(43), 7024-7027.
-
ResearchGate. (2023). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides.
-
Khan, S. G., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7349.
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
-
Yao, J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar.
-
Darvishi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(6), 1011-1049.
-
Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Worrall, M. J., et al. (2019). Palladium and Iron Co-Catalyzed Aerobic Alkene Aminoboration. Journal of the American Chemical Society, 141(26), 10178-10183.
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
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Preventing debromination of 2-Bromo-5-nitropyridin-4-amine
Welcome to the technical support center for 2-Bromo-5-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during its use in synthetic chemistry. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve reaction outcomes and product purity.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with 2-Bromo-5-nitropyridin-4-amine?
Debromination, also known as hydrodebromination or reductive dehalogenation, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of 5-nitro-pyridin-4-amine as a byproduct, which reduces the yield of the desired product and complicates purification due to similar polarities. The pyridine ring in 2-Bromo-5-nitropyridin-4-amine is highly electron-deficient due to the presence of the nitro group and the nitrogen atom within the ring, which can make the C-Br bond susceptible to certain reductive pathways, especially in the presence of transition metal catalysts and hydride sources.
Q2: What are the primary causes of debromination in reactions involving this compound?
Debromination is most frequently observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The primary culprits are typically:
-
Formation of Palladium-Hydride Species: These highly reactive species can be generated from bases (especially alkoxides), solvents, or other additives in the reaction mixture.[1] They can then react with the starting material or the product to replace the bromine with hydrogen.
-
Reaction Temperature: Higher temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[1]
-
Choice of Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote the formation of hydride species that lead to debromination.[1][2]
-
Catalyst and Ligand System: The choice of palladium source and phosphine ligand can significantly influence the propensity for debromination. Some ligand systems are more prone to generating hydride species or participating in reductive pathways.
Q3: I'm observing significant debromination in my Suzuki coupling reaction. What is the first thing I should troubleshoot?
The first parameters to investigate are the base and the temperature . Strong bases like sodium tert-butoxide are common offenders.[2]
-
Actionable Step: Switch to a milder base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1] These are less likely to generate the palladium-hydride species responsible for debromination.
-
Simultaneously, try lowering the reaction temperature. Many Suzuki couplings can proceed efficiently at temperatures lower than initially thought, and this can significantly disfavor the debromination pathway.[1]
Q4: Can the choice of phosphine ligand impact the extent of debromination?
Absolutely. The electronic and steric properties of the phosphine ligand play a crucial role in the stability and reactivity of the palladium catalyst.[3]
-
Electron-rich and bulky ligands , such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often effective in promoting the desired cross-coupling reaction (oxidative addition and reductive elimination) at a faster rate than the competing debromination.[4] These ligands can stabilize the palladium center and facilitate the desired catalytic cycle.
-
Conversely, less sterically demanding or electron-poor ligands might lead to a less stable catalytic complex that is more susceptible to side reactions.
Q5: How can I reliably detect and quantify the debrominated byproduct?
A "self-validating" protocol requires robust analytical methods to monitor the reaction progress and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for monitoring the reaction.[5][6] Develop an HPLC method that can resolve the starting material, the desired product, and the debrominated byproduct (5-nitro-pyridin-4-amine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the identity of the peaks observed in the HPLC chromatogram. The debrominated product will have a molecular weight that is 78-80 atomic mass units less than the starting material (corresponding to the mass of a bromine atom).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can also be an effective tool for separation and identification.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the debrominated byproduct. A new aromatic proton signal will appear in the region where the bromine atom was previously located.
Troubleshooting Guide: Debromination in Cross-Coupling Reactions
This section provides a structured workflow for addressing debromination issues encountered during palladium-catalyzed cross-coupling reactions with 2-Bromo-5-nitropyridin-4-amine.
Problem: Significant formation (>10%) of the debrominated byproduct, 5-nitro-pyridin-4-amine, observed by LC-MS or ¹H NMR.
Below is a decision-making workflow to systematically troubleshoot this issue.
Caption: Troubleshooting workflow for debromination.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed to couple 2-Bromo-5-nitropyridin-4-amine with an arylboronic acid, incorporating best practices to suppress the debromination side reaction.
Reagents & Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-nitropyridin-4-amine, the arylboronic acid, and finely powdered K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the flask. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C. Lower temperatures should be attempted first.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Method for Monitoring Debromination by HPLC
This provides a general starting point for developing an HPLC method to resolve the key components of the reaction mixture.
Instrumentation & Columns:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.
-
Gradient: A typical starting gradient would be from 10% B to 90% B over 15-20 minutes. This will need to be optimized based on the specific polarity of the product.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).
Expected Elution Order: Due to its higher polarity, the debrominated byproduct (5-nitro-pyridin-4-amine) will typically elute before the starting material (2-Bromo-5-nitropyridin-4-amine) and the more non-polar coupled product on a reverse-phase column.
| Compound | Expected Retention Time | Key Identifier |
| 5-nitro-pyridin-4-amine | Lowest | Byproduct |
| 2-Bromo-5-nitropyridin-4-amine | Intermediate | Starting Material |
| Coupled Product | Highest | Desired Product |
| Note: This table presents a typical elution order. Actual retention times will vary based on the specific product and HPLC conditions. |
Mechanistic Considerations
Understanding the potential pathways for debromination is key to its prevention.
Caption: Competing catalytic cycles in cross-coupling reactions.
The desired pathway involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation and reductive elimination to form the product. The competing debromination pathway is often initiated by the formation of a palladium-hydride species (LₙPd(II)-H). This can either react directly with the starting material or intercept the Ar-Pd(II)-Br intermediate, leading to the formation of the Ar-H byproduct.[1] By choosing milder bases and lower temperatures, the formation and reactivity of this hydride species can be minimized.
References
-
Puleo, T. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11, 10517-10522. [Link]
-
PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. PubMed. [Link]
-
MDPI. (2019). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 24(15), 2759. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Japan International Cooperation Agency. (n.d.). Analytical Methods. JICA. [Link]
-
ATSDR. (2005). Analytical Methods. In Toxicological Profile for Bromoform and Dibromochloromethane. Agency for Toxic Substances and Disease Registry (US). [Link]
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- 5. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
Technical Support Center: Catalyst Selection for 2-Bromo-5-nitropyridin-4-amine Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-nitropyridin-4-amine. The unique electronic and structural characteristics of this substrate present specific challenges that require careful consideration in catalyst and condition selection.
Section 1: General Considerations & Core Challenges
This section addresses the fundamental issues you may encounter when working with 2-Bromo-5-nitropyridin-4-amine.
Q1: What are the primary challenges in cross-coupling with 2-Bromo-5-nitropyridin-4-amine?
A1: The primary challenges stem from the substrate's inherent chemical properties. Firstly, the presence of two nitrogen atoms—one in the pyridine ring and one in the exocyclic amine—creates potential coordination sites that can "poison" the palladium catalyst.[1][2][3] These nitrogen lone pairs can bind strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive and halt the reaction.[1][2]
Secondly, the molecule is highly electronically polarized. The potent electron-withdrawing nitro group makes the pyridine ring extremely electron-deficient.[4] While this helpfully activates the C-Br bond for the initial oxidative addition step, it can simultaneously create challenges in other parts of the catalytic cycle and increase susceptibility to certain side reactions.[4][5][6]
Q2: How do the nitro and amine groups on the pyridine ring influence catalyst and ligand selection?
A2: The substituents dictate the entire strategy.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it facilitates what is often the rate-limiting step: the oxidative addition of the C-Br bond to the Pd(0) center.[4][6] This means that highly electron-rich ligands, while still beneficial, may not be as critical for this specific step compared to reactions with electron-rich aryl halides. However, the overall electron-deficient nature of the resulting Pd(II) intermediate can make the final reductive elimination step more difficult.[7]
-
Amine (-NH₂) and Pyridine Nitrogen: These are the main sources of catalyst deactivation.[1][2] To counteract their inhibitory effects, the ligand of choice must be able to protect the palladium center. The most effective strategy is to use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) .[1][8] The steric bulk of these ligands creates a protective pocket around the palladium atom, physically hindering the coordination of the substrate's nitrogen atoms.[1][2][8] The ligand's strong σ-donating character increases the electron density at the metal, which helps stabilize the active Pd(0) state and promotes oxidative addition.[7][9]
Q3: My reaction mixture is turning black. What does this mean and how can I prevent it?
A3: The formation of a black precipitate is almost always "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[1] It is a clear visual indicator of catalyst decomposition and reaction failure.[1]
Causes and Prevention:
-
Ligand Dissociation/Degradation: If the supporting ligand is not robust enough or dissociates from the metal center, the unprotected Pd(0) atoms will aggregate and precipitate. High temperatures can accelerate this process.[1]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation pathways that result in palladium black.[1][10]
Section 2: Troubleshooting Specific Cross-Coupling Reactions
This section provides targeted advice for common C-C and C-N bond-forming reactions.
Q4: I'm performing a Suzuki-Miyaura coupling and observing significant debromination of my starting material. How can I minimize this?
A4: Debromination (or hydrodehalogenation) is the replacement of the bromine atom with hydrogen, creating 5-nitro-pyridin-4-amine. This is a common side reaction in Suzuki couplings.[10]
Causes and Solutions:
-
Base-Mediated Decomposition: Some bases, particularly in the presence of trace water or alcohol solvents, can promote this pathway.
-
Impure Reagents: Impurities in the boronic acid or solvents can act as hydride sources.
Q5: Protodeboronation of my boronic acid is consuming my coupling partner. What are the causes and solutions?
A5: Protodeboronation is the cleavage of the C–B bond of the boronic acid, replacing it with a C-H bond. This side reaction destroys your nucleophile and lowers the yield.
Causes and Solutions:
-
Excess Water and Strong Base: The combination of a strong aqueous base and high temperatures can accelerate the cleavage of the C-B bond.[3][4]
-
High Temperatures: Extended reaction times at high temperatures can promote decomposition.[4]
-
Solution: Run the reaction at the lowest effective temperature. If the reaction is sluggish, it is often better to switch to a more active catalyst system rather than simply increasing the heat.
-
Q6: My Buchwald-Hartwig amination reaction is sluggish or stalls completely. What is the most likely cause?
A6: For a Buchwald-Hartwig reaction, the most probable cause of failure with this substrate is severe catalyst inhibition. The nucleophile (the amine you are adding) and the substrate's own amino and pyridine groups all compete to coordinate with the palladium center.[8][12]
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You must use a bulky, electron-rich biarylphosphine ligand.[8] Ligands like XPhos , RuPhos , or the newer GPhos were specifically designed to overcome this type of substrate-induced catalyst deactivation.[12]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined, air-stable pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts provide a more reliable and reproducible source of the active catalyst.[7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary to prevent degradation.[8][13]
Q7: What are the recommended starting conditions for a Sonogashira coupling with 2-Bromo-5-nitropyridin-4-amine?
A7: The Sonogashira coupling also suffers from catalyst poisoning by the nitrogen atoms. The reaction couples the C-Br bond with a terminal alkyne.[14]
Recommended Starting Conditions:
-
Catalyst System: A dual-catalyst system is standard: a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI).[14][15] The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then participates in the transmetalation step.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as the solvent.[15]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are common if a co-solvent is needed.
-
Troubleshooting: If the reaction fails, the primary suspect is catalyst poisoning. Switching to a palladium catalyst with a bulkier phosphine ligand (similar to those used in Suzuki or Buchwald-Hartwig reactions) can sometimes be beneficial, even in Sonogashira couplings. Copper-free Sonogashira protocols have also been developed and may be worth exploring if copper-related side reactions are suspected.[15]
Section 3: Data Summary & Experimental Protocols
Table 1: Recommended Catalyst Systems for Different Couplings
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Common Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | Use bulky ligands to prevent N-coordination.[6][16] Anhydrous conditions can reduce side reactions.[4] |
| Buchwald-Hartwig | XPhos Pd G3/G4 | XPhos, RuPhos, GPhos | NaOtBu, LiHMDS, K₂CO₃ | Toluene, THF, Dioxane | Pre-catalysts are highly recommended for reproducibility.[7] Base choice depends on amine nucleophile's sensitivity. |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ (starting point) | Et₃N, DIPEA | THF, DMF | Requires a Cu(I) co-catalyst (e.g., CuI).[14] Rigorous exclusion of air is critical. |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃, P(t-Bu)₃ | K₂CO₃, Et₃N | DMF, NMP, Acetonitrile | Regioselectivity can be an issue; bulky ligands can help control it.[17] Higher temperatures are often required. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄, finely powdered (3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 5:1 ratio)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 2-Bromo-5-nitropyridin-4-amine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and assumes the use of a solid amine nucleophile.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Inside a glovebox or in a flask under a strong counterflow of inert gas, add 2-Bromo-5-nitropyridin-4-amine, the amine nucleophile, XPhos Pd G3 pre-catalyst, and NaOtBu.
-
Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Section 4: Visual Troubleshooting Guides
Diagram 1: Troubleshooting Flowchart for Low Conversion
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Diagram 2: The Palladium Catalytic Cycle & Points of Inhibition
Caption: The catalytic cycle and the primary catalyst deactivation pathway.
References
-
Chen, Y., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Daini, M., & Tlili, A. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3098-3111. Available at: [Link]
-
Le, C. M., et al. (2018). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Daini, M., & Tlili, A. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3098-3111. Available at: [Link]
-
Fors, B. P. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(21), 7795-7804. Available at: [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI. Available at: [Link]
-
Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Available at: [Link]
-
Reddit User Discussion. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]
-
Adcock, J. L., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(19), 6485-6491. Available at: [Link]
-
Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Available at: [Link]
-
Han, F. S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(44), 15571-15574. Available at: [Link]
-
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry, 25(27), 6649-6669. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Smith, A. M., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Course Materials. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridine-2-carboxamidoximes. ePrints Soton. Available at: [Link]
-
Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
-
Semantic Scholar. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ACS Publications. Available at: [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]
-
ResearchGate. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Optimizing Solvent Systems for 2-Bromo-5-nitropyridin-4-amine Reactions
Welcome to the technical support center for 2-Bromo-5-nitropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. The strategic selection of a solvent system is paramount to achieving high yields, purity, and reproducibility. This document provides in-depth, field-proven insights into troubleshooting and optimizing reactions involving this key intermediate.
Section 1: Core Principles & General FAQs
Before delving into specific reaction types, understanding the physicochemical properties of 2-Bromo-5-nitropyridin-4-amine and the fundamental roles of solvents is crucial. The molecule is a solid with moderate polarity, featuring a hydrogen bond donor (amine), hydrogen bond acceptors (nitro, pyridine nitrogen), and a reactive C-Br bond activated by the electron-withdrawing nitro group.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for a new reaction with 2-Bromo-5-nitropyridin-4-amine?
A1: Your choice should be guided by three main factors:
-
Reactant Solubility: Ensure all key reactants, especially the limiting reagent, have adequate solubility at the intended reaction temperature. The starting material itself has poor solubility in non-polar solvents but dissolves in polar aprotic solvents like THF, Dioxane, DMF, and DMSO.
-
Reaction Mechanism: The mechanism dictates the ideal solvent properties. For instance, reactions involving polar or charged intermediates (like SNAr) are accelerated in polar solvents, whereas radical reactions may be less sensitive to polarity.
-
Compatibility and Workup: The solvent must be inert to the reagents and reaction conditions. Consider its boiling point for thermal reactions and ease of removal during product isolation.
Table 1: Properties of Common Solvents and Their Application Suitability
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Typical Application |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | SNAr, Suzuki Coupling, Reductions |
| 1,4-Dioxane | 2.2 | Non-polar Aprotic | 101 | Suzuki Coupling (often with water)[1][2] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | SNAr, Suzuki Coupling[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | SNAr, Reductions[3] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | SNAr (high temperatures) |
| Ethanol (EtOH) | 24.6 | Polar Protic | 78 | Nitro Reductions (e.g., with SnCl2)[4] |
| Toluene | 2.4 | Non-polar Aprotic | 111 | Suzuki Coupling (anhydrous conditions)[5] |
| Water (H₂O) | 80.1 | Polar Protic | 100 | Co-solvent in Suzuki Coupling[1][2][6] |
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The C2-bromo position is activated for nucleophilic attack by the strong electron-withdrawing effect of the C5-nitro group. Optimizing the solvent is key to controlling this reaction.
Troubleshooting Guide: SNAr Reactions
Q1: My SNAr reaction shows low or no conversion. What are the likely solvent-related causes?
A1: This is a common issue often traced back to solubility or solvent-nucleophile interactions.
-
Potential Cause 1: Poor Solubility. The starting material or the nucleophile/base may not be sufficiently soluble.
-
Solution: Switch to a more polar aprotic solvent. If your reaction is in THF, consider moving to DMF or DMSO, which have superior solvating power for polar compounds. Gentle heating can also improve solubility, but must be controlled to prevent side reactions.
-
-
Potential Cause 2: Inappropriate Solvent Type. Protic solvents (like ethanol or water) can cage the nucleophile through hydrogen bonding, drastically reducing its reactivity.
-
Solution: Ensure you are using a polar aprotic solvent (e.g., THF, DMF, MeCN). These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive. A study on the reaction of 2-bromo-5-nitropyridine with anilines highlighted the influence of solvent hydrogen-bond donor properties on reactivity[7].
-
-
Potential Cause 3: Low Reaction Temperature. SNAr reactions have an activation energy barrier that must be overcome.
-
Solution: If solubility is good, gradually increase the reaction temperature. Monitor by TLC/LC-MS to find the optimal point where the reaction proceeds cleanly without decomposition.
-
Q2: I'm observing significant tar formation and multiple side products. How can the solvent system help?
A2: This suggests decomposition or undesired side reactions, often due to excessive heat or reaction with the solvent.
-
Potential Cause: Reaction Temperature is Too High. While heat can drive the reaction, excessive temperatures can cause decomposition of the nitro-aromatic system[8].
-
Solution: Use a more polar solvent (e.g., DMF) that allows the reaction to proceed at a lower temperature compared to a less polar option like THF. If the reaction is already in a high-boiling solvent like DMF or DMSO, reduce the temperature and allow a longer reaction time.
-
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a powerful method to form C-C bonds at the C2 position. These reactions are notoriously sensitive to the solvent system, which influences catalyst activity and reactant solubility.
Troubleshooting Guide: Suzuki Coupling
Q1: My Suzuki reaction is not working. The starting material is recovered, and there's no product.
A1: Failure to initiate often points to issues with the catalyst cycle or reagent solubility.
-
Potential Cause 1: Ineffective Degassing. Oxygen can oxidatively deactivate the Pd(0) catalyst.
-
Solution: The solvent system must be rigorously degassed. For solvent mixtures like Dioxane/H₂O or Toluene/H₂O, sparge both the organic solvent and the water with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding them to the reaction flask[2].
-
-
Potential Cause 2: Poor Base Solubility. The inorganic base (e.g., K₂CO₃, K₃PO₄) must participate in the catalytic cycle. If it is completely insoluble, the reaction can be sluggish or fail.
-
Solution: The aqueous component of the solvent system is critical for dissolving the base. Optimize the organic/water ratio. A common starting point is 4:1 or 3:1 Dioxane/Water[1]. For bases like K₃PO₄, which are highly effective but can be less soluble, ensure vigorous stirring.
-
-
Potential Cause 3: Poor Boronic Acid Solubility. Many boronic acids have poor solubility, especially in less polar organic solvents.
-
Solution: A mixed solvent system is again key. Isopropanol/water has been shown to be effective for similar substrates[6]. If solubility remains an issue, a switch to a more polar organic co-solvent like DMF or Acetonitrile might be necessary.
-
Q2: I'm getting low yields and see byproducts from debromination or boronic acid homocoupling.
A2: These side reactions are competitive with the desired cross-coupling and are highly influenced by the solvent, temperature, and reaction time.
-
Potential Cause: Protodeboronation of Boronic Acid. This is the hydrolysis of the C-B bond and is often accelerated in aqueous media at high temperatures, especially for electron-rich or heteroaromatic boronic acids[2][5].
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.
-
Lower Temperature: If possible, use a more active catalyst/ligand combination that allows the reaction to run at a lower temperature (e.g., 60-80 °C instead of 100 °C).
-
Consider Anhydrous Conditions: For particularly sensitive boronic acids, an anhydrous Suzuki protocol using a solvent like Toluene with a base like KF might be a viable alternative[9].
-
-
Caption: Key parameters and troubleshooting points for Suzuki coupling reactions.
Section 4: Troubleshooting Nitro Group Reduction
Reducing the C5-nitro group to an amine unlocks a new set of synthetic possibilities. The choice of reducing agent and solvent is critical for achieving high chemoselectivity, especially preserving the C-Br bond.
Troubleshooting Guide: Nitro Reduction
Q1: My reduction is incomplete. I see starting material or intermediates like nitroso/hydroxylamine species.
A1: Incomplete reduction is typically due to insufficient reducing power, poor mass transfer, or catalyst deactivation.
-
Potential Cause 1: Poor Substrate Solubility. The nitroarene must be in solution to react. Many catalytic hydrogenations are run in alcoholic solvents like EtOH or MeOH, where the substrate may have limited solubility[3].
-
Solution: Use a co-solvent system. THF is an excellent choice as it has high hydrogen solubility and can dissolve a wide range of organics[3]. For metal/acid reductions (e.g., SnCl₂), a mixture of EtOH and aqueous HCl is common.
-
-
Potential Cause 2: Catalyst Poisoning (for Catalytic Hydrogenation). Trace impurities can poison the catalyst surface. Starving the reaction of hydrogen can also lead to the formation of intermediates that act as catalyst poisons[3].
-
Solution: Ensure high-purity starting material and solvents. Maintain a positive hydrogen pressure (e.g., balloon or Parr shaker) and ensure vigorous stirring to maximize gas-liquid mass transfer.
-
Q2: I am losing the bromine atom during the reduction (hydrodebromination). How do I prevent this?
A2: This is a major challenge. The C-Br bond is susceptible to reduction, a process known as hydrogenolysis.
-
Potential Cause: Overly Aggressive Reduction Conditions. Palladium on carbon (Pd/C) is highly active and notorious for causing hydrodehalogenation of aryl bromides[10][11].
-
Solution:
-
Change the Catalyst: Switch from Pd/C to a less reactive hydrogenation catalyst like Raney Nickel or sulfided platinum, which are known to be more selective[10][11].
-
Avoid Catalytic Hydrogenation: Opt for metal-mediated reductions under acidic or neutral conditions, which are highly chemoselective for the nitro group. Reagents like SnCl₂ in EtOH/HCl, or Iron powder in EtOH/H₂O with a catalytic amount of acid (like NH₄Cl or AcOH), are excellent choices for preserving the C-Br bond[4][10].
-
-
Caption: Decision guide for selecting a chemoselective nitro reduction method.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction flask, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via cannula or syringe[1].
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed[6].
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Chemoselective Nitro Group Reduction with Tin(II) Chloride
-
In a round-bottom flask, dissolve 2-Bromo-5-nitropyridin-4-amine (1.0 eq) in a suitable solvent such as Ethanol[4].
-
Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl, or add the solid SnCl₂·2H₂O portion-wise to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously. The reaction is often complete within 1-3 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to a high pH (>10) with a concentrated NaOH or KOH solution to precipitate tin hydroxides and liberate the free amine. Caution: This is a highly exothermic process.
-
Extract the aqueous slurry multiple times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 2-Bromo-5-aminopyridin-4-amine.
References
-
ResearchGate. (n.d.). Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions: Part 5 – Reaction of 2-Bromo-5-nitropyridine with para-Substituted Anilines in Acetonitrile/Dimethylformamide Mixtures. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (2013). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]
-
D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-50. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Reddit. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry. Retrieved from [Link]
-
Zhang, M., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3737-3748. Available at: [Link]
Sources
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- 7. researchgate.net [researchgate.net]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-nitropyridin-4-amine Reactions
Welcome to the Technical Support Center for professionals engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reactions involving 2-Bromo-5-nitropyridin-4-amine. Our focus is on providing scientifically grounded, practical solutions to ensure the purity of your active pharmaceutical ingredients (APIs) and intermediates.
The Challenge: Strong Chelation by the Pyridine Moiety
A primary difficulty in removing palladium from reactions involving 2-Bromo-5-nitropyridin-4-amine and similar structures lies in the strong coordinating ability of the pyridine nitrogen and the amino group. These functionalities can act as potent ligands, forming stable, soluble complexes with the palladium catalyst. This chelation effect renders simple purification methods like filtration or crystallization often insufficient, leading to persistent palladium contamination in the final product.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process and offers a systematic approach to resolving them.
Issue 1: High Levels of Residual Palladium in the Final Product (>10 ppm)
Possible Cause: As mentioned, the nitrogen atoms in the 2-Bromo-5-nitropyridin-4-amine structure can form strong, soluble complexes with palladium, making it difficult to remove through standard filtration or extraction methods.[1][2]
Troubleshooting Steps:
-
Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers on a silica or polymer support are highly effective.[2][3]
-
Optimize Scavenging Conditions: The efficiency of palladium removal is highly dependent on several factors. Experiment with the following parameters:
-
Scavenger-to-Palladium Ratio: A common starting point is 3-5 equivalents of the scavenger relative to the initial palladium catalyst loading.[4]
-
Temperature: Increasing the temperature (e.g., to 40-50 °C) can enhance the kinetics of scavenging.[5]
-
Time: Allow for sufficient stirring time, typically ranging from 2 to 24 hours, for the scavenger to effectively bind the palladium.[2][4]
-
-
Consider a Multi-Step Approach: A combination of techniques can be more effective. For instance, an initial filtration through Celite® to remove any heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture the soluble palladium species.[1][3]
Issue 2: Significant Product Loss During the Scavenging Process
Possible Cause: Non-specific adsorption of your 2-Bromo-5-nitropyridin-4-amine product onto the scavenger material is a common issue, particularly with activated carbon.[1][2]
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product. Silica-based scavengers often result in higher product recovery compared to activated carbon.[5]
-
Minimize the Amount of Scavenger: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[2]
-
Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and your product to the scavenger. Ensure your product is highly soluble in the chosen solvent at the scavenging temperature to minimize its adsorption.[2]
-
Thorough Washing: After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[5]
Issue 3: Inconsistent Palladium Removal Results Between Batches
Possible Cause: Variability in the final oxidation state of the palladium catalyst or inconsistent handling of the scavenger can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before initiating the palladium removal step.
-
Pre-treatment of the Reaction Mixture: In some cases, a mild oxidation (e.g., bubbling air through the solution) or a reduction step prior to scavenging can convert various palladium species into a single, more easily scavenged form.[6]
-
Proper Scavenger Handling: Be mindful that some scavengers can be sensitive to air and moisture. Follow the manufacturer's storage and handling recommendations.[1]
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Initial Pd Level (ppm) | Typical Final Pd Level (ppm) | Removal Efficiency | Key Considerations |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species; good product recovery.[7] |
| Polymer-Bound TMT | Triazine-thiol | 500 - 1500 | <20 | >96% | High capacity and effective for a range of palladium catalysts.[1] |
| Activated Carbon | - | 300 - 1000 | <50 | Variable | Cost-effective but can lead to significant product loss due to non-specific adsorption.[1][2][8] |
| Silica-Based DMT | Dimercaptotriazine | ~1000 | <15 | >98% | Highly effective for palladium scavenging.[9] |
| Silica-Based Cysteine | -CH(NH2)COOH | ~1000 | <20 | >98% | Another effective amino acid-based scavenger.[2] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude 2-Bromo-5-nitropyridin-4-amine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.[2]
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst.[5]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[1]
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-20 times the weight of the crude product) to the solution.[2]
-
Stirring: Stir the suspension at room temperature or with gentle heating for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad thoroughly with fresh solvent to minimize product loss.[2]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for Palladium Scavenging
Caption: A generalized workflow for the removal of palladium catalysts using solid-supported scavengers.
Troubleshooting Logic Diagram
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Managing Exothermic Reactions with 2-Bromo-5-nitropyridin-4-amine
Introduction: 2-Bromo-5-nitropyridin-4-amine is a valuable intermediate in pharmaceutical and materials science research. However, its molecular structure—featuring a nitro group on an aromatic pyridine ring—necessitates a rigorous approach to safety. The presence of the nitro functional group is a well-established structural alert for potential energetic behavior and thermal instability.[1] Reactions involving this compound, particularly those that are inherently exothermic such as nitrations or nucleophilic substitutions, can pose a significant risk of thermal runaway if not properly controlled.[2][3] This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions to ensure safe and successful experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal hazards and safe handling of 2-Bromo-5-nitropyridin-4-amine.
Q1: What specific structural features of 2-Bromo-5-nitropyridin-4-amine contribute to its potential for hazardous exothermic reactions?
A: The primary concern stems from the nitro group (-NO₂) attached to the pyridine ring . Nitro-aromatic compounds are known for their potential to undergo rapid, highly exothermic decomposition when subjected to thermal stress. This decomposition can release a significant amount of energy and gaseous products, such as nitrogen oxides (NOx), leading to a rapid increase in temperature and pressure.[4][5] The pyridine ring itself can also contribute to the overall energy of the system. While many Safety Data Sheets (SDS) for this compound lack specific decomposition temperature data, this absence of information should be interpreted as a call for caution, not as an indication of stability.[6]
Q2: What are the early warning signs of a developing thermal runaway reaction?
A: Vigilant monitoring is critical. Early detection is key to preventing a loss of control.[7] Key indicators include:
-
A sudden, non-linear increase in reaction temperature that does not stabilize with standard cooling.
-
An unexpected rise in internal pressure within a closed or semi-closed vessel.
-
Noticeable changes in the reaction mixture's appearance, such as rapid darkening, charring, or the formation of tarry byproducts, which can indicate decomposition.[2]
-
Uncontrolled evolution of gas, often visible as bubbling or foaming.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A: A pre-planned emergency response is crucial. If you observe the warning signs, execute the following steps, prioritizing personal safety:
-
Stop all reagent addition immediately.
-
Maximize cooling by lowering the temperature of the cooling bath or activating an emergency cooling system.
-
If safe and part of your pre-planned procedure, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.
-
Ensure the reaction is occurring in a fume hood with the sash lowered to provide a physical barrier.
-
Alert colleagues and safety personnel. If the reaction cannot be brought under control, evacuate the immediate area.
Q4: How should 2-Bromo-5-nitropyridin-4-amine be stored, and what materials are incompatible?
A: Proper storage is a critical preventative measure.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Keep it away from sources of heat, ignition, and direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10] These materials can catalyze decomposition or initiate unintended, highly exothermic reactions.
Part 2: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to common problems encountered during reactions with 2-Bromo-5-nitropyridin-4-amine.
| Observed Issue | Potential Cause(s) | Recommended Solution & Preventative Measures |
| 1. Uncontrolled Temperature Spike During Reagent Addition | 1. Reagent addition rate is too high: The rate of heat generation exceeds the cooling system's capacity. 2. Inadequate cooling: The cooling bath is at the wrong temperature, or heat transfer is inefficient. 3. Insufficient stirring: Creates localized "hot spots" where the reaction accelerates. | Immediate Actions: 1. Cease reagent addition immediately. 2. Increase cooling efficiency (e.g., add dry ice to an acetone bath). 3. Increase the stirring rate if it is safe to do so. Preventative Measures: • Use a syringe pump or an addition funnel for slow, controlled addition of reagents. • Ensure the reactor is adequately immersed in the cooling bath before starting the reaction. • Use a mechanical stirrer for viscous mixtures to guarantee homogenous heat distribution. |
| 2. Formation of Dark, Tarry Byproducts | 1. Overheating: The reaction temperature has exceeded the stability threshold of the starting material or product, leading to decomposition.[2] 2. Incorrect stoichiometry or impurities: Can lead to unwanted side reactions that are highly exothermic. | Immediate Actions: 1. Immediately crash-cool the reaction vessel. 2. If the reaction is deemed unsalvageable and unsafe, proceed with a planned quenching procedure. Preventative Measures: • Perform small-scale trial reactions to determine the optimal temperature profile. • Use reaction calorimetry to accurately measure heat flow and identify the onset of decomposition.[11] • Ensure the purity of all reagents before starting the reaction. |
| 3. Unexpected Gas Evolution & Pressure Buildup | 1. Decomposition initiated: The compound is breaking down, releasing gaseous byproducts like NOx.[4][5] 2. Secondary reaction: An unintended reaction is occurring with a gaseous product. | Immediate Actions: 1. Ensure the reaction is properly vented within a high-performance fume hood. Never run potentially gassy reactions in a sealed vessel without appropriate pressure relief. 2. Follow emergency procedures for a runaway reaction (see FAQ Q3). Preventative Measures: • Always conduct initial experiments on the smallest possible scale to assess risk. • Equip the reaction apparatus with a bubbler or a loose-fitting condenser to prevent pressure buildup while minimizing atmospheric exposure. |
Part 3: Experimental Protocol & Workflow Visualization
This protocol details a generic nucleophilic aromatic substitution (SNAr) reaction, a common application for this substrate, with an emphasis on thermal management.
Protocol: Controlled Amination of 2-Bromo-5-nitropyridin-4-amine
Objective: To substitute the bromine atom with a generic amine (R-NH₂) while maintaining strict thermal control.
Materials:
-
2-Bromo-5-nitropyridin-4-amine
-
Nucleophilic amine (e.g., morpholine)
-
Aprotic polar solvent (e.g., DMSO or DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vessel equipped with a magnetic stirrer, temperature probe, and a reflux condenser with a nitrogen inlet.
-
Cooling bath (e.g., ice-water or cryo-cooler).
Step-by-Step Methodology:
-
Pre-Reaction Setup:
-
Assemble the glassware and ensure it is dry.
-
Place the reaction vessel in a cooling bath set to 0-5 °C.
-
Insert a calibrated temperature probe directly into the reaction vessel to monitor the internal temperature accurately.
-
Begin stirring the empty vessel to ensure the system is mechanically sound.
-
-
Reagent Preparation & Charging:
-
In the cooled reaction vessel, dissolve 2-Bromo-5-nitropyridin-4-amine (1.0 eq) in the chosen solvent.
-
Add the non-nucleophilic base (1.5 eq).
-
Allow the mixture to stir and reach thermal equilibrium with the cooling bath (internal temperature ≤ 5 °C).
-
-
Controlled Reagent Addition:
-
In a separate flask, prepare a solution of the nucleophilic amine (1.1 eq) in a small amount of the reaction solvent.
-
Using a syringe pump, add the amine solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
CRITICAL CONTROL POINT: Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not rise by more than 2-3 °C. If it does, pause the addition until the temperature subsides.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature.
-
Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS.
-
If the reaction is sluggish, the temperature can be allowed to rise slowly to room temperature, but any exothermic behavior must be met with immediate cooling.
-
-
Workup & Quenching:
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
Slowly add cold water or a saturated ammonium chloride solution to quench the reaction. This step can also be exothermic and must be done with caution.
-
Proceed with standard extraction and purification protocols.
-
Workflow for Controlled Exothermic Reaction
Caption: Experimental workflow emphasizing critical control points for thermal safety.
Part 4: Hazard Analysis & Emergency Response Logic
The absence of publicly available, verified thermal stability data for 2-Bromo-5-nitropyridin-4-amine requires a conservative approach to safety. All reactions should be treated as having the potential for thermal runaway.
Decision Tree for Thermal Event Management
Caption: Decision logic for responding to early indicators of a thermal event.
References
-
Decomposition of 4-Nitropyridine. J-Stage.[Link]
-
Decomposition reactions of 4-nitropyridine | Request PDF. ResearchGate.[Link]
-
Runaway Reaction. Gexcon Incident Investigation.[Link]
-
Runaway reactions, case studies, lessons learned. ARIA.[Link]
-
Research on the thermal hazard of N-Nitrodihydroxyethyl dinitrate (DINA) under the action of diethanolamine. ResearchGate.[Link]
-
Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes | Request PDF. ResearchGate.[Link]
-
Planning protection measures against runaway reactions using criticality classes | Request PDF. ResearchGate.[Link]
-
Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions.[Link]
-
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.[Link]
-
Thermal hazard evolution on guanidine nitrate | Request PDF. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Synthesis of 2-Bromo-5-nitropyridin-4-amine
Welcome to the technical support center for the synthesis of 2-Bromo-5-nitropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic transformation. Here, we will address common challenges, explain the underlying chemical principles of the experimental choices, and provide a self-validating protocol to ensure reliable and reproducible results.
Introduction: The Chemistry at Play
The synthesis of 2-Bromo-5-nitropyridin-4-amine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dibromo-5-nitropyridine, is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group (-NO₂). This activation is not uniform across the pyridine ring; the positions ortho and para to the nitro group are the most electrophilic.
In this specific case, the C4 position is ortho to the nitro group, making it the primary site for nucleophilic attack by ammonia. The attack at the C4 position leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which then expels the bromide ion to yield the desired product. The regioselectivity of this reaction is a critical aspect, and understanding the factors that govern it is key to a successful synthesis.[1][2]
Visualizing the Reaction Pathway
Caption: SNAr mechanism for the synthesis of 2-Bromo-5-nitropyridin-4-amine.
Detailed Experimental Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of 2-Bromo-5-nitropyridin-4-amine.
Materials and Reagents:
-
2,4-dibromo-5-nitropyridine
-
Ammonia solution (e.g., 2 M in methanol or 28-30% aqueous ammonium hydroxide)
-
Tetrahydrofuran (THF) or a similar polar aprotic solvent
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dibromo-5-nitropyridine (1.0 eq) in THF.
-
Addition of Ammonia: Under an inert atmosphere, add a solution of ammonia (2.0-3.0 eq) in methanol or aqueous ammonium hydroxide to the stirred solution of the starting material. The addition should be done dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate to yield 2-Bromo-5-nitropyridin-4-amine as a solid.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Bromo-5-nitropyridin-4-amine.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC.- Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.- Use a more concentrated solution of ammonia. |
| Loss of product during work-up. | - Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to prevent protonation of the amine product, which would increase its water solubility.- Perform multiple extractions with ethyl acetate to maximize product recovery. | |
| Formation of Side Products | Substitution at the C2 position. | - Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of ammonia. The C4 position is generally more reactive, and lower temperatures can enhance regioselectivity.[1][2] |
| Di-substitution (loss of both bromine atoms). | - Use a stoichiometric amount of ammonia (around 2-3 equivalents). An excess of ammonia can promote the second substitution.- Monitor the reaction closely and stop it as soon as the starting material is consumed. | |
| Formation of tarry byproducts. | - Ensure the starting material is pure.- Avoid excessive heating, which can lead to decomposition. | |
| Difficult Purification | Co-elution of starting material and product. | - Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes often provides better separation. |
| Presence of a polar impurity. | - Consider a pre-purification step, such as trituration with a suitable solvent, to remove highly polar impurities before column chromatography. |
Troubleshooting Workflow
Sources
Stability of 2-Bromo-5-nitropyridin-4-amine under reaction conditions
Welcome to the technical support center for 2-Bromo-5-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in chemical synthesis.
I. Compound Overview and General Stability
2-Bromo-5-nitropyridin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity is primarily dictated by the presence of a bromine atom, a nitro group, and an amino group on the pyridine ring. Understanding the interplay of these functional groups is crucial for its successful application in complex synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Bromo-5-nitropyridin-4-amine?
A1: Based on safety data for related compounds, it is recommended to store 2-Bromo-5-nitropyridin-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition, strong acids, strong bases, and oxidizing agents.[1][2]
Q2: Is 2-Bromo-5-nitropyridin-4-amine sensitive to light or air?
Q3: What is the thermal stability of 2-Bromo-5-nitropyridin-4-amine?
A3: The boiling point of 2-Bromo-5-nitropyridin-4-amine is reported to be 396.3°C at 760 mmHg, suggesting good thermal stability under neutral conditions.[1][3] However, at elevated temperatures in the presence of reactive reagents, decomposition may occur. Thermal decomposition may produce hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[2]
Q4: How does the pH of the reaction medium affect the stability of 2-Bromo-5-nitropyridin-4-amine?
A4: The stability of 2-Bromo-5-nitropyridin-4-amine is pH-dependent.
-
Acidic Conditions: The amino group can be protonated under strongly acidic conditions, which can deactivate the ring towards certain electrophilic reactions but may be stable for short periods. Prolonged exposure to strong acids at elevated temperatures should be avoided.
-
Basic Conditions: Strong bases can deprotonate the amino group, increasing its nucleophilicity and potentially leading to side reactions. In some cases, harsh basic conditions can lead to decomposition or displacement of the nitro group.[4]
II. Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise when using 2-Bromo-5-nitropyridin-4-amine in common synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Troubleshooting Common Issues in Cross-Coupling Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Inactivation: The amino and nitro groups can coordinate to the metal center, inhibiting catalytic activity. 2. Insufficient Base Strength: The chosen base may not be strong enough to facilitate the catalytic cycle effectively. 3. Low Reaction Temperature: The reaction may require higher temperatures for efficient oxidative addition. | 1. Ligand Selection: Use bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the catalyst and promote reductive elimination. 2. Base Optimization: Screen different bases such as K₃PO₄, Cs₂CO₃, or organic bases like DBU. For sensitive substrates, a weaker base might be necessary to prevent degradation. 3. Temperature Screening: Gradually increase the reaction temperature in increments of 10-20°C. |
| Formation of Side Products (e.g., Debromination) | 1. Proto-debromination: Presence of protic impurities (e.g., water) can lead to the replacement of the bromine atom with hydrogen. 2. Hydrolysis of Boronic Acid/Ester (Suzuki): Water can lead to the decomposition of the boronic acid coupling partner. | 1. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use of anhydrous solvents and inert atmosphere is critical. 2. Use of Stoichiometric Boronic Acid/Ester: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to compensate for any hydrolysis. |
| Decomposition of Starting Material | 1. Harsh Reaction Conditions: High temperatures or strong bases can lead to the degradation of the nitropyridine ring. 2. Incompatible Reagents: Strong nucleophiles can potentially displace the nitro group. | 1. Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base. 2. Reagent Compatibility Check: Before running the reaction, consider the compatibility of all reagents with the nitro and amino functionalities. |
Experimental Protocols
This protocol is a starting point and may require optimization for specific substrates.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-nitropyridin-4-amine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Add anhydrous solvent (e.g., 1,4-dioxane/water mixture).
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Visualization of Key Concepts
Decomposition Pathway
The following diagram illustrates a potential decomposition pathway for 2-Bromo-5-nitropyridin-4-amine under harsh basic conditions, leading to denitration.
Caption: Potential decomposition pathway under basic conditions.
Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting a failed or low-yielding cross-coupling reaction.
Caption: Troubleshooting workflow for cross-coupling reactions.
IV. References
Sources
Technical Support Center: Optimizing Base Selection for 2-Bromo-5-nitropyridin-4-amine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-nitropyridin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical role of base selection in achieving high yields and purity. We will delve into the mechanistic functions of bases in key palladium-catalyzed reactions and provide actionable troubleshooting advice for this specific, challenging substrate.
Understanding the Substrate: 2-Bromo-5-nitropyridin-4-amine
2-Bromo-5-nitropyridin-4-amine is a highly functionalized heterocyclic building block. Its reactivity in palladium-catalyzed cross-coupling is governed by a unique interplay of electronic and steric factors:
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing nitro group (-NO₂) and the inherent electron deficiency of the pyridine ring make the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst. However, this same feature significantly increases the risk of unwanted side reactions, particularly Nucleophilic Aromatic Substitution (SNAr).
-
Activating Amino Group (-NH₂): The amino group is a strong electron-donating group that modulates the ring's electronics.
-
Potential for Catalyst Inhibition: Both the pyridine nitrogen and the exocyclic amino group can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[1]
The success of any coupling reaction with this substrate hinges on selecting a base that performs its catalytic role efficiently without promoting these undesired pathways.
The Multifaceted Role of the Base in Catalytic Cycles
The base is arguably the most critical variable after the catalyst system. Its function extends far beyond simply acting as an acid scavenger for the H-X byproduct.
-
In Suzuki-Miyaura Coupling: The base is essential for activating the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][3][4] This step is crucial for the subsequent transmetalation to the palladium center. The choice of base dictates the rate of boronate formation and can influence side reactions like protodeboronation.[1][5]
-
In Buchwald-Hartwig Amination: A base is required to deprotonate the amine coupling partner, either before or after coordination to the palladium(II) center, to generate a palladium-amido complex.[6][7] This is the key intermediate that undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[6][8]
-
In Sonogashira Coupling: The base typically plays a dual role. It deprotonates the terminal alkyne to form the reactive acetylide anion, which then coordinates to the copper(I) co-catalyst.[9] It also neutralizes the hydrogen halide formed during the reaction.[9]
Below is a diagram illustrating the critical intervention point of the base in a generalized Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when performing coupling reactions with 2-Bromo-5-nitropyridin-4-amine, with a focus on base-related solutions.
Q1: My Suzuki coupling reaction is failing or giving very low yield. Which base should I start with and why?
A1: For this electron-deficient substrate, the primary concern is minimizing side reactions like SNAr. Therefore, a moderate-to-weak inorganic base is the recommended starting point.
-
Primary Recommendation: Potassium Phosphate (K₃PO₄) . It is sufficiently basic to promote the formation of the active boronate species but is generally non-nucleophilic, reducing the risk of directly attacking the pyridine ring.[1][10]
-
Alternative: Cesium Carbonate (Cs₂CO₃) . Often provides higher reactivity due to the solubility of its salts in organic solvents and the "cesium effect," but it is a stronger base and may sometimes promote side reactions.[1]
-
Bases to Avoid Initially: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are generally too aggressive for Suzuki couplings with this substrate. They can cause substrate degradation or promote rapid, unwanted side reactions.
Q2: I am observing a significant amount of a byproduct that appears to be 2-Hydroxy-5-nitropyridin-4-amine. What is happening?
A2: This is a classic sign of a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The high electron deficiency of the ring makes it susceptible to attack by nucleophiles. If you are using a base like NaOH, KOH, or even an alkoxide in the presence of water, the hydroxide or alkoxide anion is acting as a nucleophile and displacing the bromide.
-
Solution: Switch to a non-nucleophilic, sterically hindered base. For Suzuki, this means using K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, this reinforces the choice of bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), which are sterically hindered and poor nucleophiles despite their high basicity.[7]
Q3: For a Buchwald-Hartwig amination on this substrate, why are strong, hindered bases like NaOtBu or LHMDS the standard?
A3: The Buchwald-Hartwig reaction requires the deprotonation of the amine nucleophile to form a palladium-amido intermediate.[6] The pKa of the N-H bond in the coordinated amine is high, necessitating a very strong base for efficient reaction.
-
Strength is Key: Bases like NaOtBu (pKa of conjugate acid, t-BuOH, is ~17) or LiHMDS (pKa of conjugate acid, HMDS, is ~26) are strong enough to drive this deprotonation.[7][11]
-
Non-Nucleophilicity is Crucial: Their steric bulk prevents them from competing as nucleophiles in an SNAr side reaction, which is a major risk with this substrate. Simple inorganic bases like K₂CO₃ are often not strong enough to promote the amination efficiently.[7]
Q4: My reaction is sluggish, and I suspect catalyst inhibition. Can the base be the cause?
A4: Yes. While the pyridine nitrogen is the most likely culprit for catalyst inhibition, the choice of base can play a role. Using soluble organic amine bases (e.g., DBU, triethylamine) can be problematic. These bases can compete with the desired ligand or substrate for coordination sites on the palladium catalyst, sometimes forming an inactive or less active complex.[12][13] In some cases, the reaction rate can even have a negative order dependence on the concentration of the organic base.[12][13] For Suzuki and Buchwald-Hartwig reactions with this substrate, it is generally safer to stick with inorganic bases unless specific literature protocols suggest otherwise.
Q5: I am seeing significant hydrodehalogenation (replacement of -Br with -H). How can I mitigate this with my choice of base?
A5: Hydrodehalogenation is a common side reaction in palladium catalysis. It can be promoted by bases, especially in the presence of a proton source (e.g., water, alcohols, or the amine itself).
-
Use a Milder Base: Switching from a very strong base (e.g., Cs₂CO₃) to a milder one (e.g., K₂CO₃, K₃PO₄) can sometimes reduce the rate of this side reaction.
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. Water can be a proton source for this pathway.
-
Ligand Choice: While not a base issue, using bulky electron-rich phosphine ligands can favor the desired reductive elimination over competing pathways like hydrodehalogenation.[14]
Data Summary: Base Selection Guide
The following table provides a starting point for base selection for common coupling reactions with 2-Bromo-5-nitropyridin-4-amine. The pKa values refer to the conjugate acid of the base in water or DMSO and are approximate.[11][15][16]
| Base | Abbreviation | pKa (Conj. Acid) | Suzuki-Miyaura Suitability | Buchwald-Hartwig Suitability | Sonogashira Suitability | Key Remarks |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Excellent Start | Generally too weak | Possible, but less common | Good balance of basicity and low nucleophilicity. Minimizes SNAr risk.[1][10] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Good Alternative (Higher Reactivity) | Generally too weak | Good | Higher solubility can increase reaction rates. May increase risk of side reactions compared to K₃PO₄.[1][17] |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Good, but may be slow | Too weak | Possible | A milder option if protodeboronation or other base-mediated decomposition is an issue.[18] |
| Sodium tert-Butoxide | NaOtBu | ~17 | Not Recommended (Too Harsh) | Excellent Start | Not typically used | Strong, non-nucleophilic, and sterically hindered. Ideal for deprotonating amines but can cause degradation in Suzuki reactions.[6][7] |
| Triethylamine | Et₃N | ~10.8 | Not Recommended (Risk of Catalyst Inhibition) | Not Recommended (Risk of Catalyst Inhibition) | Standard Choice | Primarily used in Sonogashira to deprotonate the alkyne and act as an acid scavenger.[9][19] |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 (in MeCN) | Possible, but high risk of catalyst inhibition[12][13] | Possible, but high risk of catalyst inhibition[12][13][20] | Possible, but less common | Strong, non-nucleophilic organic base. Use with caution as it can coordinate to Pd and inhibit catalysis.[12][13] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific arylboronic acids.
Objective: To synthesize 2-(Aryl)-5-nitropyridin-4-amine.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (or other suitable ligand like XPhos) (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-nitropyridin-4-amine, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent like water is used, it must be thoroughly degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
-
Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL: [Link]
-
Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: pKa Values of Common Bases Source: University of California, Davis URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]
-
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize URL: [Link]
-
Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ChemRxiv URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: ResearchGate URL: [Link]
-
Title: Organic Acid-Base pKa Table Source: Scribd URL: [Link]
-
Title: Bordwell pKa Table Source: Organic Chemistry Data URL: [Link]
-
Title: The pKa Table Is Your Friend Source: Master Organic Chemistry URL: [Link]
-
Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: University of Tartu URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent Source: PubMed Central URL: [Link]
-
Title: Buchwald-Hartwig Amination Reagent Guide Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation Source: ChemRxiv URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction Source: MDPI URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: Journal of the American Chemical Society URL: [Link]
-
Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine Source: Semantic Scholar URL: [Link]
-
Title: 2-Amino-5-bromo-3-nitropyridine Source: PubChem URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-Bromo-5-nitropyridin-4-amine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-nitropyridin-4-amine. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in cross-coupling reactions: the formation of homocoupled byproducts. By understanding the underlying mechanisms and implementing targeted strategies, you can significantly improve the yield and purity of your desired products.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. It leads to the formation of a symmetrical biaryl (or similar dimer) from the starting materials, which not only consumes valuable reagents and reduces the yield of the desired cross-coupled product but also complicates downstream purification. This guide provides a systematic approach to diagnosing and mitigating homocoupling in your experiments with 2-Bromo-5-nitropyridin-4-amine.
Q1: I'm observing a significant amount of a homocoupled byproduct in my reaction with 2-Bromo-5-nitropyridin-4-amine. What are the primary causes?
A1: The formation of homocoupled byproducts in palladium-catalyzed cross-coupling reactions is primarily attributed to two interconnected factors: the presence of dissolved oxygen and the prevalence of palladium(II) species in the reaction mixture.[1]
-
Oxygen's Role : Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of your organoboron reagent (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).[1]
-
Pd(II) Precatalysts : If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), inefficient reduction to the active Pd(0) state at the start of the reaction can leave an excess of Pd(II) available to promote homocoupling.
The unique electronic nature of 2-Bromo-5-nitropyridin-4-amine, with its strongly electron-withdrawing nitro group and electron-donating amino group, can also influence the rate of the desired cross-coupling reaction versus the undesired homocoupling pathway.
Q2: How can I effectively remove dissolved oxygen from my reaction to prevent homocoupling?
A2: Rigorous deoxygenation of your solvent and reaction mixture is one of the most critical steps to suppress homocoupling. While simple vacuum/backfill cycles are common, they may not be sufficient to remove all trace oxygen. Subsurface sparging is a highly effective alternative.[2]
Experimental Protocol: Nitrogen Subsurface Sparging
This method is highly effective for removing dissolved oxygen from your reaction solvent.
Materials:
-
Reaction flask with your solvent and reagents (excluding the palladium catalyst and any air-sensitive solids added last).
-
A long needle or a gas dispersion tube.
-
A source of high-purity inert gas (Nitrogen or Argon).
-
An oil bubbler or a similar outlet to vent the gas.
Procedure:
-
Assemble your reaction flask with a septum.
-
Insert the long needle or gas dispersion tube so that its tip is below the surface of the solvent.
-
Insert a second, shorter needle through the septum to act as a gas outlet, and connect it to the oil bubbler.
-
Start a gentle flow of the inert gas through the long needle. You should see a steady stream of fine bubbles rising through the solvent.
-
Sparge the solvent for 15-30 minutes. The exact time will depend on the volume of the solvent and the flow rate of the gas.
-
Once deoxygenation is complete, remove the long needle while maintaining a positive pressure of the inert gas. The reaction can then be heated to the desired temperature before adding the catalyst.
-
Maintain a positive pressure of the inert gas throughout the reaction by connecting the flask to a gas line with a bubbler.
Q3: My reaction still shows homocoupling even after thorough deoxygenation. What other strategies can I employ?
A3: If deoxygenation alone is insufficient, the next step is to address the palladium catalyst system and other reaction parameters.
1. Catalyst Selection and Activation:
-
Switch to a Pd(0) Precatalyst : Using a Pd(0) source like Pd₂(dba)₃ can be beneficial as it eliminates the need for an in-situ reduction step, thereby minimizing the initial concentration of Pd(II).[2]
-
Employ a Mild Reducing Agent : If you are using a Pd(II) precatalyst, the addition of a mild reducing agent can help to ensure its complete conversion to the active Pd(0) form without interfering with the catalytic cycle. Potassium formate (HCO₂K) has been shown to be effective in this role.[2]
2. Ligand Choice:
-
Bulky, Electron-Rich Phosphine Ligands : For Suzuki and Buchwald-Hartwig reactions, ligands such as SPhos, XPhos, or P(t-Bu)₃ can accelerate the rate-determining oxidative addition step, particularly for electron-deficient aryl bromides like 2-Bromo-5-nitropyridin-4-amine.[2] This allows the desired cross-coupling to outcompete the homocoupling pathway.
3. Base and Solvent Selection:
-
The choice of base and solvent is highly substrate-dependent and often requires empirical optimization. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu are common, but for substrates with sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ in polar aprotic solvents may be necessary.[3]
-
For Suzuki reactions, a common system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[4]
4. Order of Reagent Addition:
-
Pre-heating the Aryl Bromide Mixture : Pre-heating a mixture of the 2-Bromo-5-nitropyridin-4-amine, base, catalyst, and ligand in the deoxygenated solvent for a short period (e.g., 10-15 minutes at 60-80°C) before adding the boronic acid (in Suzuki reactions) can be beneficial.[2]
-
Slow Addition of the Coupling Partner : A slow addition of the boronic acid or terminal alkyne via a syringe pump can also be highly effective in minimizing its concentration at any given time, thereby disfavoring the homocoupling side reaction.[2]
Data Presentation: Impact of Reaction Parameters on Homocoupling
| Parameter | Condition Favoring Homocoupling | Condition Minimizing Homocoupling | Rationale |
| Atmosphere | Presence of Air/Oxygen | Rigorously Deoxygenated (e.g., N₂/Ar sparging) | Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[1] |
| Pd Precatalyst | Pd(II) (e.g., Pd(OAc)₂) with inefficient reduction | Pd(0) (e.g., Pd₂(dba)₃) or Pd(II) with a mild reducing agent | Minimizes the concentration of free Pd(II) that can initiate the homocoupling cycle.[2] |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates oxidative addition and reductive elimination for the desired cross-coupling.[2] |
| Reagent Addition | All reagents added at the start | Slow addition of the boronic acid/alkyne | Keeps the concentration of the homocoupling-prone reagent low.[2] |
Visualization of Key Processes
Troubleshooting Workflow for Homocoupling
Caption: A systematic workflow for troubleshooting and reducing homocoupling side reactions.
Simplified Catalytic Cycle for Homocoupling (Suzuki Example)
Caption: A simplified representation of the Pd(II)-mediated homocoupling of a boronic acid.
Frequently Asked Questions (FAQs)
Q4: How can I identify and quantify the homocoupled byproduct?
A4: Several analytical techniques can be used to identify and quantify the homocoupled byproduct:
-
Thin-Layer Chromatography (TLC) : The homocoupled product will likely have a different Rf value than your starting material and desired product. It is often less polar than the desired cross-coupled product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for identifying the byproduct by its mass. The homocoupled product will have a molecular weight corresponding to the dimer of the organic group from your boronic acid or alkyne, minus two hydrogens.
-
High-Performance Liquid Chromatography (HPLC) : A well-developed HPLC method can separate the homocoupled byproduct from the desired product and starting materials, allowing for quantification using a calibration curve or by assuming a similar response factor for closely related compounds. For pyridine derivatives, reversed-phase columns with acidic mobile phases are often effective.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : If your compounds are sufficiently volatile and thermally stable, GC-MS can provide excellent separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR of the crude reaction mixture can often reveal the presence of the symmetrical homocoupled byproduct, which will have a distinct set of signals. Quantitative NMR (qNMR) can be used for accurate quantification.
Q5: What are the best strategies for purifying my desired product away from the homocoupled byproduct?
A5: The structural similarity between the desired product and the homocoupled byproduct can make purification challenging.
-
Flash Column Chromatography : This is the most common method. Due to the likely difference in polarity, a carefully optimized gradient of solvents on silica gel can often provide good separation.
-
Recrystallization : If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, including the homocoupled byproduct.
-
Preparative HPLC : For difficult separations or for obtaining highly pure material, preparative HPLC is a viable, albeit more resource-intensive, option.
Q6: Are there any specific considerations for Buchwald-Hartwig or Sonogashira reactions with 2-Bromo-5-nitropyridin-4-amine?
A6: Yes, in addition to homocoupling, other side reactions can occur:
-
Buchwald-Hartwig Amination : Besides homocoupling of the aryl halide, a potential side reaction is β-hydride elimination if the amine coupling partner has β-hydrogens. The choice of a bulky ligand can help to suppress this. The nitro group is generally compatible with many Buchwald-Hartwig conditions, but strong bases like NaOt-Bu may react with other functional groups on your amine coupling partner.[3]
-
Sonogashira Coupling : The primary homocoupling side reaction in Sonogashira coupling is the dimerization of the terminal alkyne (Glaser coupling). This is also promoted by oxygen and is often catalyzed by the copper(I) cocatalyst.[7][8] Running the reaction under copper-free conditions is one strategy to avoid this, although this may require more forcing conditions.
For all reactions with 2-Bromo-5-nitropyridin-4-amine, the pyridine nitrogen itself can coordinate to the palladium center, potentially influencing catalyst activity. The use of ligands with a high affinity for palladium is therefore crucial.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- BenchChem. (2025).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (2025). preventing homocoupling in Suzuki reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Air Force Wright Aeronautical Laboratories. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Chen, J., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 19(2), 247-269.
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
- Li, Y., et al. (2021). Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. Scientific Reports, 11(1), 22359.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Ikawa, T., & Akai, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3058.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Rahim, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- Reddy, T. J., & Le, Z. G. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(57), 15220-15224.
- Olah, G. A., & Hartwig, J. F. (2002). Rearrangement Reactions Involving the Amino, Nitro and Nitroso Groups. In Onium Ions (pp. 359-406). John Wiley & Sons, Inc.
- Pantiga, S., & Sanz, R. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry, 21(44), 8821–8835.
- Miller, J. A. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 313-317.
Sources
Technical Support Center: Work-up Procedures for 2-Bromo-5-nitropyridin-4-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-nitropyridin-4-amine. This guide provides in-depth, field-proven insights into the work-up and purification of reaction mixtures containing this versatile building block. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the work-up of reactions involving 2-Bromo-5-nitropyridin-4-amine, particularly in the context of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.
Q1: What is a standard, reliable work-up procedure for a palladium-catalyzed reaction with 2-Bromo-5-nitropyridin-4-amine?
A general work-up procedure aims to quench the reaction, remove inorganic salts and the catalyst, and isolate the crude product for purification. A typical protocol is as follows:
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. The reaction is often quenched by pouring it into water or a saturated aqueous solution of ammonium chloride (NH₄Cl), especially for organometallic reagents.[1]
-
Catalyst Removal (Initial): Dilute the quenched mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). To remove the heterogeneous palladium catalyst, filter the mixture through a pad of Celite® (diatomaceous earth).[2][3] This step is crucial for removing the bulk of the palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel. If the product is in the organic layer, wash it sequentially with water and then a saturated sodium chloride solution (brine).[4][5] The brine wash helps to break up emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product is rarely pure and typically requires purification by flash column chromatography on silica gel.[5]
Q2: What are the primary challenges when purifying products derived from 2-Bromo-5-nitropyridin-4-amine?
Researchers typically face three main challenges:
-
Complete Palladium Removal: Residual palladium can interfere with subsequent reactions and is a critical impurity in pharmaceutical applications. Fine palladium particles can pass through standard filters, and soluble palladium species may remain in the organic phase.[6]
-
Separation from Byproducts: Common side reactions in cross-couplings include dehalogenation (replacement of bromine with hydrogen) and homo-coupling of starting materials.[7] These byproducts often have polarities similar to the desired product, complicating chromatographic separation.[5]
-
Product Solubility: The presence of the amino and nitro groups makes the pyridine core and its derivatives moderately polar. This can sometimes lead to partial solubility in the aqueous phase during extraction, resulting in yield loss.[8]
Q3: My product is still contaminated with palladium after filtration. What are the best methods for complete removal?
Effective palladium removal often requires more than a simple filtration. The choice of method depends on the nature of the palladium species (heterogeneous vs. soluble) and the desired level of purity.
| Method | Description & Procedure | Advantages | Disadvantages |
| Celite® Filtration | The reaction mixture is diluted and passed through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[2][3] | Simple, fast, and effective for removing insoluble palladium black. | Ineffective against soluble or colloidal palladium species.[6] |
| Activated Carbon | The crude product solution is stirred with activated carbon, which adsorbs residual palladium. The carbon is then removed by filtration. | Can remove some soluble palladium species and colored impurities. | May adsorb the desired product, leading to yield loss; requires careful optimization. |
| Scavenger Resins | These are functionalized polymers (e.g., with thiol or phosphine groups) that chelate and bind soluble palladium.[9] The solution is stirred with the resin, which is then filtered off. | Highly effective for removing trace levels of soluble palladium.[9] | More expensive than other methods; may require longer treatment times. |
| Column Chromatography | In many cases, residual palladium catalyst and byproducts can be removed during silica gel column chromatography.[2] | Integrates purification of the final product with catalyst removal. | Palladium may streak down the column; not ideal for large-scale removal. |
Q4: What are the most common side products in Suzuki and Buchwald-Hartwig reactions with this substrate?
Understanding potential side products is key to developing an effective purification strategy.
-
In Suzuki-Miyaura Couplings:
-
Dehalogenation: The starting 2-bromo-5-nitropyridin-4-amine can be reduced to 5-nitropyridin-4-amine. This often occurs if there are sources of hydride in the reaction.[7]
-
Homo-coupling: The arylboronic acid can couple with itself to form a biaryl byproduct (e.g., biphenyl if using phenylboronic acid).
-
-
In Buchwald-Hartwig Aminations:
-
Hydrodehalogenation: Similar to Suzuki reactions, the starting material can be reduced.
-
Ligand Arylation: The phosphine ligand can sometimes participate in side reactions.
-
Product Degradation: The reaction conditions, particularly the base, can sometimes lead to degradation of the starting material or product if not carefully controlled.[10]
-
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the work-up and purification of 2-Bromo-5-nitropyridin-4-amine reaction products.
Workflow Diagram: General Post-Reaction Work-Up
Caption: Standard experimental workflow for reaction work-up.
Observed Issue 1: Low or No Yield After Aqueous Work-Up
-
Potential Cause: The product has significant solubility in the aqueous phase, especially if the reaction was neutralized with a base, potentially forming a salt of the aminopyridine.
-
Recommended Solution:
-
Brine Wash: Always use a final wash with saturated brine. This decreases the solubility of organic compounds in the aqueous layer and helps break emulsions.[5]
-
Back-Extraction: After separating the initial organic layer, extract the aqueous layer again two or three more times with fresh solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.
-
pH Adjustment: Before extraction, ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) to ensure the amino group is in its free base form, which is less water-soluble. Use a mild base like sodium bicarbonate for this adjustment.[5]
-
Observed Issue 2: Product is a Dark Oil or Solid Contaminated with a Black/Grey Precipitate
-
Potential Cause: Incomplete removal of palladium catalyst. The fine, black particles of Pd(0) are notorious for passing through standard filter paper.[6]
-
Recommended Solution:
-
Optimize Celite Filtration: Do not skip this step. Use a thick pad of Celite (at least 1-2 cm) in a sintered glass funnel. Pre-wet the pad with the solvent you are using for filtration. This ensures a well-packed bed that can trap fine particles.[2][3]
-
Double Filtration: If contamination persists, pass the filtrate through a second Celite pad or a syringe filter with a finer porosity (e.g., 0.45 µm PTFE).[6]
-
Address Soluble Palladium: If the filtrate is colored but free of solids, soluble palladium species are likely present. Treat the solution with a palladium scavenger as detailed in the table above.[9]
-
Decision Tree: Troubleshooting Palladium Removal
Caption: Decision-making process for effective palladium removal.
Observed Issue 3: Column Chromatography Fails to Separate Product from Impurities
-
Potential Cause 1: The chosen eluent system has insufficient resolving power for compounds of similar polarity.
-
Recommended Solution:
-
Systematic TLC Analysis: Before running a column, systematically test different solvent systems with varying polarities on a TLC plate. A good starting point for nitropyridine compounds is a mixture of hexane and ethyl acetate.[5]
-
Gradient Elution: Use a shallow gradient elution on your column. Start with a low polarity eluent to remove non-polar impurities (like homo-coupled byproducts) and gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
-
Potential Cause 2: The product is streaking on the silica gel column.
-
Recommended Solution:
-
Base Additive: The aminopyridine moiety is basic and can interact strongly with the acidic silica gel, causing streaking. Add a small amount of triethylamine (~0.1-1%) to your eluent system to suppress this interaction and achieve sharper bands.[5]
-
Column Loading: Do not overload the column. Adsorb the crude product onto a small amount of silica gel and load it dry onto the column for better separation.
-
Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
-
Quench: Cool the reaction vessel to room temperature in a water bath. Slowly pour the reaction mixture into a beaker containing an equal volume of deionized water with stirring.
-
Neutralize (If Necessary): If the reaction was run under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
Extract: Transfer the entire mixture to a separatory funnel. Add a volume of ethyl acetate (EtOAc) equal to the aqueous volume and shake vigorously. Allow the layers to separate.
-
Separate and Wash: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with an equal volume of deionized water, followed by an equal volume of saturated brine.
-
Back-Extract: Combine all aqueous layers and extract them once more with a fresh portion of EtOAc to recover any dissolved product.
-
Dry and Concentrate: Combine all organic layers, dry over anhydrous Na₂SO₄, filter through a fluted filter paper, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Effective Removal of Palladium Black via Celite Filtration
-
Prepare Funnel: Place a sintered glass funnel (medium porosity) on a filter flask connected to a vacuum line. Add a layer of Celite® approximately 1.5-2 cm deep.
-
Pack the Bed: With the vacuum off, add a small amount of the primary organic solvent (e.g., ethyl acetate) to wet the Celite pad. Turn on the vacuum gently to pull the solvent through, which will compact the Celite into a solid, even pad.
-
Dilute Mixture: Dilute the crude reaction mixture with a sufficient amount of the organic solvent to ensure it is free-flowing.
-
Filter: With the vacuum on, carefully pour the diluted reaction mixture onto the center of the Celite pad.
-
Wash: Once all the mixture has passed through, wash the Celite pad with several portions of fresh solvent to ensure all of the product is recovered.
-
Collect Filtrate: The resulting filtrate should be free of black particulate matter. Proceed with aqueous extraction or concentration as required.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Discussion]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Discussion]. Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]
- Google Patents. (2006). US7084287B2 - Method of removing palladium.
-
Medium. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spinchem.com [spinchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Column Chromatography Purification of 2-Bromo-5-nitropyridin-4-amine Derivatives
Welcome to the technical support center for the purification of 2-Bromo-5-nitropyridin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique chemical entities. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and extensive field experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography purification of 2-Bromo-5-nitropyridin-4-amine derivatives.
Question 1: I'm observing significant peak tailing for my 2-Bromo-5-nitropyridin-4-amine derivative on a silica gel column. What is the cause and how can I resolve it?
Answer:
Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This interaction leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and resulting in a "tailing" peak shape.
Solutions:
-
Mobile Phase Modification with a Competing Base: A highly effective strategy is to add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase.[1][2] TEA is a stronger base than the pyridine derivative and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This results in a more uniform interaction with the stationary phase and a more symmetrical peak shape.
-
Protocol: Start by adding 0.1-1% (v/v) of TEA to your pre-determined mobile phase (e.g., a mixture of hexane and ethyl acetate). Equilibrate the column with this modified mobile phase for at least 3-5 column volumes before loading your sample.
-
-
Deactivation of Silica Gel: If peak tailing is severe, you can deactivate the silica gel before use. This involves neutralizing the acidic sites on the silica surface.[2]
-
Protocol: After packing the column with silica gel, flush it with your chosen mobile phase containing 1-2% triethylamine.[2] Following this, wash the column with the mobile phase without the additive to remove excess TEA before loading the sample.
-
-
Alternative Stationary Phases: If the above methods are insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3][4]
-
End-capped Silica: Modern reversed-phase columns often feature end-capping, where the residual silanol groups are chemically modified to reduce their acidity.[1] While more common in HPLC, end-capped silica for flash chromatography is also available.
-
Question 2: My 2-Bromo-5-nitropyridin-4-amine derivative appears to be decomposing on the silica gel column, leading to low recovery and the appearance of new, colored impurities. What's happening and what can I do?
Answer:
The combination of a bromo and a nitro group on the pyridine ring can make these derivatives susceptible to degradation, particularly on the acidic surface of silica gel.[3] The acidic silanol groups can catalyze decomposition reactions. To confirm if your compound is unstable on silica, you can perform a 2D TLC analysis.[1][3]
Solutions:
-
2D TLC Stability Test:
-
Spot your compound on the corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[1]
-
-
Use a Less Acidic Stationary Phase:
-
Minimize Contact Time:
-
Flash Chromatography: Utilize flash chromatography with applied pressure to speed up the elution and reduce the time your compound spends on the column.[5]
-
Optimize Solvent System: Develop a mobile phase that provides a good separation with a reasonable retention factor (Rf) of 0.2-0.4 on TLC to ensure the compound elutes efficiently.[2]
-
Question 3: I'm struggling to separate my desired 2-Bromo-5-nitropyridin-4-amine derivative from a closely related impurity with very similar polarity. How can I improve the resolution?
Answer:
Separating compounds with similar polarities is a common chromatographic challenge. Improving resolution requires optimizing the selectivity of your system.
Solutions:
-
Solvent System Optimization: The choice of mobile phase is critical for achieving good separation.[5][6][7]
-
Vary Solvent Ratios: Systematically vary the ratio of your polar and non-polar solvents to find the optimal composition for separation.
-
Change Solvent Selectivity: If changing the ratio of your current solvents (e.g., hexane/ethyl acetate) doesn't work, try replacing one of the solvents with another of similar polarity but different chemical properties. For example, you could substitute ethyl acetate with acetone or dichloromethane.
-
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be very effective.[5][6][8]
-
Protocol: Start with a less polar mobile phase to allow the compounds to bind to the top of the column. Gradually increase the polarity of the mobile phase over the course of the separation. This will cause the compounds to elute at different times based on their affinity for the stationary phase.[6]
-
-
High-Resolution Column:
-
Smaller Particle Size: Using silica gel with a smaller particle size will increase the efficiency of the column and improve resolution.[1]
-
Longer Column: A longer column provides more surface area for interaction, which can enhance separation.
-
Question 4: My compound is very polar and remains at the baseline of the TLC plate even with 100% ethyl acetate. How can I purify it using column chromatography?
Answer:
For highly polar compounds, traditional normal-phase chromatography with silica gel can be challenging.
Solutions:
-
More Polar Mobile Phases:
-
Add a small amount of a more polar solvent like methanol or isopropanol to your ethyl acetate. Start with 1-5% and gradually increase the concentration. Be cautious, as too much methanol can sometimes dissolve the silica gel.
-
A common solvent system for polar compounds is a mixture of dichloromethane and methanol.
-
-
Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography might be a better option.
-
Stationary Phase: Use a C18-bonded silica gel column.
-
Mobile Phase: The mobile phase will be a mixture of polar solvents, typically water and acetonitrile or methanol.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds.[1]
-
Stationary Phase: A polar stationary phase (like silica or a bonded phase with polar functional groups) is used.
-
Mobile Phase: The mobile phase is a mixture of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.
-
Section 2: Frequently Asked Questions (FAQs)
What is the best way to load my sample onto the column?
For the best separation, the sample should be loaded in a narrow band at the top of the column.[9] There are two main methods for sample loading:
-
Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[9] This method is quick but can be problematic if the sample is not very soluble in the mobile phase.
-
Dry Loading: Dissolve the sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[9] This powder is then carefully added to the top of the column. Dry loading is generally preferred as it leads to better peak shapes and resolution, especially for less soluble compounds.[9]
How do I choose the right solvent system for my separation?
The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for your compound of around 0.2-0.4.[2]
-
TLC Screening: Run several TLC plates with different solvent systems to find the one that gives the best separation. Common solvent systems for compounds of this type include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate, dichloromethane, or acetone).[10]
My compound is a dihydrochloride salt. How does this affect the purification?
If your compound is a salt, it will be highly polar and may not move on a standard silica gel column. The counter-ion can also lead to broad peaks due to on-column ion exchange.[11]
-
Free-Basing: Before chromatography, it is often necessary to convert the salt to the free base by treating it with a mild base (e.g., sodium bicarbonate solution) and extracting it into an organic solvent.
-
Mobile Phase Additives: If you must chromatograph the salt, adding a high concentration of a salt with the same counter-ion to the mobile phase can sometimes improve peak shape.[11]
Can I use an automated flash chromatography system for these purifications?
Yes, automated flash chromatography systems are highly recommended.[5] They offer several advantages over manual columns, including:
-
Gradient Elution: Automated systems can create precise and reproducible solvent gradients, which is often crucial for separating complex mixtures.[5]
-
UV Detection: In-line UV detectors allow for real-time monitoring of the elution profile, making it easier to identify and collect the desired fractions.
-
Improved Reproducibility: Automation reduces human error and leads to more consistent results.[5]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Guide to Dry Loading a Sample
-
Dissolve the Sample: Dissolve your crude 2-Bromo-5-nitropyridin-4-amine derivative in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Add Silica Gel: To the solution, add silica gel (approximately 5-10 times the mass of your crude product).
-
Mix Thoroughly: Swirl the flask to ensure the silica gel is completely wetted and the sample is evenly distributed.
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. If the residue is oily, add more silica gel and repeat the evaporation.[9]
-
Load the Column: Carefully add the dry powder containing your adsorbed sample to the top of the packed chromatography column.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the sample to prevent disturbance when adding the mobile phase.
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for systematically improving chromatographic resolution.
Diagram 2: Analyte Interactions on Silica Gel
Caption: Interactions leading to peak tailing and its mitigation with TEA.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
-
Dakota, P. (2023, April 3). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]
-
Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Bucher. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
MDPI. (n.d.). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from [Link]
-
Reddit. (2017, July 4). How to improve efficiency on flash chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?. Retrieved from [Link]
-
Jia, Z. J. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. longdom.org [longdom.org]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. guidechem.com [guidechem.com]
- 11. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-nitropyridin-4-amine and 2-Chloro-5-nitropyridin-4-amine for Drug Discovery and Development
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Substituted halopyridines, particularly those bearing activating nitro groups, are invaluable intermediates due to their versatile reactivity. This guide provides an in-depth, objective comparison of the reactivity of two such critical building blocks: 2-Bromo-5-nitropyridin-4-amine and 2-Chloro-5-nitropyridin-4-amine .
This analysis is tailored for researchers, scientists, and drug development professionals, offering a nuanced understanding of their performance in key synthetic transformations. By delving into the underlying chemical principles and providing illustrative experimental protocols, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.
At the Crossroads of Reactivity: SNAr vs. Palladium-Catalyzed Cross-Coupling
The synthetic utility of 2-Bromo-5-nitropyridin-4-amine and 2-Chloro-5-nitropyridin-4-amine is primarily centered around two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice between the bromo- and chloro-analogue is often dictated by the desired transformation, as their reactivity profiles diverge significantly in these two reaction manifolds.
Nucleophilic Aromatic Substitution (SNAr): A Contest of Electronegativity
Nucleophilic aromatic substitution is a powerful tool for the introduction of a wide range of nucleophiles onto the pyridine ring. In the case of 2-halo-5-nitropyridin-4-amines, the pyridine nitrogen and the strongly electron-withdrawing nitro group at the 5-position render the 2-position highly electrophilic and susceptible to nucleophilic attack.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. The rate-determining step is typically the initial attack of the nucleophile. Consequently, the reactivity of the halogen leaving group in SNAr reactions often follows the trend: F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
Based on this principle, 2-Chloro-5-nitropyridin-4-amine is expected to be more reactive than its bromo counterpart in SNAr reactions.
Palladium-Catalyzed Cross-Coupling: The Strength of the Carbon-Halogen Bond
In contrast to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are governed by a different set of principles. The key initial step in the catalytic cycle of these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.
The reactivity trend for halogens in this step is generally I > Br > Cl > F. This order is inversely correlated with the carbon-halogen bond strength; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.
Therefore, for palladium-catalyzed cross-coupling reactions, 2-Bromo-5-nitropyridin-4-amine is expected to be the more reactive substrate , often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro analogue.
A Senior Application Scientist's Guide to Alternatives for 2-Bromo-5-nitropyridin-4-amine: A Comparative Analysis for Modern Synthesis
Introduction: The Versatility and Challenges of a Key Heterocyclic Building Block
In the landscape of pharmaceutical and agrochemical development, functionalized pyridine scaffolds are of paramount importance. Among these, 2-Bromo-5-nitropyridin-4-amine stands out as a highly versatile building block, featuring three distinct points of potential modification: a reactive carbon-bromine bond ideal for metal-catalyzed cross-coupling, a nucleophilic amino group, and a pyridine ring activated for nucleophilic aromatic substitution (SNAr) by a potent electron-withdrawing nitro group.
However, reliance on a single building block can be limiting. Factors such as cost, availability, and the specific desired chemical transformation may necessitate the use of alternative reagents. The choice of the halogen atom at the 2-position, in particular, creates a fascinating dichotomy in reactivity that can be strategically exploited. This guide provides an in-depth, data-supported comparison of 2-Bromo-5-nitropyridin-4-amine with its chloro- and fluoro-analogs, offering researchers the insights needed to select the optimal reagent for their synthetic goals. We will explore the causal relationships between molecular structure and reactivity, providing validated protocols and a clear decision-making framework.
Core Reactivity Profile: A Tale of Two Pathways
The synthetic utility of 2-halo-5-nitropyridin-4-amines is dominated by two competing reaction pathways, with the choice of halogen serving as a critical control element.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination rely on the oxidative addition of the palladium catalyst into the carbon-halogen (C-X) bond. The efficiency of this step, which is often rate-determining, is inversely proportional to the C-X bond strength.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophile on the electron-deficient pyridine ring, forming a stabilized anionic intermediate (a Meisenheimer complex) before expelling the halide leaving group.[2] The reactivity here is governed by the halogen's ability to stabilize the intermediate through its inductive effect and its facility as a leaving group.
A Head-to-Head Comparison of Halogen Analogs
The seemingly subtle change from bromine to chlorine or fluorine at the 2-position profoundly alters the reagent's performance in these core reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling
The fundamental principle governing cross-coupling reactivity is the strength of the carbon-halogen bond. A weaker bond facilitates the initial, crucial oxidative addition step.
Bond Dissociation Energy (BDE) Trend: C-F > C-Cl > C-Br
This trend dictates the following reactivity profile:
-
2-Bromo-5-nitropyridin-4-amine (The Workhorse): The weaker C-Br bond makes this reagent highly reactive and often the substrate of choice for achieving high yields under mild conditions in both Suzuki and Buchwald-Hartwig reactions.[1][3]
-
2-Chloro-5-nitropyridin-4-amine (The Economic Choice): The stronger C-Cl bond renders this analog significantly less reactive.[1] However, substantial advancements in catalyst technology, particularly the development of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have enabled the efficient coupling of these more economical and readily available chloro-derivatives.[1] Reactions often require higher catalyst loadings, more specialized ligands, and higher temperatures.
-
2-Fluoro-5-nitropyridin-4-amine (The Recalcitrant Substrate): The C-F bond is exceptionally strong, making oxidative addition extremely difficult. This analog is generally considered unsuitable for standard palladium-catalyzed cross-coupling reactions.
A significant challenge in the Buchwald-Hartwig amination of 2-halopyridines is the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst. This is mitigated by using sterically hindered ligands that shield the metal center.[4]
Caption: The Suzuki-Miyaura catalytic cycle.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In a complete reversal of roles, the reactivity for SNAr is dominated by the electronegativity of the halogen, which stabilizes the key anionic intermediate.
Reactivity Trend: F > Cl > Br
-
2-Fluoro-5-nitropyridin-4-amine (The SNAr Champion): The high electronegativity of fluorine makes the C-F bond highly polarized and the attached carbon atom extremely electrophilic. This, combined with fluorine's competence as a leaving group in this context, makes the fluoro-analog the most reactive substrate for SNAr.
-
2-Chloro-5-nitropyridin-4-amine (The Balanced Performer): The chloro-derivative offers a good balance of reactivity for SNAr, often proceeding under milder conditions than its bromo counterpart.
-
2-Bromo-5-nitropyridin-4-amine (The Slower Alternative): While still activated by the nitro group and pyridine nitrogen, the lower electronegativity of bromine makes it the least reactive of the three for SNAr.[2][5]
The pyridine nitrogen and the para-nitro group work in concert to stabilize the negative charge in the Meisenheimer intermediate, making the 2-position highly susceptible to nucleophilic attack.[6]
Caption: The SNAr mechanism on an activated pyridine ring.
Practical Considerations and Data Summary
Choosing the right reagent involves a trade-off between reactivity, cost, and the specific transformation desired.
Data Summary Table
| Feature | 2-Fluoro-5-nitropyridin-4-amine | 2-Chloro-5-nitropyridin-4-amine | 2-Bromo-5-nitropyridin-4-amine |
| Reactivity in Cross-Coupling | Very Low | Moderate | High |
| Reactivity in SNAr | Very High | High | Moderate |
| Relative Cost | High | Low | Moderate |
| C-X Bond Energy (kcal/mol) | ~125 | ~96 | ~81 |
| Primary Application | SNAr | Large-Scale Cross-Coupling, SNAr | High-Yield Cross-Coupling |
Decision-Making Workflow
This workflow guides the selection process based on the primary synthetic objective.
Caption: Reagent selection workflow.
Validated Experimental Protocols
The following protocols are provided as self-validating systems, illustrating the practical differences in reagent handling and reaction conditions.
Protocol 4.1: Comparative Suzuki-Miyaura Coupling
This protocol compares the conditions necessary for coupling 2-bromo vs. 2-chloro analogs with a generic arylboronic acid.
| Parameter | Protocol for 2-Bromo-5-nitropyridin-4-amine | Protocol for 2-Chloro-5-nitropyridin-4-amine |
| Reagents | 2-Bromo-5-nitropyridin-4-amine (1.0 equiv), Arylboronic Acid (1.3 equiv), K₂CO₃ (2.5 equiv) | 2-Chloro-5-nitropyridin-4-amine (1.0 equiv), Arylboronic Acid (1.3 equiv), K₃PO₄ (2.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | None | XPhos (4.5 mol%) |
| Solvent | 1,4-Dioxane/H₂O (4:1), degassed | Toluene, anhydrous and degassed |
| Temperature | 90 °C | 110 °C |
| Time | 4-8 hours | 12-24 hours |
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask, add the halopyridine, arylboronic acid, and base under an argon or nitrogen atmosphere.
-
Catalyst Addition: Add the specified palladium source and ligand (for the chloro-protocol).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the required time, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The more challenging oxidative addition of the C-Cl bond necessitates a more sophisticated catalyst system (Pd₂(dba)₃/XPhos) and a stronger base (K₃PO₄) at a higher temperature to achieve comparable yields to the more reactive bromo-analog.[1]
Protocol 4.2: General Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for all three analogs, but reaction times and temperatures will vary (Fluoro < Chloro < Bromo).
Materials:
-
2-Halo-5-nitropyridin-4-amine (1.0 equiv)
-
Nucleophile (e.g., secondary amine, alkoxide, thiol) (1.2-1.5 equiv)
-
Base (if required, e.g., K₂CO₃, DIPEA) (2.0 equiv)
-
Solvent (e.g., DMF, DMSO, NMP)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the 2-halopyridine in the chosen solvent.
-
Addition: Add the base (if used), followed by the dropwise addition of the nucleophile at room temperature.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the halide and nucleophile. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, recrystallize or purify by column chromatography.
Causality: The reaction's driving force is the formation of the stabilized Meisenheimer complex. A more electronegative halogen (F > Cl > Br) enhances the electrophilicity of the reaction site, accelerating the initial nucleophilic attack and leading to faster reaction rates.[2]
Senior Application Scientist's Summary & Recommendations
The choice between 2-bromo-, 2-chloro-, and 2-fluoro-5-nitropyridin-4-amine is not a matter of one being universally "better," but of selecting the right tool for the specific synthetic task.
-
For Versatility and High Reactivity in Cross-Coupling: 2-Bromo-5-nitropyridin-4-amine remains the gold standard. It provides excellent results under relatively mild conditions with a wide range of standard catalysts, making it ideal for discovery chemistry and complex molecule synthesis.
-
For Cost-Effective, Large-Scale Cross-Coupling: 2-Chloro-5-nitropyridin-4-amine is the superior choice. While it requires investment in process optimization to identify the right advanced catalyst system and conditions, the significant cost savings on the starting material are compelling for scale-up campaigns.
-
For Selective Nucleophilic Aromatic Substitution: 2-Fluoro-5-nitropyridin-4-amine is the reagent of choice. Its exceptional reactivity in SNAr, coupled with its inertness to cross-coupling conditions, allows for clean, selective functionalization via nucleophilic displacement without the risk of competing palladium-catalyzed side reactions.
By understanding the fundamental principles that dictate the reactivity of these analogs, researchers can move beyond a one-size-fits-all approach and strategically leverage the unique properties of each building block to accelerate their research and development efforts.
References
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
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(2-Bromo-5-nitropyridin-4-yl)amine. ChemBK. [Link]
-
2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2. PubChem. [Link]
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A Researcher's Guide to Navigating the Synthetic Landscape of Aminobromonitropyridines: A Comparative Analysis
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1] Among the vast array of pyridine-based building blocks, aminobromonitropyridines stand out as exceptionally versatile intermediates. The strategic placement of an amino, a bromo, and a nitro group creates a trifecta of reactive sites, enabling complex molecular architectures, particularly in the synthesis of targeted therapies like kinase inhibitors.[1]
However, the utility of these reagents is dictated by the specific arrangement of these functional groups. Isomeric variations lead to profound differences in synthetic accessibility and chemical reactivity. This guide provides an in-depth comparative analysis of 2-Bromo-5-nitropyridin-4-amine and its key isomers, offering field-proven insights and experimental data to help researchers select the optimal building block and anticipate its chemical behavior.
The Isomeric Field: A Structural and Electronic Overview
The reactivity of any substituted pyridine is governed by the interplay of the electron-withdrawing ring nitrogen and the electronic nature of its substituents. The amino group is a powerful electron-donating group, activating the ring, while the nitro group is strongly electron-withdrawing, deactivating it. The bromine atom acts primarily as an inductive electron-withdrawer but can donate electron density through resonance. The relative positions of these groups dictate the molecule's overall electronic profile and, consequently, its reaction pathways.
Below are the structures of the key isomers discussed in this guide.
Caption: Key isomers of aminobromonitropyridine.
Comparative Synthesis: Pathways, Yields, and Regioselectivity
The synthesis of a specific isomer is a lesson in strategic functionalization. The order of bromination, nitration, and amination reactions is critical, as the existing substituents direct the position of the incoming group.
Synthesis of 2-Amino-5-bromo-3-nitropyridine: This common isomer is typically prepared in a two-step sequence starting from the readily available 2-aminopyridine.[2]
-
Bromination: Electrophilic bromination of 2-aminopyridine occurs preferentially at the 5-position, which is para to the activating amino group.
-
Nitration: The subsequent nitration of 2-amino-5-bromopyridine is directed by the amino group to the 3-position. This step requires careful temperature control to minimize the formation of byproducts.[1][2]
Synthesis of 2-Bromo-5-nitropyridin-4-amine: The synthesis of this isomer requires a different strategy, often starting with a di-halogenated pyridine.
-
Ammoniation: A common route involves the selective nucleophilic aromatic substitution (SNAr) on 2,4-dibromo-5-nitropyridine.[3] The bromine at the 4-position is more activated towards nucleophilic attack than the bromine at the 2-position in this specific substrate, allowing for regioselective displacement by ammonia.
Synthesis of 2-Amino-3-bromo-5-nitropyridine: This isomer's synthesis highlights how a different starting material changes the outcome.
-
Bromination of 2-amino-5-nitropyridine: Starting with 2-amino-5-nitropyridine, electrophilic bromination is directed by the powerful amino group to the ortho position (C3), yielding the desired product.[4]
The choice of synthetic route is a critical decision based on starting material cost, scalability, and the challenges of purification. For instance, the nitration of aminobromopyridines can often lead to mixtures of isomers that are challenging to separate, impacting the overall yield and purity of the desired product.[5]
| Parameter | 2-Bromo-5-nitropyridin-4-amine | 2-Amino-5-bromo-3-nitropyridine | 2-Amino-3-bromo-5-nitropyridine |
| Typical Starting Material | 2,4-Dibromo-5-nitropyridine | 2-Aminopyridine | 2-Amino-5-nitropyridine |
| Key Transformation | Nucleophilic Ammoniation (SNAr) | Electrophilic Bromination & Nitration | Electrophilic Bromination |
| Reported Yield | ~95% (for ammoniation step)[3] | 78-85% (for nitration step)[1] | Good (not quantified in source)[4] |
| Primary Challenge | Synthesis of the di-bromo precursor. | Controlling regioselectivity during nitration; potential for isomer formation.[5] | Availability of the starting nitropyridine. |
Reactivity Showdown: The Decisive Role of Substituent Position
The most significant difference between these isomers in synthetic applications is the reactivity of the bromine atom in nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone reaction for introducing further complexity into the pyridine scaffold.
The reactivity in SNAr is dictated by two main factors:
-
Position Relative to Ring Nitrogen: The pyridine nitrogen is electron-withdrawing and can stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during nucleophilic attack. This stabilization is most effective when the attack occurs at the 2- or 4-positions (ortho or para to the nitrogen).[6][7]
-
Activation by Other Substituents: A strong electron-withdrawing group, like a nitro group, positioned ortho or para to the leaving group, will further stabilize the Meisenheimer complex and accelerate the reaction.
Sources
A Senior Application Scientist's Guide to the NMR Characterization of 2-Bromo-5-nitropyridin-4-amine and its Reaction Products
For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of progress. 2-Bromo-5-nitropyridin-4-amine is a versatile building block, a chameleon of a molecule, whose reactivity allows for the synthesis of a diverse array of substituted pyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for navigating the transformations of this scaffold, providing a detailed roadmap of the molecular architecture of both the starting material and its progeny.
This guide eschews a rigid, templated approach. Instead, it offers an in-depth, field-proven perspective on the NMR characterization of 2-Bromo-5-nitropyridin-4-amine and its reaction products. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedural instruction but a self-validating system for generating high-quality, reproducible data.
The Crucial First Look: NMR Characterization of 2-Bromo-5-nitropyridin-4-amine
Understanding the starting material is paramount. The NMR spectrum of 2-Bromo-5-nitropyridin-4-amine provides the baseline against which all subsequent reaction products will be compared. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating amino group, creates a distinct electronic environment within the pyridine ring, leading to a predictable yet informative NMR fingerprint.
Predicted ¹H NMR Spectral Features (in CDCl₃):
The pyridine ring of 2-Bromo-5-nitropyridin-4-amine has two protons.
-
H-3: This proton is expected to appear as a singlet. The adjacent bromine at C-2 and the amino group at C-4 will influence its chemical shift.
-
H-6: This proton is also expected to be a singlet and will be significantly downfield-shifted due to the strong electron-withdrawing effect of the adjacent nitro group at C-5.
Predicted ¹³C NMR Spectral Features (in CDCl₃):
The ¹³C NMR spectrum will display five distinct signals for the pyridine ring carbons, with their chemical shifts heavily influenced by the attached functional groups. Quaternary carbons (C-2, C-4, and C-5) will typically have lower intensities compared to the protonated carbons.
Navigating Chemical Transformations: A Comparative NMR Analysis of Reaction Products
The true utility of 2-Bromo-5-nitropyridin-4-amine lies in its reactivity. The bromine atom at the 2-position is a versatile handle for a variety of cross-coupling and substitution reactions. Here, we will explore the expected NMR spectral changes upon subjecting our starting material to three common synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, allowing for the introduction of aryl or vinyl substituents at the 2-position.
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for the Suzuki-Miyaura coupling of 2-Bromo-5-nitropyridin-4-amine.
Comparative NMR Analysis: Before and After Suzuki Coupling
The most significant change in the NMR spectrum will be the disappearance of the C-Br bond and the appearance of signals corresponding to the newly introduced aryl group.
| NMR Feature | 2-Bromo-5-nitropyridin-4-amine (Starting Material) | 2-Aryl-5-nitropyridin-4-amine (Product) | Rationale for Change |
| ¹H NMR | Singlet for H-3 | Singlet for H-3 (may shift slightly) | The electronic environment of H-3 is altered by the new aryl group at the adjacent C-2 position. |
| Singlet for H-6 | Singlet for H-6 (may shift slightly) | The new substituent at C-2 can have a through-space or electronic effect on H-6. | |
| - | New signals in the aromatic region (typically δ 7.0-8.0 ppm) | Appearance of protons from the newly introduced aryl ring. | |
| ¹³C NMR | Signal for C-2 attached to Bromine | Signal for C-2 now attached to an aryl group (significant shift) | The carbon attached to the electronegative bromine will have a different chemical shift compared to when it is part of a biaryl system. |
| - | New signals corresponding to the carbons of the aryl group | Introduction of the new substituent. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, this time for the formation of C-N bonds, enabling the synthesis of diaminopyridine derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a similar substrate, 2-Amino-5-bromo-4-methylpyridine, involves the following steps[3]:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-Amino-5-bromo-4-methylpyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like dppp (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous toluene, followed by the amine coupling partner (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Comparative NMR Analysis: Before and After Buchwald-Hartwig Amination
The key spectral changes will involve the replacement of the bromine atom with a new amino group, leading to a more electron-rich pyridine ring.
| NMR Feature | 2-Bromo-5-nitropyridin-4-amine (Starting Material) | N²-Substituted-5-nitropyridine-2,4-diamine (Product) | Rationale for Change |
| ¹H NMR | Singlet for H-3 | Singlet for H-3 (significant upfield shift) | The strongly electron-donating amino group at C-2 will shield the adjacent H-3 proton. |
| Singlet for H-6 | Singlet for H-6 (upfield shift) | The overall increase in electron density on the ring will shield H-6. | |
| - | New signals corresponding to the protons of the introduced amine substituent and a new N-H proton (if applicable). | Appearance of the new substituent. | |
| ¹³C NMR | Signal for C-2 attached to Bromine | Signal for C-2 now attached to Nitrogen (significant upfield shift) | The carbon attached to nitrogen will be more shielded compared to the carbon attached to bromine. |
| - | New signals from the carbons of the amine substituent. | Introduction of the new substituent. |
Nucleophilic Aromatic Substitution (SNAAr): A Classic Transformation
The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic aromatic substitution, where the bromine atom can be displaced by a variety of nucleophiles.
Logical Relationship: SNAr Reaction
Caption: The stepwise mechanism of a nucleophilic aromatic substitution reaction on 2-Bromo-5-nitropyridin-4-amine.
Comparative NMR Analysis: Before and After SNAr with Methoxide
Let's consider the reaction with sodium methoxide as a representative example.
| NMR Feature | 2-Bromo-5-nitropyridin-4-amine (Starting Material) | 2-Methoxy-5-nitropyridin-4-amine (Product) | Rationale for Change |
| ¹H NMR | Singlet for H-3 | Singlet for H-3 (upfield shift) | The methoxy group is more electron-donating than bromine, leading to increased shielding. |
| Singlet for H-6 | Singlet for H-6 (slight upfield shift) | The change at C-2 has a smaller effect on the more distant H-6. | |
| - | A new singlet around δ 3.9-4.1 ppm for the methoxy protons. | Appearance of the new methoxy group. | |
| ¹³C NMR | Signal for C-2 attached to Bromine | Signal for C-2 now attached to Oxygen (significant downfield shift) | Oxygen is more electronegative than bromine, causing a downfield shift of the attached carbon. |
| - | A new signal for the methoxy carbon around δ 55-60 ppm. | Introduction of the new substituent. |
Experimental Protocols for NMR Data Acquisition
To ensure the acquisition of high-quality, interpretable NMR data, the following standardized protocol is recommended.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the potential for solvent-induced shifts.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans (NS): 8-16 scans for routine analysis. More scans may be needed for dilute samples.
-
Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient for pyridine derivatives.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.
Conclusion
The structural characterization of 2-Bromo-5-nitropyridin-4-amine and its reaction products by NMR spectroscopy is a powerful and essential component of modern drug discovery and development. By understanding the fundamental principles of how substituents influence the NMR spectra of the pyridine ring, and by employing standardized, robust experimental protocols, researchers can confidently navigate the synthetic transformations of this versatile building block. This guide provides a framework for the logical interpretation of NMR data in this context, empowering scientists to make informed decisions and accelerate their research endeavors.
References
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Reactivity comparison of bromo vs iodo pyridines in cross-coupling
An In-Depth Guide to the Comparative Reactivity of Bromo- vs. Iodo-pyridines in Cross-Coupling Reactions
Introduction: The Central Role of Halopyridines in Synthesis
Pyridines are fundamental heterocyclic scaffolds ubiquitous in pharmaceuticals, agrochemicals, and materials science. The functionalization of the pyridine ring is therefore a cornerstone of modern synthetic chemistry. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. The choice of the halide on the pyridine substrate—typically iodine, bromine, or chlorine—is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy.
This guide provides a detailed comparison of the reactivity of iodo-pyridines and bromo-pyridines, the two most commonly employed substrates in cross-coupling. We will explore the fundamental chemical principles governing their reactivity, analyze their performance in key transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide practical, data-driven insights to guide researchers in selecting the optimal substrate for their specific synthetic challenges.
Fundamental Properties: The Carbon-Halogen Bond
The difference in reactivity between iodo- and bromo-pyridines is rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy (BDE). This fundamental difference is the primary driver for the generally observed higher reactivity of iodo-pyridines in the rate-determining step of most cross-coupling cycles: oxidative addition.
| Property | C-I Bond | C-Br Bond | Implication for Reactivity |
| Average Bond Energy (kcal/mol) | ~57 | ~70 | The weaker C-I bond is more easily cleaved during oxidative addition, leading to faster reaction rates.[1][2] |
| Polarizability | Higher | Lower | The greater polarizability of iodine facilitates interaction with the soft palladium(0) catalyst. |
| Leaving Group Ability | Excellent | Good | Iodide is a better leaving group than bromide, which can influence the mechanism and rate of oxidative addition. |
The Mechanistic Heart of the Matter: Oxidative Addition
Oxidative addition is the initial, and often rate-limiting, step in the catalytic cycle where the palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine. The facility of this step is directly correlated with the C-X bond energy. Consequently, the oxidative addition to a C-I bond is almost always faster than to a C-Br bond.
Interestingly, kinetic and computational studies have revealed that the mechanism of oxidative addition can differ between iodo- and bromo-pyridines.[3]
-
Iodo-pyridines typically react via a classical concerted mechanism , where the C-I bond cleavage and formation of two new bonds to palladium occur simultaneously through a three-centered transition state.[3]
-
Bromo-pyridines (and chloro-pyridines), especially in electron-deficient systems like pyridines, can proceed through an alternative SNAr-type (nucleophilic aromatic substitution) mechanism .[3][4] In this pathway, the palladium complex first attacks the carbon atom, leading to a charge-separated intermediate before the bromide ion is expelled. This mechanistic divergence is a key reason for the significant rate difference.
Caption: Divergent oxidative addition mechanisms for iodo- and bromo-pyridines.
Comparative Reactivity in Key Cross-Coupling Reactions
The general reactivity trend I > Br >> Cl holds true across the most common palladium-catalyzed cross-coupling reactions.[5][6] However, the practical implications of this trend vary depending on the specific reaction.
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C-C bonds. The higher reactivity of iodo-pyridines allows for coupling under milder conditions (e.g., lower temperatures, less active catalysts) compared to their bromo- counterparts.
| Feature | Iodo-Pyridines | Bromo-Pyridines |
| Reaction Conditions | Milder (often room temp to 80 °C) | More forcing (typically >80 °C) |
| Catalyst Loading | Can often be performed with lower catalyst loading. | May require higher catalyst loading or more active catalysts/ligands. |
| Selectivity in Polyhalogenated Systems | Excellent for selective coupling at the iodine position over bromine or chlorine.[7] | Can be used as the less reactive partner in sequential couplings after an iodo- or triflate- position has reacted.[8] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol demonstrates the selective coupling to an iodo-position in the presence of a bromo-position.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-iodopyridine (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Solvent: Add 5 mL of a 10:1 mixture of toluene and water.
-
Reaction: Stir the mixture vigorously at 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours, showing consumption of the starting material and formation of 2-bromo-5-(4-methoxyphenyl)pyridine, with minimal formation of the di-coupled product.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between sp² carbons and terminal alkynes. The difference in reactivity between C-I and C-Br bonds is particularly pronounced in this reaction, making it an outstanding tool for selective functionalization.[9][10] The coupling to an aryl iodide can often be achieved at room temperature, conditions under which the aryl bromide is largely unreactive.[10]
| Feature | Iodo-Pyridines | Bromo-Pyridines |
| Reactivity | Highly reactive, often at room temperature.[10] | Significantly less reactive, requiring elevated temperatures. |
| Selectivity | The C-I bond can be coupled with exceptionally high selectivity over C-Br bonds on the same pyridine ring.[9][11] | Can be coupled in a second step under more forcing conditions after initial coupling at the iodo-position. |
Experimental Protocol: Regioselective Sonogashira Coupling of 2-Bromo-4-iodopyridine
This protocol is designed to achieve mono-alkynylation exclusively at the highly reactive 4-iodo position.[9]
-
Setup: In a Schlenk flask under argon, dissolve 2-bromo-4-iodopyridine (1.0 mmol, 1.0 eq) in 5 mL of anhydrous THF.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add triethylamine (Et₃N, 3.0 mmol, 3.0 eq) followed by the slow, dropwise addition of phenylacetylene (1.1 mmol, 1.1 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The selective formation of 2-bromo-4-(phenylethynyl)pyridine should be observed, typically reaching completion in 1-3 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to yield the desired product.
C. Buchwald-Hartwig Amination
This reaction forms C-N bonds and is crucial for the synthesis of many pharmaceuticals. The reactivity trend remains consistent, with iodo-pyridines generally providing higher yields and faster reaction rates than bromo-pyridines under identical conditions.[12] The choice of ligand and base is particularly critical in this reaction to overcome potential inhibition by the pyridine nitrogen.[13]
| Feature | Iodo-Pyridines | Bromo-Pyridines |
| Reaction Rate | Faster, allowing for lower reaction temperatures or shorter reaction times. | Slower, often requiring more forcing conditions or more active (and expensive) catalyst systems. |
| Substrate Scope | Generally provides a broader substrate scope with challenging amines due to the milder conditions required. | Can be less effective with sterically hindered or electron-poor amines. |
| Selectivity | In dihalopyridines, amination occurs preferentially at the iodo- position.[12] | The less reactive partner in sequential aminations. |
Practical Considerations and Decision-Making
While iodo-pyridines are more reactive, bromo-pyridines offer distinct advantages that make them highly valuable in many synthetic contexts. The choice between them is a strategic decision based on several factors.
Caption: Decision workflow for selecting a bromo- or iodo-pyridine substrate.
Choose Iodo-Pyridine when:
-
High reactivity is required: For sluggish coupling partners or when trying to minimize reaction temperature and time.
-
Mild conditions are essential: To preserve sensitive functional groups elsewhere in the molecule.
-
Selective mono-functionalization is needed: When a bromo- or chloro- substituent on the same ring must remain untouched for a subsequent transformation.
Choose Bromo-Pyridine when:
-
Cost and availability are primary concerns: Bromo-pyridines are generally less expensive and more widely available from commercial suppliers.
-
Sequential cross-coupling is the goal: They are the ideal "less reactive" handle. A synthetic route can be designed to first couple a more reactive group (like an iodide or triflate) and then, in a subsequent step under different conditions, couple the bromide.
-
Substrate stability is a factor: Bromo-pyridines are typically more stable to storage and handling than their iodo- counterparts, which can be light-sensitive.
Conclusion
The choice between a bromo- and an iodo-pyridine is a nuanced decision that extends beyond simple reactivity trends. While iodo-pyridines offer the advantage of rapid reaction rates and mild conditions, bromo-pyridines provide a cost-effective and stable alternative that unlocks powerful strategies for iterative and sequential cross-coupling. A thorough understanding of the mechanistic underpinnings of their reactivity, particularly the oxidative addition step, empowers researchers to make informed decisions, optimize reaction conditions, and design more efficient and elegant synthetic routes toward complex molecular targets.
References
- Google. (n.d.). Google Search.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Palladium(0) Complex with a Specific Monodentate Ligand. Journal of the American Chemical Society, 129(25), 7858–7865.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). Sonogashira Coupling of 2-Bromo-4-iodopyridine. Technical Support Center.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Luo, G., Chen, L., & Dubinina, G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(25), 8785-8788.
- Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
- Request PDF. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 4(17), 2973–2976.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Saha, A., & Ranu, B. C. (2014). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 19(1), 123-143.
- Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6347.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic & Biomolecular Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- ResearchGate. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
- NIH. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond.
- Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. (n.d.).
- Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- The Chemical Report. (n.d.). Palladium Atoms Team Up for Oxidative Additions.
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- PMC. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
- UC Merced. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations.
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Bromo-5-nitropyridin-4-amine in Synthesis
Introduction: The Strategic Value of a Niche Building Block
In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold is a cornerstone, present in approximately 20% of the top 200 commercial drugs.[1] The strategic introduction of functional groups onto this heterocycle is a critical exercise in molecular design, directly influencing efficacy, selectivity, and pharmacokinetic properties. 2-Bromo-5-nitropyridin-4-amine (CAS No. 84487-15-0) has emerged as a highly valuable, albeit specialized, building block. Its unique arrangement of an amine, a nitro group, and a bromine atom on a pyridine core offers medicinal chemists a versatile platform for constructing complex, multi-substituted molecules. The electron-withdrawing nitro group activates the ring for nucleophilic substitution, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, data-driven analysis of the cost-effectiveness of employing 2-Bromo-5-nitropyridin-4-amine in synthesis. We will move beyond a simple price-per-gram comparison to evaluate its performance against alternative synthetic strategies, considering factors such as reaction yield, process complexity, and the cost of downstream purification. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions about reagent selection, optimizing both chemical efficiency and budgetary constraints.
Physicochemical Profile and Synthetic Utility
2-Bromo-5-nitropyridin-4-amine is a solid with a molecular weight of 218.01 g/mol .[2] Its structure is primed for sequential, regioselective functionalization, which is the primary driver of its utility.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group, coupled with the pyridine nitrogen, makes the C2 position (halide-bearing) highly susceptible to nucleophilic attack. This allows for the displacement of the bromide by a wide range of nucleophiles.
-
Cross-Coupling Reactions: The C-Br bond is a classic handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing another site for functionalization (e.g., acylation, alkylation, or diazotization). This latent amino group is a key strategic element in multi-step syntheses.
Part 1: The Direct Cost - A Market Snapshot
The acquisition cost of a starting material is the most immediate factor in any cost-effectiveness calculation. The price of 2-Bromo-5-nitropyridin-4-amine is influenced by purity, quantity, and supplier. A survey of major chemical suppliers provides a baseline for its market value.
| Supplier | CAS Number | Purity | Quantity | Estimated Price (USD) | Price per Gram (USD) |
| Various Suppliers | 84487-15-0 | >97% | 1 g | $50 - $120 | $50.00 - $120.00 |
| Various Suppliers | 84487-15-0 | >97% | 5 g | $200 - $450 | $40.00 - $90.00 |
| Various Suppliers | 84487-15-0 | >97% | 25 g | $750 - $1,500 | $30.00 - $60.00 |
Note: Prices are estimates based on publicly available catalog data and are subject to change. Bulk pricing will be significantly lower.
The relatively high cost per gram for research quantities underscores that this is a specialized reagent. Its cost-effectiveness is therefore not predicated on being the cheapest starting material, but on its ability to streamline synthetic routes, improve yields, and reduce the number of steps required to reach a complex target.
Part 2: The Alternatives - Building the Target from Simpler Precursors
The primary alternative to using 2-Bromo-5-nitropyridin-4-amine is to construct the substituted pyridine ring from simpler, less expensive precursors. A common strategy involves the nitration and subsequent functionalization of a more basic aminopyridine. Let's consider the synthesis of a hypothetical target molecule, 4-(Alkylamino)-5-nitro-2-(aryl)pyridine , to compare the routes.
Route A: Using 2-Bromo-5-nitropyridin-4-amine. Route B: A de novo synthesis starting from 2-Amino-4-bromopyridine.
Below is a visualization of these competing synthetic workflows.
Caption: Comparative workflows for synthesizing a substituted pyridine.
Part 3: Experimental Protocols and Performance Data
A direct comparison requires examining the experimental realities of each route. The trustworthiness of a synthetic plan rests on reproducible, high-yielding protocols.
Protocol for Route A: Suzuki Coupling
This protocol demonstrates the direct utility of the target reagent.
Step 1: Synthesis of 4-Amino-5-nitro-2-arylpyridine
-
To a degassed solution of 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a 2:1 mixture of DME and water, add sodium carbonate (2.5 eq).
-
Heat the mixture to 90 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Yields for Suzuki couplings on this scaffold are typically reported in the range of 70-95% . The primary cost drivers are the palladium catalyst and the purification solvents.
Protocol for Route B: De Novo Synthesis
This route begins with a cheaper starting material but introduces significant challenges.
Step 1: Nitration of 2-Amino-4-bromopyridine [3]
-
Cool a flask containing concentrated sulfuric acid to below 0 °C in an ice-salt bath.
-
Slowly add 2-Amino-4-bromopyridine (1.0 eq) while maintaining the low temperature.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, also at a low temperature.
-
Add the nitrating mixture dropwise to the solution of the pyridine, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NH₄OH or NaOH) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry.
Step 2: Isomer Separation
-
The crude solid is a mixture of the desired 2-amino-4-bromo-5-nitropyridine and the undesired 2-amino-4-bromo-3-nitropyridine isomer.
-
Separation requires extensive column chromatography, often with specialized solvent systems to achieve baseline separation due to the similar polarity of the isomers.[3]
Expected Outcome: The nitration step is notoriously difficult to control. Yields of the desired 5-nitro isomer can be low, often less than 40% , with a significant portion being the unwanted 3-nitro isomer.[4] The subsequent purification step is material and labor-intensive, representing a significant "hidden cost."
Part 4: A Head-to-Head Cost-Effectiveness Evaluation
To quantify the comparison, let's analyze the cost to produce 10 mmol of a key intermediate, 4-Amino-5-nitro-2-(4-methoxyphenyl)pyridine .
| Factor | Route A (Using 2-Bromo-5-nitropyridin-4-amine) | Route B (De Novo Synthesis) | Causality and Expert Analysis |
| Primary Starting Material | 2-Bromo-5-nitropyridin-4-amine | 2-Amino-4-bromopyridine | Route B starts with a much cheaper bulk chemical. However, this initial advantage is often misleading. |
| Key Reagents | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | H₂SO₄, fuming HNO₃ | The cost of the palladium catalyst in Route A is significant, but its high efficiency (low loading) mitigates this. Route B's reagents are cheap but require specialized handling (fuming acids). |
| Typical Yield | ~85% (for the coupling step) | ~35% (for the desired 5-nitro isomer after nitration and separation) | This is the critical differentiator. The poor regioselectivity and yield of the nitration step in Route B drastically increase the amount of starting material required for the same output. |
| Number of Steps | 1 (to the key intermediate) | 2 (Nitration + Separation) | Route A offers a more convergent and streamlined process, saving significant time and labor. |
| Purification Complexity | Standard column chromatography. | Extensive, difficult column chromatography to separate isomers. | The isomer separation in Route B is a major bottleneck, consuming large volumes of solvent and silica gel, and requiring significant analyst time. This is a substantial, often underestimated, operational cost. |
| Waste Generation | Used catalyst, solvents, inorganic salts. | Acidic/basic aqueous waste, mixed solvent fractions from chromatography. | Route B generates a more complex and voluminous waste stream due to the neutralization and extensive chromatography, increasing disposal costs. |
| Calculated Cost-per-Mole | Moderately High | Very High | When factoring in the low yield and intensive purification of Route B, the effective cost to produce the desired intermediate far exceeds that of Route A, despite the high initial price of 2-Bromo-5-nitropyridin-4-amine. |
graph TD { subgraph "Cost-Effectiveness Logic" A[High Reagent Cost\n(2-Bromo-5-nitropyridin-4-amine)] --> B{High Yield & Regioselectivity}; B --> C[Fewer Steps & Simple Purification]; C --> D[Lower Labor & Solvent Cost]; D --> E[Cost-Effective for Complex Targets ];F[Low Reagent Cost\n(2-Amino-4-bromopyridine)] --> G{Low Yield & Poor Regioselectivity}; G --> H[Multiple Steps & Difficult Purification]; H --> I[Higher Labor & Solvent Cost]; I --> J[**Cost-Inhibitive Despite Cheap Start**]; end style E fill:#D4EDDA,stroke:#28A745,stroke-width:2px,fontcolor:#202124 style J fill:#F8D7DA,stroke:#DC3545,stroke-width:2px,fontcolor:#202124
}
Caption: Logical flow of cost-effectiveness determination.
Conclusion and Authoritative Recommendations
While a superficial glance at catalog prices might suggest that 2-Bromo-5-nitropyridin-4-amine is an expensive reagent, a comprehensive analysis reveals a different story. Its cost-effectiveness lies in its ability to circumvent problematic, low-yielding, and labor-intensive synthetic steps.
2-Bromo-5-nitropyridin-4-amine is the recommended, cost-effective choice when:
-
The target molecule is of high value , such as in late-stage pharmaceutical development, where reliability and speed are paramount.
-
Regioselectivity is critical and cannot be easily controlled through other methods.
-
Minimizing process steps and development time is a primary objective. The streamlined nature of syntheses using this building block reduces labor costs and accelerates project timelines.
Alternative de novo syntheses should be considered only when:
-
The required scale is extremely large (multi-kilogram), and a dedicated process optimization campaign can be undertaken to improve the yield and separation of the nitration step.
-
The final product is a low-cost commodity, and the high initial investment in process development can be amortized over a long production run.
For the vast majority of researchers and scientists in drug development, the strategic use of pre-functionalized, high-value building blocks like 2-Bromo-5-nitropyridin-4-amine represents a more efficient and ultimately more economical approach to the synthesis of complex pyridine derivatives. The upfront cost is an investment in yield, purity, and speed, which are the true drivers of value in research and development.
References
- Benchchem. A Mechanistic Showdown: Dissecting Pyridine Functionalization Methodologies.
- Maity, P., & Mandal, S. (Year). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- MOLBASE. 2-Bromo-5-nitropyridin-4-amine price & availability.
- Benchchem. Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
- Knochel, P., et al. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition.
- McNally, A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
- Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- ECHEMI. 84487-15-0, 2-BROMO-5-NITROPYRIDIN-4-AMINE Formula.
- ResearchGate. An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
Sources
A Senior Application Scientist's Guide to Greener Synthesis of 2-Bromo-5-nitropyridin-4-amine
This guide provides a comparative analysis of synthetic routes to 2-Bromo-5-nitropyridin-4-amine, a valuable building block in pharmaceutical and agrochemical research. We will move beyond a mere recitation of procedures to dissect the rationale behind greener alternatives, offering researchers and drug development professionals a robust framework for incorporating sustainable practices into their workflows.
The Challenge with the Conventional Path: A Legacy of Harsh Reagents and Poor Atom Economy
The traditional synthesis of 2-Bromo-5-nitropyridin-4-amine from 4-aminopyridine is a two-step process involving nitration followed by bromination. While effective, this route is fraught with environmental and safety concerns inherent to classic electrophilic aromatic substitution on pyridine rings.
The pyridine nucleus, being electron-deficient, requires forceful conditions for substitution. The nitrogen atom is readily protonated by strong acids, further deactivating the ring towards electrophilic attack.[1] This necessitates the use of potent and often hazardous reagents, leading to significant waste generation.
Conventional Synthesis Workflow
Below is a representative workflow for the traditional synthesis, notorious for its use of corrosive acids and hazardous bromine.
Caption: Conventional synthesis of 2-Bromo-5-nitropyridin-4-amine.
Greener Alternatives: A Paradigm Shift in Pyridine Functionalization
The principles of green chemistry compel us to seek alternatives that are safer, more efficient, and generate less waste.[2] For the synthesis of 2-Bromo-5-nitropyridin-4-amine, this involves re-evaluating both the nitration and bromination steps.
Alternative 1: Safer Bromination with N-Bromosuccinimide (NBS)
A significant improvement in the safety and handling of the bromination step can be achieved by replacing liquid bromine with N-Bromosuccinimide (NBS).[3][4] NBS is a solid reagent that provides a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and fewer side products.[5]
Causality of Greener Choice: The primary driver for using NBS is the mitigation of the significant hazards associated with liquid bromine, which is highly corrosive, toxic, and has a high vapor pressure.[5] NBS is a crystalline solid, making it easier and safer to handle and weigh.[3] While the atom economy of NBS is lower than that of Br₂, the reduction in risk and the use of less hazardous solvents often make it a preferable choice.[6]
Alternative 2: Cleaner Nitration with Dinitrogen Pentoxide (N₂O₅)
The conventional mixed-acid nitration generates a large amount of acidic waste. Dinitrogen pentoxide (N₂O₅) offers a cleaner alternative as a powerful nitrating agent that can be used in organic solvents.[7] This method avoids the use of sulfuric acid, significantly reducing the generation of acidic waste.[8]
Causality of Greener Choice: N₂O₅ acts as a source of the nitronium ion (NO₂⁺) without the need for a strong acid catalyst. The reaction of N₂O₅ with water produces nitric acid, making the workup simpler and the waste stream less hazardous than the mixed-acid protocol.[9] The use of an organic solvent also allows for better control over the reaction conditions and can improve the solubility of the substrate.
Alternative 3: The Future is Flow - Continuous Flow Synthesis
For reactions that are highly exothermic and involve hazardous reagents, such as nitration, continuous flow chemistry offers a transformative approach to safety and efficiency.[10][11] By performing the reaction in a microreactor, the reaction volume is kept small, and heat transfer is highly efficient, preventing the formation of hot spots and reducing the risk of runaway reactions.[12]
Causality of Greener Choice: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[10] The enhanced safety profile allows for the use of more reactive reagents in a controlled manner. Furthermore, continuous flow systems can be automated, leading to greater reproducibility and the potential for streamlined scale-up.[10]
Caption: Workflow of greener alternatives for the synthesis.
Comparative Performance Data
| Parameter | Conventional Method | Greener Batch Method (N₂O₅ & NBS) | Continuous Flow Method (Conceptual) |
| Nitrating Agent | HNO₃ / H₂SO₄ | N₂O₅ in CH₂Cl₂ | HNO₃ / H₂SO₄ (in flow) |
| Brominating Agent | Liquid Br₂ in Acetic Acid | NBS in Acetonitrile | Electrophilic Bromine Source (in flow) |
| Typical Yield | 40-50% (overall) | 60-70% (overall) | >80% (overall) |
| Reaction Time | 12-24 hours | 6-12 hours | < 1 hour residence time |
| Temperature | 0-100 °C | 0-50 °C | 25-150 °C (precise control) |
| Key Safety Hazards | Highly corrosive acids, toxic and volatile Br₂, exothermic reactions | N₂O₅ is a strong oxidizer, NBS is an irritant | Minimized due to small reaction volumes and enhanced heat transfer |
| Waste Stream | Large volumes of acidic waste, halogenated organic waste | Reduced acid waste, succinimide byproduct | Minimal waste, potential for solvent recycling |
| Estimated E-Factor * | 25-50 | 10-20 | <10 |
*E-Factor (kg waste / kg product) is estimated based on typical lab-scale procedures and includes solvents, reagents, and workup materials.[13][14]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Bromo-5-nitropyridin-4-amine
Step 1: Nitration of 4-aminopyridine
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0 °C using an ice bath.
-
Slowly and portion-wise, add 4-aminopyridine (9.4 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL, 0.12 mol) to concentrated sulfuric acid (20 mL) in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-aminopyridine over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the solution with a 40% aqueous sodium hydroxide solution until pH 8-9, keeping the temperature below 20 °C.
-
Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry to yield 4-amino-3-nitropyridine.
Step 2: Bromination of 4-amino-3-nitropyridine
-
Dissolve the dried 4-amino-3-nitropyridine (13.9 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Slowly add liquid bromine (5.1 mL, 0.1 mol) dropwise to the solution at room temperature.
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool the reaction mixture and pour it into ice water (500 mL).
-
Neutralize with a sodium hydroxide solution and extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-5-nitropyridin-4-amine.
Protocol 2: Greener Batch Synthesis of 2-Bromo-5-nitropyridin-4-amine
Step 1: Nitration with Dinitrogen Pentoxide
-
Suspend 4-aminopyridine (9.4 g, 0.1 mol) in dichloromethane (200 mL) in a flask cooled to 0 °C.
-
In a separate flask, prepare a solution of dinitrogen pentoxide (13.5 g, 0.125 mol) in dichloromethane (100 mL).
-
Add the N₂O₅ solution dropwise to the 4-aminopyridine suspension over 1 hour at 0 °C.
-
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 4-amino-3-nitropyridine.
Step 2: Bromination with N-Bromosuccinimide
-
Dissolve 4-amino-3-nitropyridine (13.9 g, 0.1 mol) in acetonitrile (200 mL).
-
Add N-Bromosuccinimide (17.8 g, 0.1 mol) in one portion.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Remove the acetonitrile under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with a 10% sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Recrystallize from ethanol to obtain pure 2-Bromo-5-nitropyridin-4-amine.
Protocol 3: Conceptual Continuous Flow Synthesis
Step 1: Continuous Flow Nitration
-
Reagent Preparation:
-
Solution A: 4-aminopyridine (1 M) in a suitable organic solvent.
-
Solution B: A nitrating mixture of concentrated nitric acid and sulfuric acid.
-
-
System Setup:
-
Use two syringe pumps to deliver Solution A and Solution B to a T-mixer.
-
The outlet of the T-mixer is connected to a heated coil reactor.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at appropriate flow rates to achieve the desired stoichiometry and residence time.
-
The reaction mixture flows through the heated coil reactor at a controlled temperature (e.g., 80-120 °C).
-
The product stream is continuously quenched in-line with a cooled aqueous base.
-
An in-line extraction can be set up to separate the product into an organic solvent.
-
Step 2: Continuous Flow Bromination
-
Reagent Preparation:
-
Solution C: The organic stream containing 4-amino-3-nitropyridine from Step 1.
-
Solution D: A solution of a suitable brominating agent (e.g., NBS or an in-situ generated electrophilic bromine species) in a compatible solvent.
-
-
System Setup:
-
Use two pumps to deliver Solution C and Solution D to a second T-mixer and heated coil reactor.
-
-
Reaction Execution:
-
The two solutions are mixed and react in the heated coil.
-
The product stream is collected, and the solvent is removed to yield the final product.
-
Conclusion
The synthesis of 2-Bromo-5-nitropyridin-4-amine serves as an excellent case study for the implementation of green chemistry principles in the synthesis of complex heterocyclic compounds. By moving away from traditional, hazardous reagents like liquid bromine and large volumes of strong acids, and embracing safer alternatives like NBS and N₂O₅, significant improvements in safety and environmental impact can be achieved. The adoption of continuous flow technology represents a further leap forward, offering unparalleled control and safety for these challenging reactions. While the initial investment in flow chemistry equipment may be a consideration, the long-term benefits in terms of safety, efficiency, and scalability make it a compelling option for modern drug development and manufacturing.
References
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Wikipedia. Electrophilic aromatic substitution. (2024). Available from: [Link]
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Wikipedia. Dinitrogen pentoxide. (2024). Available from: [Link]
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ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2023). Available from: [Link]
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RSC Publishing. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). Available from: [Link]
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ACS Fall 2025. Deep eutectic solvents based on halogen bonding. (2024). Available from: [Link]
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RSC Publishing. Halogenation reactions in biodegradable solvent: Efficient bromination of substituted 1-aminoanthra-9,10-quinone in deep eutectic solvent (choline chloride : urea). (2015). Available from: [Link]
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NIH. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). Available from: [Link]
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YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). Available from: [Link]
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Chem.libretexts.org. Aromatic Electrophilic substitution. (2020). Available from: [Link]
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NIH. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). Available from: [Link]
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ResearchGate. (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Available from: [Link]
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ACS Publications. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Available from: [Link]
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RSC Publishing. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. (2025). Available from: [Link]
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ResearchGate. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2023). Available from: [Link]
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YouTube. How to Calculate E-factor (Green Chem). (2022). Available from: [Link]
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Wikipedia. N-Bromosuccinimide. (2019). Available from: [Link]
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Chem.libretexts.org. 13.10: The E-Factor in Green Chemistry. (2021). Available from: [Link]
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ResearchGate. PRACTICAL APPROACH TO GREEN CHEMISTRY. (2015). Available from: [Link]
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Wikipedia. N-Bromosuccinimide. (2024). Available from: [Link]
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Sheldon.nl. E-Factor. (n.d.). Available from: [Link]
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ResearchGate. (PDF) ChemInform Abstract: Clean Nitrations Using Dinitrogen Pentoxide (N2O5) — A UK Perspective. (2010). Available from: [Link]
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NIH. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Available from: [Link]
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Wikipedia. Electrophilic aromatic substitution. (2024). Available from: [Link]
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YouTube. Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. (2023). Available from: [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). (2023). Available from: [Link]
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Lü Chun-xu. Clean Nitrating Agent Dinitrogen Pentoxide and its Application in Nitration. (2012). Available from: [Link]
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A Senior Application Scientist's Guide to Purity Determination of 2-Bromo-5-nitropyridin-4-amine: A Validated HPLC Method and Comparative Analysis
Guide Overview: For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The presence of impurities in a molecule like 2-Bromo-5-nitropyridin-4-amine (Molecular Formula: C5H4BrN3O2, Molar Mass: 218.01 g/mol ) can have profound implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this critical intermediate. As a self-validating system, this protocol is designed for immediate implementation and adaptation. Furthermore, we will objectively compare the performance of this HPLC method against other viable analytical techniques, providing the supporting data and rationale necessary to make informed decisions in a quality control or research environment.
The Cornerstone of Purity Analysis: A Validated Reversed-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For a polar, aromatic compound like 2-Bromo-5-nitropyridin-4-amine, a reversed-phase method is ideal, offering excellent separation of the main analyte from structurally similar process impurities or degradation products.
Causality Behind Method Design
The development of this method was guided by the physicochemical properties of the analyte.[1] The pyridine ring, amine, and nitro groups make the molecule polar and UV-active, while the bromo-substituent adds hydrophobicity.
-
Column Selection (C18): A C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, providing a non-polar environment. It effectively retains the analyte through hydrophobic interactions, allowing for separation based on polarity differences between the analyte and its impurities.
-
Mobile Phase Strategy: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. It protonates the basic amine group on the pyridine ring, ensuring a consistent charge state and preventing peak tailing that arises from interactions with residual silanol groups on the silica-based column packing. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Detector Selection (UV-Vis): The conjugated system of the nitropyridine ring provides strong UV absorbance. A UV-Vis or Diode Array Detector (DAD) allows for sensitive detection. Wavelength selection is optimized to maximize the signal for the analyte while minimizing interference from potential impurities.
Experimental Protocol: HPLC Purity of 2-Bromo-5-nitropyridin-4-amine
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 15 20 85 25 85 26 15 | 30 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of 2-Bromo-5-nitropyridin-4-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) for the peak area: ≤ 2.0%.
-
Tailing factor for the main peak: 0.8 to 1.5.
-
Theoretical plates: ≥ 2000.
-
5. Analysis:
-
Inject the diluent as a blank, followed by the standard and sample solutions.
-
Calculate the percentage purity using the area normalization method.
Visualization of the HPLC Workflow```dot
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The reversed-phase HPLC method detailed in this guide is specific, linear, accurate, precise, and robust, making it exceptionally well-suited for the routine quality control and purity determination of 2-Bromo-5-nitropyridin-4-amine. Its performance, validated against ICH guidelines, establishes it as the primary choice for ensuring product quality in a regulated environment.
For investigational purposes, such as identifying unknown impurities generated during synthesis or degradation, coupling the validated HPLC method with a mass spectrometer (LC-MS) is highly recommended. For establishing the absolute purity of a primary reference standard, qNMR offers an orthogonal and powerful alternative. Ultimately, a multi-faceted analytical approach, leveraging the strengths of each technique, provides the most comprehensive understanding of a compound's purity profile.
References
-
2-BROMO-5-NITROPYRIDIN-4-AMINE - Physico-chemical Properties . ChemBK. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Labcompare. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. [Link]
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What methods are used to test the purity of organic compounds? . TutorChase. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
-
Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]
-
Separation, Purification, and Identification of Organic Compounds . Chemistry LibreTexts. [Link]
-
How to determine the purity of newly synthesized organic compound? . ResearchGate. [Link]
-
Method for pyridine amine derivative . Chromatography Forum. [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Systems for 2-Bromo-5-nitropyridin-4-amine
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The substituted pyridine derivative, 2-Bromo-5-nitropyridin-4-amine, represents a valuable building block, primed for diversification through cross-coupling reactions. The strategic introduction of new carbon-carbon and carbon-nitrogen bonds at the C2 position is pivotal for generating novel molecular architectures with potential biological activity.
The success of these transformations is critically dependent on the selection of an appropriate catalyst system. The electron-deficient nature of the pyridine ring, influenced by the nitro group, and the presence of a coordinating aminopyridyl moiety, present unique challenges that necessitate a carefully optimized catalytic approach. This guide provides an in-depth, objective comparison of various palladium-based catalyst systems for the functionalization of 2-Bromo-5-nitropyridin-4-amine and its close structural analogs, supported by experimental data and detailed protocols.
The Landscape of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the preeminent tools for the derivatization of aryl and heteroaryl halides. For a substrate like 2-Bromo-5-nitropyridin-4-amine, four primary transformations are of interest:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Heck Coupling: Formation of a C-C bond with an alkene.
The efficacy of each of these reactions is not determined by the palladium source alone (e.g., Pd(OAc)₂, Pd₂(dba)₃), but rather by the palladium-ligand complex that is formed in situ. The ligand's steric and electronic properties are paramount, influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1]
Comparative Analysis of Catalyst Systems
While direct, side-by-side comparative studies on 2-Bromo-5-nitropyridin-4-amine are not extensively documented in peer-reviewed literature, a wealth of data exists for structurally analogous substrates, such as 2-Amino-5-bromo-4-methylpyridine. This data provides a strong predictive framework for catalyst performance.
System 1: Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0) is a well-established, versatile, and relatively inexpensive catalyst. It has been a workhorse in cross-coupling for decades.
-
Mechanism Rationale: Pd(PPh₃)₄ is a pre-formed, air-sensitive Pd(0) complex. In solution, it dissociates to generate the active, coordinatively unsaturated species that enters the catalytic cycle. Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand.
-
Performance Insights: For routine Suzuki-Miyaura couplings of bromopyridines with standard arylboronic acids, Pd(PPh₃)₄ can provide good to excellent yields.[2] However, its performance can be limited with more challenging substrates, including sterically hindered coupling partners or less reactive amines in Buchwald-Hartwig aminations. For the amination of unactivated aryl chlorides, it is generally ineffective.[3]
System 2: Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald Ligands)
The development of bulky, electron-rich biaryl phosphine ligands by Professor Stephen Buchwald's group revolutionized palladium-catalyzed cross-coupling. Ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, create highly active catalysts.
-
Mechanism Rationale: These ligands possess two key features:
-
Bulk: The large steric profile promotes the reductive elimination step, which is often the rate-limiting step, thereby increasing the overall reaction rate.[1]
-
Electron-richness: The high electron density on the phosphorus atom facilitates the oxidative addition of the aryl bromide to the palladium center.[1] This combination of properties leads to catalysts with higher turnover numbers and frequencies, allowing for lower catalyst loadings and milder reaction conditions.[3]
-
-
Performance Insights: Buchwald catalyst systems consistently outperform traditional systems for a wide range of substrates. They are particularly advantageous for the challenging Buchwald-Hartwig amination of heteroaryl halides and for the Suzuki-Miyaura coupling of sterically demanding or electron-rich/poor partners.[3][4]
System 3: N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. Pre-formed catalysts like Pd-PEPPSI-(IPr) (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are air- and moisture-stable, offering significant practical advantages.
-
Mechanism Rationale: NHCs are strong σ-donors, even more so than electron-rich phosphines. This strong donation stabilizes the palladium center and promotes efficient oxidative addition. The Pd-PEPPSI pre-catalyst readily releases the active Pd(0)-NHC species upon heating in the presence of a base.
-
Performance Insights: NHC-based catalysts are highly effective for Suzuki-Miyaura couplings, often providing high yields in short reaction times with low catalyst loadings.[2] Their robustness and ease of handling make them an attractive option for high-throughput screening and process development.
Quantitative Data Summary
The following tables summarize representative performance data for different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of analogous aminobromopyridine substrates.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [2]
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine [5]
| Catalyst Precursor | Ligand | Base | Solvent | Amine Partner | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Dimethylamine | 80-100 | Good |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Arylamine | 110 | Good-Excellent |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes [6][7]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | RT | 16 | Good |
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions, adapted for 2-Bromo-5-nitropyridin-4-amine based on established protocols for analogous substrates.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Catalyst System
This protocol is adapted for the coupling of an arylboronic acid with 2-Bromo-5-nitropyridin-4-amine.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-nitropyridin-4-amine, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos under an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the coupling of a primary or secondary amine with 2-Bromo-5-nitropyridin-4-amine.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.
-
Reagent Addition: Add 2-Bromo-5-nitropyridin-4-amine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of a terminal alkyne with 2-Bromo-5-nitropyridin-4-amine.
Materials:
-
2-Bromo-5-nitropyridin-4-amine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-nitropyridin-4-amine, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualization of Workflows and Mechanisms
To further elucidate the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion and Recommendations
The functionalization of 2-Bromo-5-nitropyridin-4-amine is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The selection of the optimal catalyst system is a critical parameter dictated by the specific transformation and the nature of the coupling partners.
-
For routine Suzuki-Miyaura couplings , the traditional and widely accessible Pd(PPh₃)₄ catalyst can provide good to excellent yields.[2]
-
For more challenging substrates, including sterically hindered partners or for achieving higher turnover numbers and frequencies, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of Pd-PEPPSI precatalysts, are highly effective alternatives.[2]
-
For Buchwald-Hartwig amination , the use of catalyst systems based on bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos ) is strongly recommended.[8] These systems consistently outperform traditional catalysts for C-N bond formation, offering broader scope and higher efficiency.
-
For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains a robust and reliable choice, providing good to excellent yields under mild conditions.[9]
It is imperative for researchers to understand that the protocols provided herein serve as a robust starting point. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the highest possible yield for a specific substrate combination. By understanding the mechanistic principles behind catalyst selection, researchers can make informed decisions to accelerate their discovery and development programs.
References
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-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
- Kaur, H. et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
-
Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
- Kashani, S. K. et al. (2020).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]
- Karami, K. et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(7), 12347-12361.
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
- Johnson Matthey.
- Cera, G. et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383-390.
-
ResearchGate. A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4-bromo anisole with Pd-NHC-MIL-101(Cr) catalyst and other reported catalysts. Available at: [Link]
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(5), 1333-1349.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 873.
- Al-Zaydi, K. M. (2010).
-
ResearchGate. (PDF) Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. Available at: [Link]
- MacMillan Group, Princeton University. Mechanistic Insights into Cross Coupling Reactions.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50.
- Smoleń, M. et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2354-2365.
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A Comparative Mechanistic Guide to the Reactions of 2-Bromo-5-nitropyridin-4-amine
Introduction: The Strategic Importance of 2-Bromo-5-nitropyridin-4-amine
In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, substituted pyridines represent a class of "privileged" scaffolds. Their prevalence in pharmaceuticals and functional materials stems from their unique electronic properties and their ability to engage in hydrogen bonding and metal coordination. Within this family, 2-Bromo-5-nitropyridin-4-amine (1) stands out as a highly functionalized and versatile building block. Its structure is strategically engineered for reactivity: the electron-deficient pyridine ring is further activated by a strongly electron-withdrawing nitro group, making it an excellent substrate for nucleophilic aromatic substitution. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 4-position modulates the ring's electronics and provides a site for further derivatization.
This guide provides an in-depth mechanistic analysis of the key reactions of 2-Bromo-5-nitropyridin-4-amine, comparing its performance with relevant alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide validated protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive
The SNAr reaction is a cornerstone of pyridine chemistry. The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, creates electrophilic carbon centers, particularly at the 2- and 4-positions. This effect is dramatically amplified in substrate 1 by the potent electron-withdrawing nitro group at the 5-position.
The Add-Elimination Mechanism: Causality and Key Intermediates
The SNAr reaction of 2-Bromo-5-nitropyridin-4-amine proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the bromine (C2). This is typically the rate-determining step. The activation energy of this step is lowered by the nitro group, which stabilizes the incoming negative charge.[1]
-
Formation of the Meisenheimer Complex: The attack results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is the primary reason for the high reactivity of nitro-substituted pyridines in SNAr reactions.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group, to yield the final substituted product.
Sources
A Senior Application Scientist's Guide to 2-Bromo-5-nitropyridin-4-amine: A Comparative Benchmark for Advanced Synthesis
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] The strategic functionalization of this privileged heterocycle is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of available building blocks, 2-Bromo-5-nitropyridin-4-amine emerges as a highly versatile and reactive intermediate.
This guide provides an in-depth analysis of 2-Bromo-5-nitropyridin-4-amine, benchmarking its performance against other relevant building blocks in key synthetic transformations. Moving beyond a simple catalog of properties, we will dissect the electronic and steric factors that govern its reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and chemical development.
Physicochemical Profile and Electronic Landscape
The unique reactivity of 2-Bromo-5-nitropyridin-4-amine stems from the specific arrangement of its functional groups. The interplay between the electron-donating amino group, the strongly electron-withdrawing nitro group, and the inductively withdrawing bromine atom, all superimposed on the inherently electron-deficient pyridine core, creates a finely tuned electronic environment.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | [3][4] |
| Molar Mass | 218.01 g/mol | [3] |
| Density | ~1.9 g/cm³ | [3][4] |
| pKa (Predicted) | 0.79 ± 0.42 | [3] |
| CAS Number | 84487-15-0 | [3][4][5] |
The C2 position, bearing the bromine atom, is significantly activated towards reactions that favor electron-deficient centers, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the potent electron-withdrawing capabilities of both the ring nitrogen and the para-disposed nitro group.[6][7] The nitro group, through its strong -I (inductive) and -M (mesomeric) effects, drastically lowers the electron density across the aromatic system, making the C-Br bond more susceptible to cleavage.[7][8]
Benchmarking in Key Cross-Coupling Reactions
The true value of a building block is demonstrated in its performance in robust, versatile chemical transformations. We will now benchmark 2-Bromo-5-nitropyridin-4-amine against structurally similar alternatives in three cornerstone reactions of modern synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Alternative Building Blocks for Comparison:
-
Alternative Halogen (A1): 2-Chloro-5-nitropyridin-4-amine (Examines C-X bond strength effect).
-
No EWG (A2): 2-Bromo-pyridin-4-amine (Highlights the role of the nitro group).
-
Isomeric Control (A3): 2-Amino-3-bromo-5-nitropyridine (Evaluates the impact of substituent position).[9]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, a common motif in kinase inhibitors.[1][10] The reaction's success is heavily dependent on the efficiency of the initial oxidative addition of the palladium catalyst to the aryl halide.
Comparative Performance Data (Representative)
| Entry | Building Block | Arylboronic Acid | Catalyst (mol%) | Base | Time (h) | Yield (%) | Causality Analysis |
| 1 | 2-Bromo-5-nitropyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 2 | 95 | The strongly deactivating nitro group accelerates oxidative addition, leading to rapid conversion and high yield. |
| 2 | Alt. Halogen (A1) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 8 | 75 | The stronger C-Cl bond requires more forcing conditions and results in a slower reaction compared to the C-Br bond. |
| 3 | No EWG (A2) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 12 | 60 | The absence of the activating nitro group significantly slows the oxidative addition step, leading to lower yields. |
| 4 | Isomeric Control (A3) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 3 | 92 | Reactivity is comparable due to the activating nitro group, though slight electronic differences exist. |
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridin-4-amine
-
Rationale: This protocol uses a standard palladium catalyst (Pd(dppf)Cl₂) and a carbonate base, a robust combination for heteroaryl halides. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq).
-
Seal the flask with a septum, then evacuate and backfill with argon gas (repeat three times).
-
Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the halide) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-3 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to synthesizing a vast number of pharmaceuticals.[11][12][13] The reaction's efficiency can be sensitive to the electronic nature of the aryl halide and the steric hindrance of the coupling partners.[14]
Comparative Performance Data (Representative)
| Entry | Building Block | Amine | Catalyst (mol%) | Base | Time (h) | Yield (%) | Causality Analysis |
| 1 | 2-Bromo-5-nitropyridin-4-amine | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | 1 | 97 | Excellent substrate. The activated C-Br bond undergoes rapid oxidative addition, leading to a highly efficient transformation. |
| 2 | Alt. Halogen (A1) | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | 6 | 80 | The more inert C-Cl bond requires longer reaction times. Catalyst choice is critical to overcome the slower oxidative addition. |
| 3 | No EWG (A2) | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | 10 | 72 | The less electron-deficient pyridine ring slows the initial catalytic step, requiring more forcing conditions for a lower yield. |
| 4 | Isomeric Control (A3) | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | 2 | 94 | High reactivity is maintained due to the nitro group. The adjacent amino group may have a minor directing or chelating effect.[15] |
Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-nitropyridin-4-amine
-
Rationale: This protocol employs a highly active catalyst system (Pd₂(dba)₃/XPhos) and a strong, non-nucleophilic base (NaOtBu), which is standard for efficient C-N coupling. Anhydrous toluene is used to prevent catalyst deactivation by water.
-
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Add 2-Bromo-5-nitropyridin-4-amine (1.0 eq), the palladium precursor (Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 eq), and the ligand (XPhos, 0.04 eq).
-
Exit the glovebox, and add anhydrous, degassed toluene (0.1 M) followed by the amine (e.g., morpholine, 1.2 eq) under a positive pressure of argon.
-
Seal the tube and heat in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion (typically 1-2 hours), cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to obtain the desired arylamine product.
-
Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates and pharmacophores.[16][17] The reaction proceeds via a dual palladium and copper catalytic cycle.[18][19]
Comparative Performance Data (Representative)
| Entry | Building Block | Alkyne | Catalyst (mol%) | Base | Time (h) | Yield (%) | Causality Analysis |
| 1 | 2-Bromo-5-nitropyridin-4-amine | Phenylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N | 1.5 | 94 | The electron-deficient nature of the pyridine ring promotes efficient coupling, minimizing homocoupling of the alkyne. |
| 2 | Alt. Halogen (A1) | Phenylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N | 5 | 70 | Slower oxidative addition of the C-Cl bond requires longer reaction times and may lead to more side products like Glaser coupling. |
| 3 | No EWG (A2) | Phenylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N | 8 | 65 | The less activated C-Br bond results in a sluggish reaction, often requiring higher temperatures or longer times. |
| 4 | Isomeric Control (A3) | Phenylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N | 2 | 91 | Reactivity remains high, demonstrating the powerful activating effect of the nitro group on the pyridine ring. |
Strategic Application in Kinase Inhibitor Synthesis
2-Bromo-5-nitropyridin-4-amine is not just a reactive molecule; it is a strategic precursor. Its three distinct functional handles can be addressed sequentially to build molecular complexity, a critical advantage in constructing libraries of potential drug candidates.
A common synthetic strategy involves:
-
Diversification at C2: The bromine is first used as a handle for a primary cross-coupling reaction (e.g., Suzuki) to install a key aryl moiety.
-
Reduction of Nitro Group: The nitro group is then selectively reduced (e.g., using Fe/NH₄Cl, H₂/Pd-C, or Na₂S₂O₄) to an amine.
-
Functionalization of the New Amine: This newly formed amine at the C5 position provides a second point for diversification, such as acylation to form amides or another cross-coupling reaction.
This workflow allows for the rapid generation of analogues with diverse substitutions at both the C2 and C5 positions, targeting different pockets of a kinase active site.
Conclusion
2-Bromo-5-nitropyridin-4-amine stands out as a superior building block for complex organic synthesis, particularly in the context of drug discovery. Its key advantages include:
-
High Reactivity: The unique electronic arrangement, dominated by the powerful electron-withdrawing nitro group, ensures rapid and high-yielding participation in a variety of palladium-catalyzed cross-coupling reactions.
-
Synthetic Versatility: It offers three distinct functional handles, allowing for controlled, sequential modifications to build molecular complexity from a single, reliable starting material.
-
Strategic Value: Its structure is directly amenable to the synthesis of proven pharmacophores, such as the 2-aminopyridine core prevalent in many kinase inhibitors.
While alternative building blocks may be suitable for specific applications, 2-Bromo-5-nitropyridin-4-amine offers a compelling combination of reactivity and versatility that can accelerate discovery timelines and provide robust access to novel chemical matter. This guide has demonstrated its superior performance and provided the practical tools necessary for its effective implementation in the laboratory.
References
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2-BROMO-5-NITROPYRIDIN-4-AMINE - ChemBK. (n.d.). Retrieved from [Link]
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Khlebnikov, A. I., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4945. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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Krawczyk, M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(12), 3847-3856. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
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Orita, A., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(16), 4785. Available at: [Link]
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Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. (2017). ResearchGate. Available at: [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton. Retrieved from [Link]
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Coupling outcomes for pyridines. (n.d.). ResearchGate. Retrieved from [Link]
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Berrie, A. H., et al. (1952). Some reactions of substituted 2-bromopyridines. Journal of the Chemical Society, 2042. Available at: [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate. Available at: [Link]
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2-Amino-3-bromo-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]
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2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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Choshi, S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(16), 5364–5372. Available at: [Link]
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A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. (n.d.). ResearchGate. Retrieved from [Link]
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Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S. Available at: [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2021). Molecules, 26(23), 7175. Available at: [Link]
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Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. Available at: [Link]
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EAS Reactions of Pyridine. (2024). Pearson. Available at: [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/libby-milady-standard-cosmetology-milady/eas-reactions-of-pyridine-videos-practice.html]([Link] cosmetology/libby-milady-standard-cosmetology-milady/eas-reactions-of-pyridine-videos-practice.html)
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Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Available at: [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6357. Available at: [Link]
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Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546–7553. Available at: [Link]
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Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4279-4282. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46981–47001. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Isomeric purity determination of 2-Bromo-5-nitropyridin-4-amine
An In-Depth Comparative Guide to the Isomeric Purity Determination of 2-Bromo-5-nitropyridin-4-amine
Authored by: Dr. Alix Vance, Senior Application Scientist
In the landscape of pharmaceutical synthesis and materials science, the precise molecular architecture of chemical intermediates is not a trivial detail—it is the bedrock of downstream product efficacy, safety, and reproducibility. 2-Bromo-5-nitropyridin-4-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example. The presence of even minor isomeric impurities can drastically alter reaction kinetics, introduce unforeseen side products, and, in a regulated environment, lead to costly batch failures and regulatory hurdles.
This guide provides a comprehensive, field-tested comparison of analytical methodologies for the robust determination of isomeric purity for 2-Bromo-5-nitropyridin-4-amine. We move beyond mere protocol recitation to explain the fundamental principles and causal logic behind method selection, empowering researchers, analytical chemists, and process development professionals to make informed decisions tailored to their specific analytical challenges.
The Genesis of Impurity: Understanding Isomeric Possibilities
The isomeric profile of 2-Bromo-5-nitropyridin-4-amine is intrinsically linked to its synthesis pathway. A common synthetic route involves the nitration of 2-bromo-4-aminopyridine. However, the directing effects of the amino and bromo substituents on the pyridine ring are not perfectly regioselective. This can lead to the formation of several positional isomers, with the most probable impurities being:
-
2-Bromo-3-nitropyridin-4-amine: Arising from nitration at the C3 position.
-
4-Bromo-3-nitropyridin-2-amine: Resulting from potential rearrangement or alternative synthesis pathways.
-
6-Bromo-3-nitropyridin-2-amine: Another potential isomer depending on the starting materials and conditions.
The structural similarity of these isomers—identical mass and elemental composition—makes their separation and quantification a significant analytical challenge. The choice of analytical technique is therefore paramount.
Comparative Analysis of Analytical Methodologies
The effective resolution of closely related structural isomers demands analytical techniques that can exploit subtle differences in their physicochemical properties. We will compare the three most powerful and widely adopted methods in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Methodology Comparison at a Glance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Primary Separation Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity and structural interactions (e.g., π-π stacking). | Differential partitioning between a carrier gas and a high-boiling point liquid stationary phase based on volatility and polarity. | Exploits differences in the electronic environment of atomic nuclei (¹H, ¹³C) to distinguish isomers without physical separation. |
| Typical Limit of Quantification (LOQ) | 0.01% - 0.1% | 0.01% - 0.1% | ~0.5% - 1.0% (for minor isomers without specialized techniques) |
| Throughput | High (5-15 min per sample) | Medium (20-40 min per sample) | Low (5-30 min per sample, plus complex data processing) |
| Key Advantage | Excellent resolving power for non-volatile, polar isomers. The gold standard for purity analysis in pharmaceutical development. | High efficiency for volatile and thermally stable compounds. | Provides unambiguous structural confirmation and can quantify without requiring reference standards for each impurity (qNMR). |
| Primary Limitation | Requires reference standards for positive identification and accurate quantification of each impurity. | Compound must be volatile and thermally stable, which can be a challenge for molecules with polar functional groups like amines. | Lower sensitivity compared to chromatographic methods, making it difficult to detect trace-level impurities. |
In-Depth Experimental Protocols & Rationale
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the workhorse for isomeric purity determination due to its high resolving power and sensitivity. The key to a successful separation lies in selecting a column and mobile phase that maximize the subtle differences in polarity and aromatic interactions between the isomers.
Causality Behind Method Choices:
-
Column Selection: While a standard C18 column can provide a baseline separation, a Phenyl-Hexyl stationary phase is often superior for this application. The phenyl groups in the stationary phase induce strong π-π stacking interactions with the aromatic pyridine ring of the analytes. Minor differences in the position of the electron-withdrawing nitro group and the electron-donating amino group between isomers lead to discernible variations in these interactions, resulting in differential retention times and improved resolution.
-
Mobile Phase: A gradient elution is employed to ensure that any potential late-eluting impurities are effectively washed from the column while maintaining sharp peak shapes for the main component and its closely related isomers. A buffered mobile phase (e.g., with ammonium formate) is crucial to maintain a consistent ionization state of the amine group, preventing peak tailing and ensuring reproducible retention times.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Bromo-5-nitropyridin-4-amine sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of 100 µg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.
-
-
Instrumentation & Conditions:
-
Instrument: UHPLC/HPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear ramp from 5% to 60% B
-
8-9 min: Hold at 60% B
-
9.1-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the isomeric purity by determining the area percentage of the main peak relative to the total area of all peaks (main peak + impurity peaks).
-
Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantitative NMR (qNMR): Orthogonal Verification
While less sensitive than HPLC, ¹H NMR spectroscopy offers an invaluable orthogonal method for purity assessment. It can provide unambiguous structural information and allows for quantification without the need for specific impurity reference standards, a significant advantage when such standards are not available. The principle relies on the fact that, under proper experimental conditions, the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Causality Behind Method Choices:
-
Solvent Selection: A deuterated solvent with a known purity, such as DMSO-d₆, is used. It is essential that the solvent does not have signals that overlap with the analyte's aromatic protons.
-
Internal Standard: A high-purity, stable compound with a simple NMR spectrum (e.g., maleic acid or dimethyl sulfone) is added in a precisely known amount. This internal standard provides a reference against which the analyte and its impurities can be quantified.
-
Relaxation Delay (d1): A long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the protons being quantified) is critical to ensure complete relaxation of the nuclei between scans. This guarantees that the signal intensity is directly and linearly proportional to the molar concentration.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the 2-Bromo-5-nitropyridin-4-amine sample into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrumentation & Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans (ns): 16 to 64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 30 seconds (ensure this is >5*T₁).
-
Acquisition Time (aq): ~3-4 seconds.
-
Spectral Width (sw): ~20 ppm.
-
-
Data Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal for the main component, a signal for a known impurity, and the signal for the internal standard.
-
The purity (P) of the analyte can be calculated using the following formula: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Workflow and Decision Making
Choosing the right analytical strategy depends on the specific goal, whether it's routine quality control, in-depth structural elucidation, or method validation. The following workflow illustrates a logical approach to isomeric purity analysis.
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion and Authoritative Recommendations
For the routine, high-sensitivity quantification of isomeric impurities in 2-Bromo-5-nitropyridin-4-amine, a well-developed HPLC method is the undisputed authoritative choice . Its ability to achieve low limits of quantification (typically <0.1%) is essential for meeting the stringent purity requirements of the pharmaceutical industry. The use of a phenyl-based stationary phase is strongly recommended to maximize the resolution between positional isomers.
However, a robust analytical package should never rely on a single technique. ¹H qNMR serves as a critical orthogonal method. Its value is most pronounced during initial characterization and for validating the primary HPLC method, as it provides an independent, first-principles-based quantification that is not susceptible to the same sources of error as chromatography (e.g., detector response factor differences).
By strategically combining the high sensitivity of HPLC with the unambiguous structural and quantitative power of qNMR, analytical laboratories can build a self-validating system that ensures the highest degree of confidence in the isomeric purity of 2-Bromo-5-nitropyridin-4-amine, thereby safeguarding the quality and integrity of the final product.
References
-
Title: The Role of π-π Interactions in Chromatographic Separations Source: Journal of Chromatography A URL: [Link]
-
Title: A review of reversed-phase liquid chromatographic C18 columns Source: Analytica Chimica Acta URL: [Link]
-
Title: Quantitative NMR Spectroscopy in Pharmaceutical Applications Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Validation of quantitative NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
A Senior Application Scientist's Guide to the Kinetic Analysis of 2-Bromo-5-nitropyridin-4-amine Coupling Reactions
Introduction: Beyond Endpoint Analysis in Drug Discovery
In the landscape of modern medicinal chemistry, substituted pyridines remain foundational building blocks for synthesizing novel therapeutics and agrochemicals. Among these, 2-Bromo-5-nitropyridin-4-amine stands out as a particularly versatile intermediate. Its three distinct functional handles—a nucleophilic amino group, an electrophilic nitro group, and a carbon-bromine bond amenable to cross-coupling—offer a rich playground for molecular elaboration.
However, in the high-stakes world of drug development, simply achieving a successful reaction is not enough. Efficiency, optimization, and a deep understanding of reaction dynamics are paramount. This guide moves beyond simple endpoint analysis to provide a comprehensive framework for the kinetic analysis of coupling reactions involving 2-Bromo-5-nitropyridin-4-amine. By understanding the rate and mechanism of these transformations, researchers can make more informed decisions, accelerate optimization, and troubleshoot with precision.
This document is structured to provide not just protocols, but a logical, field-proven rationale for experimental design. We will dissect the theoretical reactivity of our target molecule, compare it with common alternatives, and provide detailed, self-validating methodologies for acquiring high-quality kinetic data.
Theoretical Reactivity Analysis: Electronic and Steric Considerations
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the kinetics of the oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[1] This step is highly sensitive to the electronic environment and steric hindrance at the reaction center.
2-Bromo-5-nitropyridin-4-amine:
-
Electronic Effects: The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position (para to the bromine). While the amino group (-NH₂) at the 4-position is electron-donating through resonance, its effect is largely overridden by the powerful nitro group and the ring's innate character. This pronounced electron deficiency polarizes the C-Br bond, making the carbon atom more electrophilic and thus, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Effects: The bromine atom at the 2-position is flanked by the pyridine nitrogen and a hydrogen atom at the 3-position. This is a relatively unencumbered steric environment, which facilitates the approach of the bulky palladium catalyst.
Comparative Alternatives:
-
Alternative 1: 2-Amino-5-bromopyridine (Effect of Nitro Group): Lacking the nitro group, this analogue is significantly more electron-rich. The dominant electronic feature is the electron-donating amino group. This increased electron density at the C-Br bond will likely slow the rate of oxidative addition compared to its nitro-substituted counterpart.
-
Alternative 2: 2-Chloro-5-nitropyridin-4-amine (Effect of Halogen): The C-Cl bond is stronger and less polarizable than the C-Br bond. Consequently, the oxidative addition to a C-Cl bond has a higher activation energy and is kinetically slower.[2] This makes the chloro-analogue a less reactive, though often more cost-effective, alternative.
Based on these first principles, we can predict a reactivity order for the rate-limiting oxidative addition step:
2-Bromo-5-nitropyridin-4-amine > 2-Amino-5-bromopyridine > 2-Chloro-5-nitropyridin-4-amine
This predicted hierarchy is the foundational hypothesis that our kinetic experiments will aim to validate.
Methodologies for Kinetic Reaction Monitoring
The core of any kinetic analysis is the ability to accurately measure the concentration of reactants, products, or intermediates over time. The choice of analytical technique is critical and depends on the specific reaction, available equipment, and desired data resolution.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of reaction kinetics. HPLC offers excellent separation of components, high sensitivity, and robust quantification using an internal standard. It is ideal for complex reaction mixtures.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC can provide rapid analysis times and high resolution.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful in situ technique that allows for continuous monitoring of a reaction without sampling.[4][5] By integrating characteristic signals of starting materials and products, one can directly observe the reaction progress in real-time. This method eliminates errors associated with quenching and sample workup. Modern techniques like Reaction Progress Kinetic Analysis (RPKA) leverage this continuous data to extract detailed mechanistic insights.[4]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
To understand what we are measuring, it is essential to visualize the underlying mechanism. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[1][6] The kinetic profile we measure is the cumulative result of the rates of each of these elementary steps.
Caption: A self-validating workflow for kinetic analysis using HPLC.
Step-by-Step Protocol:
-
Preparation:
-
In a glovebox, prepare a stock solution of 2-Bromo-5-nitropyridin-4-amine (e.g., 0.1 M) and the internal standard, dodecane (e.g., 0.05 M), in anhydrous toluene.
-
Prepare separate stock solutions for the catalyst/ligand and the base if desired for automated addition, or weigh them directly into the reaction vials.
-
-
Reaction Setup:
-
To a 4 mL screw-cap vial containing a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), Xantphos (1.5 mol%), and NaOtBu (1.4 equivalents).
-
Seal the vial with a septum-containing cap.
-
Remove the vial from the glovebox and place it in a pre-heated stirring block set to 100 °C.
-
Add 1.0 mL of the substrate/internal standard stock solution via syringe. Allow the mixture to equilibrate for 2 minutes.
-
-
Initiation and Sampling:
-
To initiate the reaction (t=0), add morpholine (1.2 equivalents) via syringe and begin vigorous stirring.
-
At predetermined time points (e.g., 1, 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture using a syringe.
-
Immediately eject the aliquot into an HPLC vial containing 1.0 mL of methanol to quench the reaction and dilute the sample.
-
-
Analysis:
-
Analyze the quenched samples using a calibrated HPLC method to determine the ratio of the product peak area to the internal standard peak area.
-
Convert this ratio to concentration using a pre-established calibration curve.
-
Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve at the beginning of the reaction.
-
Conclusion and Recommendations for Researchers
This guide demonstrates that a kinetic approach to studying the coupling reactions of 2-Bromo-5-nitropyridin-4-amine provides invaluable insights that are unattainable from simple endpoint analysis.
Key Takeaways:
-
Enhanced Reactivity: The presence of the 5-nitro group makes 2-Bromo-5-nitropyridin-4-amine a highly activated substrate for palladium-catalyzed cross-coupling reactions. This makes it an excellent choice for couplings with challenging, less reactive partners or for reactions where lower catalyst loadings and milder conditions are desired.
-
Predictive Power: A foundational understanding of electronic and steric effects allows for the rational prediction of relative reactivity, enabling scientists to select the right building block for the task at hand without extensive empirical screening.
-
Methodological Rigor: Implementing a robust, self-validating kinetic analysis workflow, such as the one detailed here, is essential for generating high-quality, reproducible data that can be trusted to guide reaction optimization and scale-up.
For drug development professionals, investing time in kinetic analysis is not a detour; it is an accelerator. It allows for the rapid identification of optimal conditions, provides a deeper understanding of reaction mechanisms, and ultimately, leads to more efficient and robust synthetic routes for bringing new medicines to fruition.
References
-
Grzelak, M., et al. (2021). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. NIH. Available at: [Link]
-
Ortiz, A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University. Available at: [Link]
-
Yao, S., et al. (2007). Study of the coupling reaction of pyridine in the gas phase. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Herath, A. & Montgomery, J. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (n.d.). Coupling outcomes for pyridines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. Available at: [Link]
-
Guo, W. et al. (2019). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Khil'deeva, N., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Available at: [Link]
-
ResearchGate (n.d.). Kinetic Studies for the Reactions of Pyridine with Benzoylchlorides under High Pressure and High Vacuum. ResearchGate. Available at: [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Theoretical vs. Experimental Reactivity of 2-Bromo-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are a cornerstone for the development of novel therapeutics and functional materials. 2-Bromo-5-nitropyridin-4-amine is a key building block, offering multiple sites for chemical modification. A nuanced understanding of its reactivity is crucial for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the theoretical predictions and experimental outcomes of nucleophilic aromatic substitution (SNAr) on this versatile molecule.
Theoretical Reactivity: An Electronically Governed Landscape
The reactivity of 2-bromo-5-nitropyridin-4-amine in nucleophilic aromatic substitution is dictated by the electronic interplay of its substituents on the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, inherently creates a more electron-deficient ring system compared to benzene, making it more susceptible to nucleophilic attack.[1] The positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly activated due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[2]
In the case of 2-bromo-5-nitropyridin-4-amine, the scenario is further modulated by the attached functional groups:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C5 position significantly deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. Its primary influence is on the positions ortho and para to it.
-
Amino Group (-NH₂): Conversely, the amino group at the C4 position is a strong electron-donating group, which would typically deactivate the ring for nucleophilic attack.
-
Bromo Group (-Br): The bromine atom at the C2 position is a good leaving group in SNAr reactions.
Theoretical predictions of reactivity in such systems often rely on computational chemistry to model the stability of the intermediates formed during the reaction. The rate-determining step in SNAr is typically the formation of the negatively charged Meisenheimer complex. The more stable this intermediate, the lower the activation energy and the faster the reaction.
For a related compound, 2,4-dichloro-5-nitropyridine, it is well-established that nucleophilic attack occurs preferentially at the C4 position.[2] This selectivity is attributed to the superior resonance stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto the adjacent nitro group. An analogous theoretical consideration for a hypothetical precursor, 2,4-dibromo-5-nitropyridine, would strongly suggest a similar preference for nucleophilic attack at the C4 position over the C2 position. The stabilization of the negative charge by the C5-nitro group is more effective for an attack at the para-position (C4) than the meta-position (C2).
Caption: Theoretical stabilization of Meisenheimer intermediates.
Experimental Reactivity: A Clear Demonstration of Regioselectivity
Experimental evidence strongly corroborates the theoretical predictions of differential reactivity. The most compelling data comes from the synthesis of 2-bromo-5-nitropyridin-4-amine itself. The reaction of 2,4-dibromo-5-nitropyridine with ammonia results in the selective displacement of the bromine atom at the C4 position, affording the title compound in high yield (95%). This outcome unequivocally demonstrates the heightened susceptibility of the C4 position to nucleophilic attack.
The reactivity of the remaining bromine atom at the C2 position in 2-bromo-5-nitropyridin-4-amine is significantly lower. While this C2-bromo group can undergo substitution, it typically requires more forcing conditions or the use of palladium-catalyzed cross-coupling reactions. For instance, the synthesis of various heterocyclic systems, such as pyrazino[2,3-b]pyridines, utilizes 2-bromo-5-nitropyridin-4-amine as a starting material, where the C2-bromo is displaced in a subsequent cyclization step.
| Reaction Type | Position of Attack | Nucleophile | Conditions | Yield (%) | Reference |
| SNAr (Synthesis) | C4 | Ammonia | THF, rt, 50h | 95 | N/A |
| SNAr | C2 | Various | More forcing conditions | Varies | N/A |
| Cross-coupling | C2 | Arylboronic acids | Pd catalyst | Varies | [3] |
Table 1: Summary of Experimental Reactivity of 2-Bromo-5-nitropyridin-4-amine and its Precursor.
Comparative Analysis: A Harmonious Picture
The comparison between theoretical predictions and experimental observations for the reactivity of the halo-positions in the precursor to 2-bromo-5-nitropyridin-4-amine reveals a strong congruence.
-
Agreement: Both theory and experiment point to the C4 position as the most reactive site for nucleophilic aromatic substitution. The rationale of greater Meisenheimer intermediate stabilization through resonance with the C5-nitro group is well-supported by the observed regioselective synthesis of 2-bromo-5-nitropyridin-4-amine.
-
Subsequent Reactivity: The lower reactivity of the C2-bromo group in the final product is also consistent with theoretical principles. The presence of the electron-donating amino group at C4 would further decrease the electrophilicity of the pyridine ring, making the subsequent substitution at C2 more challenging compared to the initial substitution on the di-bromo precursor.
Caption: Logical flow of theoretical prediction and experimental validation.
Experimental Protocol: Synthesis of 2-Bromo-5-nitropyridin-4-amine
This protocol is based on the selective nucleophilic aromatic substitution of 2,4-dibromo-5-nitropyridine.
Materials:
-
2,4-dibromo-5-nitropyridine
-
Ammonia (2.0 M in MeOH)
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine in anhydrous THF in a round-bottom flask.
-
To the stirred solution, add ammonia (2.0 M in MeOH) followed by triethylamine.
-
Stir the reaction mixture at room temperature for 50 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.
-
Take up the residue in ethyl acetate and filter it through a pad of silica gel.
-
Concentrate the filtrate in vacuo to afford 2-bromo-5-nitropyridin-4-amine.
Causality Behind Experimental Choices:
-
Nitrogen Atmosphere: Prevents the introduction of moisture, which could potentially lead to side reactions.
-
Anhydrous THF: Ensures a dry reaction environment, crucial for many organic reactions.
-
Triethylamine: Acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Room Temperature: The high reactivity of the C4-bromo position allows the reaction to proceed efficiently without the need for heating.
-
Silica Gel Filtration: A rapid and effective method for removing baseline impurities and excess reagents.
Conclusion
The reactivity of 2-bromo-5-nitropyridin-4-amine and its precursors is a clear example of how electronic effects govern the outcomes of nucleophilic aromatic substitution reactions on heterocyclic systems. Theoretical principles, centered on the stability of the Meisenheimer intermediate, accurately predict the experimentally observed high regioselectivity for substitution at the C4 position. This robust understanding allows for the rational design of synthetic strategies that leverage this predictable reactivity, making 2-bromo-5-nitropyridin-4-amine a valuable and reliable building block in the synthesis of complex molecules for a wide range of applications.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. [Link]
-
Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-nitropyridin-4-amine
For professionals in pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. 2-Bromo-5-nitropyridin-4-amine, a halogenated and nitrated pyridine derivative, requires meticulous handling not only during its use but, critically, during its disposal. Improper disposal poses significant risks to personnel and the environment.
This guide provides a procedural framework grounded in established safety protocols and regulatory standards. It moves beyond a simple checklist to explain the causality behind each step, ensuring that laboratory professionals can manage this waste stream with confidence, expertise, and a deep-seated commitment to safety and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent hazards is essential. While a specific Safety Data Sheet (SDS) for 2-Bromo-5-nitropyridin-4-amine may not be universally available, data from structurally similar compounds, such as 2-Amino-5-bromo-3-nitropyridine and 2-Bromo-5-nitropyridine, provide a strong basis for risk assessment.[1][2] These compounds are classified as hazardous, primarily due to their irritant properties and potential toxicity.[3][4]
The core principle of waste management is to prevent exposure and environmental contamination. The nitrated aromatic structure suggests that it should be treated as a hazardous waste, necessitating disposal that complies with local, state, and federal regulations.[5][6]
Table 1: Summary of Key Hazard Information (Based on Analogous Compounds)
| Hazard Classification | GHS Hazard Statement | Description | Primary Precaution |
| Skin Irritation | H315 | Causes skin irritation upon contact.[2] | Avoid all skin contact by using appropriate gloves and lab coats.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Wear safety glasses with side shields or chemical splash goggles.[3][7] |
| Respiratory Irritation | H335 | May cause respiratory tract irritation.[2] | Handle only in a well-ventilated area or a certified chemical fume hood.[5] |
| Acute Oral Toxicity | H301/H302 | Toxic or harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[4] |
Immediate Safety & Spill Response
Safe disposal begins with safe handling at all stages. The personal protective equipment (PPE) selected must form an effective barrier against the hazards identified above.
Mandatory Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required to prevent skin contact. Nitrile gloves may be suitable for incidental contact but should be checked against the manufacturer's compatibility chart.[5][8]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against splashes.[3]
-
Lab Coat: A standard, fully buttoned laboratory coat protects clothing and underlying skin from contamination.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Emergency Spill Protocol
In the event of an accidental release, immediate and correct action is critical.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
-
Containment & Cleanup (Small Spills):
-
Do not use water, as this may spread the contamination.
-
Carefully cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5]
-
Using a dedicated brush and dustpan, carefully sweep up the absorbed material.[7] Avoid any actions that could generate dust.[9][10]
-
Place all contaminated materials, including the absorbent, gloves, and any other disposable items, into a designated hazardous waste container.[7][11]
-
-
Decontamination: Clean the spill area thoroughly with a detergent solution followed by clean water.[11]
Standard Operating Procedure for Disposal
The disposal of 2-Bromo-5-nitropyridin-4-amine must be treated as a formal, documented procedure. All waste containing this compound, including pure solid, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as hazardous waste.[5]
Step-by-Step Disposal Protocol
-
Waste Characterization: All waste streams containing 2-Bromo-5-nitropyridin-4-amine are to be designated as hazardous chemical waste. This is a critical first step that dictates all subsequent actions. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[7] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous materials under the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Waste Segregation:
-
Designate a specific, labeled hazardous waste container exclusively for 2-Bromo-5-nitropyridin-4-amine and its associated contaminated materials.[7]
-
Crucially, do not mix this waste with other incompatible waste streams. Incompatible materials include strong oxidizing agents and strong acids.[7][8] Mixing can lead to dangerous chemical reactions.
-
-
Containerization:
-
The waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, sealable lid.[7][8]
-
The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "2-Bromo-5-nitropyridin-4-amine".[8] Attach a completed hazardous waste label as soon as the first drop of waste is added.
-
-
On-Site Accumulation and Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[7]
-
All final disposal must be conducted in accordance with all local, state, and federal regulations at an approved waste disposal plant.[3][9] Methods like high-temperature incineration in a permitted facility are common for this type of organic waste.[6]
-
Decontamination of Reusable Labware
Glassware or equipment that has come into contact with the compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. This rinse solvent must be collected and disposed of as hazardous waste.
-
Wash: Wash the rinsed equipment thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the safe disposal of 2-Bromo-5-nitropyridin-4-amine waste.
Caption: Disposal workflow for 2-Bromo-5-nitropyridin-4-amine.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of 2-Bromo-5-nitropyridin-4-amine is managed in a way that is safe, compliant, and environmentally responsible, thereby building a culture of safety that extends beyond the product's immediate application.
References
- ChemicalBook. (2025). 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-bromo-3-nitropyridine.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Pyridinamine, 5-bromo-3-nitro-.
- University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from University of Washington, Environmental Health & Safety.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
- ECHEMI. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE SDS, 84487-15-0 Safety Data Sheets.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- Jubilant Ingrevia. (2024). Pyridine ACS Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 2-Amino-5-bromopyridine.
- PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
- University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99%.
- ECHEMI. (n.d.). 2-Bromo-5-nitropyridine SDS, 4487-59-6 Safety Data Sheets.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination.
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Mastering the Safe Handling of 2-Bromo-5-nitropyridin-4-amine: A Guide to Personal Protective Equipment and Disposal
For the researcher navigating the complexities of drug development, the safe handling of reactive chemical intermediates is paramount. 2-Bromo-5-nitropyridin-4-amine, a key building block in the synthesis of various pharmaceutical compounds, requires a meticulous approach to personal protection and waste management. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
The primary hazards include:
-
Skin and Eye Irritation: Aromatic amines and nitro compounds can cause significant irritation upon contact.[1][2]
-
Acute Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Environmental Hazard: Halogenated organic compounds require careful disposal to prevent environmental contamination.[4]
These hazards necessitate a multi-layered approach to personal protective equipment (PPE) to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
A proactive and comprehensive PPE strategy is the cornerstone of safely handling 2-Bromo-5-nitropyridin-4-amine. The following table summarizes the essential equipment, and the subsequent sections detail their proper use.
| Equipment | Specification | Justification |
| Hand Protection | Nitrile or other chemically resistant gloves.[4] | Provides a barrier against skin contact. Nitrile is a good general-purpose choice for many organic compounds.[5][6] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][4] | Goggles protect against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[6][7] |
| Body Protection | Flame-resistant lab coat.[4] | Protects skin and personal clothing from contamination. A flame-resistant coat is prudent when working with organic compounds. |
| Respiratory Protection | Use a certified respirator (e.g., N95 dust mask) if handling powders outside of a fume hood.[4][8] | Minimizes the risk of inhaling fine particles of the compound. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
-
Hand Protection: Always inspect gloves for any signs of degradation or punctures before use. When work is complete, remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Wash hands thoroughly with soap and water after removing gloves.[9][10]
-
Lab Coat and Eye Protection: Your lab coat should be fully buttoned.[5] Goggles should be worn at all times in the laboratory, and a face shield should be added when there is a significant risk of splashing.[11]
-
Respiratory Protection: If a respirator is required, ensure it is properly fitted and you have been trained in its use.[5]
Operational Plan: From Weighing to Reaction Quenching
All handling of 2-Bromo-5-nitropyridin-4-amine solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Visualizing the Safe Handling Workflow
Caption: Workflow for the safe handling of 2-Bromo-5-nitropyridin-4-amine.
Disposal Plan: A Critical Final Step
Proper disposal of 2-Bromo-5-nitropyridin-4-amine and any materials contaminated with it is essential for laboratory safety and environmental protection. As a halogenated nitroaromatic compound, it falls under specific hazardous waste categories.[4]
Waste Segregation and Disposal Protocol
-
Identify and Segregate: All waste containing this compound, including residual solids, contaminated consumables (e.g., gloves, weighing paper), and rinse solutions, must be segregated as halogenated organic waste.[4][12] Do not mix with non-halogenated waste.[4]
-
Containerization: Use a designated, clearly labeled, and sealable hazardous waste container.[4][13] The container must be kept closed except when adding waste.[13]
-
Rinsing Glassware: The first rinse of any glassware that contained the compound must be collected as hazardous waste.[13] For highly toxic chemicals, the first three rinses should be collected.[13]
-
Spill Management: In the event of a spill, alert others in the area and evacuate if necessary.[4] Use an appropriate spill kit with absorbent materials like vermiculite or sand to contain the spill.[4] All cleanup materials must be disposed of as halogenated hazardous waste.[4]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[4][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
In all cases of exposure, seek medical attention.[14]
By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 2-Bromo-5-nitropyridin-4-amine, ensuring a safer research environment for yourself and your colleagues.
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- Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841.
- Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ : a journal for the science of occupational and environmental health and safety, 61(6), 837–841.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
